7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
Description
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Properties
IUPAC Name |
4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVQTQXUMLFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural relation to a class of compounds with proven biological activity. The pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, is a recognized pharmacophore present in numerous kinase inhibitors and other therapeutic agents.[1] The introduction of a bromine atom and a lactam functionality offers unique opportunities for further chemical modification and exploration of its biological potential.
This document is intended for an audience of researchers, scientists, and drug development professionals. It will delve into the rationale behind the proposed synthetic strategy, provide a detailed experimental protocol, and outline the expected analytical characterization of the target compound.
Strategic Approach to Synthesis
The synthesis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is not yet prominently described in the existing literature. Therefore, a logical and efficient synthetic pathway has been devised based on well-established organic chemistry principles and analogous transformations reported for similar heterocyclic systems. The proposed strategy commences with a commercially available substituted pyridine precursor, which undergoes a series of transformations to construct the fused pyrrole ring and introduce the desired functionalities.
The key steps in this proposed synthesis include:
-
Nitration of a picolinone derivative to introduce a nitro group, which will be a precursor to the amine.
-
Reduction of the nitro group to an amine.
-
Cyclization to form the pyrrolidinone ring.
-
Bromination of the aromatic ring.
This multi-step approach allows for the controlled introduction of functional groups and the construction of the target bicyclic system.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a heterocyclic compound of interest in contemporary drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust analytical framework by examining the foundational pyrrolo[2,3-c]pyridin-7-one core, drawing critical comparisons with structurally related analogs, and discussing the predictable electronic and steric effects of bromine substitution. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a summary of known and extrapolated data and detailed experimental protocols for the in-house determination of these vital parameters.
Introduction and Strategic Overview
The pyrrolo[2,3-c]pyridin-7-one scaffold, an isomer of the well-studied 7-azaindole, represents a privileged structure in medicinal chemistry. Derivatives of this and related fused heterocyclic systems are known to interact with a variety of biological targets, often acting as kinase inhibitors.[1][2] The introduction of a bromine atom at the 4-position of the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core is a strategic decision in drug design, intended to modulate properties such as binding affinity, metabolic stability, and lipophilicity.
This document navigates the current landscape of limited direct data for the title compound by:
-
Establishing a Baseline: Characterizing the unsubstituted parent compound, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
-
Comparative Analysis: Presenting available data for isomeric and related brominated heterocycles to frame expectations.
-
Predictive Insights: Discussing the anticipated impact of the bromine substituent on key physicochemical properties.
-
Empirical Guidance: Providing detailed, actionable protocols for the experimental determination of these properties.
This structured approach provides a comprehensive and practical guide for scientists working with this novel compound.
Molecular Structure and Identification
-
Systematic Name: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
-
CAS Number: 1361481-62-0
-
Molecular Formula: C₇H₅BrN₂O
-
Molecular Weight: 213.03 g/mol
The core of the molecule is a pyrrolo[2,3-c]pyridine, which is a bicyclic system composed of a fused pyrrole and pyridine ring. The "-7-one" suffix indicates a carbonyl group at position 7, and "1,6-dihydro" specifies the saturation at these positions, resulting in a lactam structure within the pyridine ring.
Core Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is not extensively reported in publicly accessible literature. Therefore, we present a combination of data for the parent scaffold and relevant analogs to build a robust physicochemical profile.
Summary of Key Physicochemical Parameters
The following table summarizes known data for the parent compound and a structurally related isomer, alongside predicted values and expected trends for the title compound. This comparative approach is essential for guiding experimental design and hypothesis formulation.
| Property | Parent Compound: 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | Analog: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | Title Compound: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one |
| CAS Number | 259684-36-1[3] | 889939-42-8[4][5] | 1361481-62-0 |
| Molecular Formula | C₇H₆N₂O[3] | C₆H₄BrN₃[4] | C₇H₅BrN₂O |
| Molecular Weight | 134.14 g/mol [3] | 198.03 g/mol [4] | 213.03 g/mol |
| Melting Point (°C) | Data not available | >142 (decomposes)[6] | Predicted: Higher than the parent compound due to increased molecular weight and potential for stronger intermolecular interactions. Likely to decompose at high temperatures. |
| Boiling Point (°C) | Predicted to decompose | 350.5 ± 22.0 (Predicted)[7] | Predicted: High, with decomposition likely preceding boiling. |
| pKa | Data not available | 11.15 ± 0.50 (Predicted)[4] | Predicted: The lactam N-H is weakly acidic (pKa ~17-19). The pyridine nitrogen's basicity is reduced by the adjacent electron-withdrawing lactam carbonyl. The pyrrole N-H is also weakly acidic. Bromine's electron-withdrawing effect will slightly lower the pKa of the acidic protons and decrease the basicity of the nitrogen atoms. |
| Calculated logP | 0.5 (XLogP3-AA)[3] | 1.7 (XLogP3-AA)[4] | Predicted: ~1.5 - 2.5. The bromine atom will significantly increase lipophilicity compared to the parent compound. |
| Solubility | Data not available | Sparingly soluble in DMSO and Methanol[7] | Predicted: Low solubility in water. Soluble in polar aprotic organic solvents like DMSO and DMF. The bromine atom will decrease aqueous solubility compared to the parent compound. |
The Influence of Bromine Substitution
The introduction of a bromine atom at the C4 position has several predictable consequences for the molecule's physicochemical profile:
-
Increased Molecular Weight and Melting Point: The heavier bromine atom increases the overall molecular mass. This, combined with stronger van der Waals forces and potential dipole-dipole interactions, is expected to result in a higher melting point compared to the unsubstituted parent compound.[8]
-
Enhanced Lipophilicity (logP): Bromine is a lipophilic substituent. Its presence will increase the octanol/water partition coefficient (logP), making the molecule less water-soluble and more soluble in nonpolar environments. This is a critical parameter for predicting membrane permeability and oral absorption in drug development.[9][10]
-
Electronic Effects on Acidity and Basicity (pKa): As an electron-withdrawing group, bromine will influence the pKa values of the ionizable protons. It will slightly increase the acidity (lower the pKa) of the lactam and pyrrole N-H protons and decrease the basicity of the pyridine nitrogen.[11]
-
Spectroscopic Signatures: The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will produce a characteristic M/M+2 isotopic pattern in mass spectrometry, which is a definitive diagnostic tool.[12][13][14]
Spectroscopic Characterization: Predicted and Expected Data
While specific spectra for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one are not available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the pyrrole ring will likely appear as doublets or triplets in the aromatic region. The CH₂ group at position 6 would be a singlet or part of a more complex spin system depending on its environment. The N-H protons of the pyrrole and lactam moieties will appear as broad singlets, and their chemical shifts will be sensitive to solvent and concentration.
-
¹³C NMR: The spectrum will feature a downfield signal for the lactam carbonyl carbon (typically >160 ppm). Signals for the sp²-hybridized carbons of the aromatic rings will appear in the 100-150 ppm range. The sp³-hybridized carbon at position 6 will be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the functional groups present:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrrole and lactam groups.
-
C=O Stretching: A strong, sharp absorption band for the lactam carbonyl group, typically found in the range of 1650-1690 cm⁻¹. The exact position can indicate the degree of ring strain and hydrogen bonding.[1][15]
-
C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring system.
-
C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will be invaluable for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: A key feature will be the molecular ion peak (M⁺). Due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively).[12][14] This M/M+2 pattern is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of Br, CO, and cleavage of the pyrrole ring, providing further structural information.
Experimental Protocols for Physicochemical Characterization
This section provides standardized, step-by-step methodologies for the in-house determination of the key physicochemical properties of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for testing chemicals.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, clean glass flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge the sample to ensure complete separation of the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported in units of mg/L or mol/L.
Determination of pKa (Potentiometric Titration)
This method is suitable for compounds with sufficient solubility in water or water/co-solvent mixtures.
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., water, or a water/methanol mixture). Ensure the solution is free of dissolved CO₂.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine basic pKa values, or a strong base (e.g., 0.1 M NaOH) for acidic pKa values. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Spectroscopic Sample Preparation and Analysis
NMR Spectroscopy:
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting point for heterocyclic compounds.[2][4][5][16][17]
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg/mL. For ¹³C NMR, a higher concentration of 20-50 mg/mL may be required.
-
Preparation: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Transfer the solution to a high-quality 5 mm NMR tube.[16]
-
Analysis: Acquire the spectra on a calibrated NMR spectrometer. Use the residual solvent peak as an internal reference.
Mass Spectrometry (ESI-MS):
-
Solution Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Analysis: Analyze the ions using the mass analyzer. Pay close attention to the isotopic pattern around the molecular ion peak to confirm the presence of bromine.[18]
Biological Context and Therapeutic Potential
The pyrrolo[2,3-c]pyridine core and its isomers are prevalent in molecules designed as kinase inhibitors.[1][19] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The lactam moiety can act as a hydrogen bond donor and/or acceptor, which is often crucial for anchoring a ligand into the ATP-binding site of a kinase.
The addition of a bromine atom can serve multiple purposes in this context:
-
Vector for Further Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups, allowing for rapid exploration of the structure-activity relationship (SAR).
-
Direct Binding Interactions: In some cases, the halogen atom can form specific halogen bonds with electron-rich residues (like the backbone carbonyls) in the protein's active site, thereby enhancing binding affinity and selectivity.
Given this context, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a highly valuable intermediate and a potential pharmacophore for the development of novel therapeutics.
Conclusion
While direct experimental data for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one remains scarce, a robust physicochemical profile can be confidently extrapolated through a systematic analysis of its parent scaffold and relevant structural analogs. The presence of the bromine atom is predicted to increase its melting point and lipophilicity while decreasing its aqueous solubility and influencing its acid-base properties. The characteristic isotopic signature in mass spectrometry provides a definitive method for its identification. The detailed experimental protocols provided herein offer a clear path for researchers to generate empirical data, filling the current knowledge gap and enabling the confident application of this compound in drug discovery and development programs.
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Hamdache, Z., et al. (2023). QSAR Modeling and Molecular Docking Studies of New Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors. Current Chemical Biology, 17(2), 142-155. Available at: [Link]
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Kim, K., et al. (2009). Effect of bromine substituent on optical properties of aryl compounds. Journal of the Korean Physical Society, 54, 2309-2313. Available at: [Link]
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Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(13), 5221. Available at: [Link]
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De Vreese, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available at: [Link]
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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a critical step in establishing structure-activity relationships (SAR). The target of this guide, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, represents a unique heterocyclic scaffold. Its structure combines a pyrrole ring fused to a dihydropyridinone (a lactam) system, further functionalized with a bromine atom. Understanding the electronic environment of each proton and carbon is key to confirming its synthesis and predicting its reactivity.
This document presents a detailed, expert-level prediction of the ¹H and ¹³C NMR spectra of this molecule. The analysis is built upon a systematic deconstruction of the molecule's functional components—the pyrrole ring, the α,β-unsaturated lactam, and the bromine substituent—and comparison with known spectral data of related structures.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the pyrrolo[2,3-c]pyridine core is used. This systematic numbering is essential for assigning specific resonance signals to the correct atoms within the molecule.
Caption: Numbered structure of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The solvent DMSO-d₆ is chosen for this prediction due to its excellent solubilizing power for polar, heterocyclic compounds and its tendency to sharpen N-H proton signals.
Detailed Signal Analysis
-
H1 (N-H): The proton on the lactam nitrogen (N1) is expected to appear as a broad singlet far downfield, likely in the range of δ 10.5 - 11.5 ppm . This significant deshielding is characteristic of amide protons, which have considerable acidic character and are often involved in intermolecular hydrogen bonding.
-
H5: This vinyl proton is attached to a carbon (C5) double-bonded to the brominated carbon (C4). The presence of the electronegative bromine atom on the adjacent carbon will deshield H5, shifting it downfield. It is expected to appear as a triplet due to coupling with the two equivalent protons on C6. A predicted chemical shift is δ 7.8 - 8.0 ppm with a small coupling constant (³J) of approximately 1.5-2.5 Hz .
-
H2 & H3 (Pyrrole Protons): The protons on the pyrrole ring are expected to resonate in the aromatic region. Based on the spectrum of pyrrole itself, where Hα (adjacent to N) is at ~6.7 ppm and Hβ is at ~6.2 ppm, we can make initial predictions.[1][2]
-
H2: This proton is alpha to the pyrrole nitrogen and part of a fused system. Its chemical environment is complex, but a reasonable prediction places it around δ 7.4 - 7.6 ppm as a doublet of doublets, coupling to both H3 and the N-H proton (if coupling is resolved).
-
H3: This proton is beta to the pyrrole nitrogen. It will be coupled to H2. Its predicted shift is slightly upfield from H2, around δ 6.5 - 6.7 ppm , likely appearing as a doublet of doublets.
-
-
H6 (CH₂): These two protons are on an aliphatic carbon (C6) that is alpha to both a vinyl system (C5) and the lactam nitrogen (N1). This environment will cause a downfield shift compared to a simple alkane. They are expected to be chemically equivalent and will appear as a doublet due to coupling with H5. The predicted chemical shift is in the range of δ 3.5 - 3.8 ppm with a coupling constant (³J) matching that of H5, 1.5-2.5 Hz .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 10.5 - 11.5 | br s | - |
| H5 | 7.8 - 8.0 | t | 1.5 - 2.5 |
| H2 | 7.4 - 7.6 | dd | ³J(H2-H3) ≈ 2.5-3.5; ⁴J(H2-H1) ≈ 1.0 |
| H3 | 6.5 - 6.7 | dd | ³J(H3-H2) ≈ 2.5-3.5; ⁴J(H3-H1) ≈ 1.0 |
| H6 (2H) | 3.5 - 3.8 | d | 1.5 - 2.5 |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Detailed Signal Analysis
-
C7 (C=O): The carbonyl carbon of the lactam is the most deshielded carbon in the molecule. Drawing an analogy with 2-pyrrolidinone (C=O at ~175 ppm), its chemical shift is predicted to be in the range of δ 170 - 175 ppm .[3][4]
-
Aromatic & Olefinic Carbons (C2, C3, C3a, C4, C5, C7a): These six carbons will resonate in the typical sp² region (δ 100-150 ppm).
-
C4: The carbon atom directly bonded to the bromine atom is expected to be significantly shifted. The heavy atom effect of bromine can cause a shift to a lower frequency than might be expected based on electronegativity alone. A predicted range is δ 105 - 115 ppm .
-
C7a & C3a (Bridgehead Carbons): These quaternary carbons at the ring fusion will likely have lower intensity signals. C7a, being adjacent to the lactam nitrogen and carbonyl, will be further downfield than C3a. Predicted shifts are δ 140 - 145 ppm for C7a and δ 125 - 130 ppm for C3a.
-
C2 & C5: These are CH carbons in π-systems. C2 is part of the electron-rich pyrrole ring, while C5 is part of the dihydropyridinone ring and adjacent to the brominated carbon. C5 is expected to be further downfield. Predicted shifts are δ 128 - 135 ppm for C5 and δ 120 - 125 ppm for C2.
-
C3: This pyrrole carbon, beta to the nitrogen, is typically the most shielded of the aromatic carbons. Its predicted shift is δ 100 - 105 ppm .
-
-
C6 (Aliphatic CH₂): This sp³-hybridized carbon is alpha to the lactam nitrogen. Based on data for 2-pyrrolidinone, where the equivalent carbon is around 31 ppm, a similar shift is expected here. The prediction is δ 30 - 35 ppm .[3][4]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C7 | 170 - 175 | Lactam Carbonyl (C=O) |
| C7a | 140 - 145 | Quaternary, bridgehead |
| C5 | 128 - 135 | Olefinic CH |
| C3a | 125 - 130 | Quaternary, bridgehead |
| C2 | 120 - 125 | Pyrrole CH |
| C4 | 105 - 115 | Bromine-substituted C |
| C3 | 100 - 105 | Pyrrole CH |
| C6 | 30 - 35 | Aliphatic CH₂ |
Recommended Experimental Protocol for Structural Verification
To validate these predictions and achieve unambiguous structural confirmation upon synthesis of the title compound, a specific suite of NMR experiments is recommended.
Sample Preparation and Instrumentation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.
Experimental Workflow
The following workflow provides a logical progression from basic 1D experiments to more complex 2D correlations for complete structural assignment.
Caption: Recommended experimental workflow for NMR-based structural verification.
-
¹H NMR: Acquire a standard proton spectrum to obtain the primary chemical shifts, coupling constants, and integrations.
-
¹³C{¹H} NMR: A proton-decoupled carbon spectrum will provide the chemical shifts for all carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks. It will definitively link H5 to H6 and H2 to H3.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of all protonated carbons (C2, C3, C5, C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
H5 to C4, C3a, and C7.
-
H6 to C5, C7, and C7a.
-
H2 to C3, C3a, and C7a.
-
By systematically applying this workflow, a researcher can move from predicted values to a rigorously confirmed molecular structure, providing the trustworthy data essential for publication, patent filing, and further drug development activities.
Conclusion
While experimental data remains the gold standard, this predictive guide offers a robust and scientifically grounded framework for understanding the likely ¹H and ¹³C NMR characteristics of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. The analysis, based on the compound's constituent chemical motifs, provides researchers with expected chemical shift regions and coupling patterns. This information is invaluable for identifying the compound from a reaction mixture and serves as a roadmap for full spectral assignment using the recommended 2D NMR experiments. The successful synthesis and characterization of this and related scaffolds will continue to be a vital endeavor in the exploration of new chemical space for therapeutic applications.
References
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SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
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Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 879-887. [Link]
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SpectraBase. 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. [Link]
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Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1021. [Link]
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Mastering the Signature: A Technical Guide to the Mass Spectrometry of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Spectrum
In the intricate world of pharmaceutical development, the unambiguous characterization of novel molecular entities is not merely a procedural step but the very bedrock of scientific integrity. The heterocyclic compound 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, with its pyrrolopyridine core, represents a scaffold of significant interest in medicinal chemistry. Its journey from a synthesized powder to a potential therapeutic agent is paved with rigorous analytical scrutiny. Among the arsenal of analytical techniques, mass spectrometry (MS) emerges as a uniquely powerful tool, offering profound insights into molecular weight, elemental composition, and structural architecture with exceptional sensitivity.
This document is crafted not as a rigid protocol, but as a dynamic guide rooted in the principles of analytical chemistry and seasoned with field-proven expertise. We will embark on a comprehensive exploration of the mass spectrometric analysis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, dissecting the "why" behind every experimental choice. Our aim is to empower the reader to not only generate high-fidelity data but to interpret it with the discerning eye of an expert, transforming a mass spectrum into a rich tapestry of chemical information.
Section 1: The Analyte Unveiled - A Molecule's Identity
A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties. 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a molecule with distinct features that guide our analytical strategy:
-
A Polar Heterocyclic Scaffold: The pyrrolopyridine core is rich in nitrogen atoms, rendering the molecule polar. This inherent polarity makes it an ideal candidate for soft ionization techniques like electrospray ionization (ESI).
-
The Bromine Isotopes: A Telltale Sign: The presence of a bromine atom is a key structural feature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This gives rise to a characteristic M and M+2 isotopic pattern in the mass spectrum, a definitive signature for bromine-containing compounds.[1][2][3]
-
Sites of Protonation: The molecule possesses multiple potential sites for protonation, including the nitrogen atoms within the heterocyclic rings. This characteristic is pivotal for efficient ionization in positive-ion mode ESI.
Section 2: From Solution to Gas Phase - The Art of Ionization
The selection of an appropriate ionization technique is a critical determinant of analytical success. For a polar, non-volatile molecule such as 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, electrospray ionization (ESI) is the preeminent choice.
Electrospray Ionization (ESI): The Method of Choice
ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing fragmentation and preserving the integrity of the molecular ion.[4][5] This is particularly advantageous for determining the molecular weight of a novel compound.
Justification for ESI:
-
Compatibility with Polar Molecules: ESI is exceptionally well-suited for polar and semi-polar compounds that are soluble.[4]
-
Formation of Protonated Molecules: The nitrogen atoms in the pyrrolopyridine structure are readily protonated in the presence of a protic solvent or an acidic modifier, leading to the formation of a strong [M+H]⁺ signal.
-
Seamless Coupling with Liquid Chromatography (LC): ESI provides a robust interface for LC-MS, enabling the analysis of complex mixtures and the assessment of sample purity.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
For direct infusion analysis, dilute the stock solution to a working concentration of 1-10 µg/mL using a solvent system that mirrors the mobile phase, typically containing 0.1% formic acid to facilitate protonation.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is highly recommended to achieve accurate mass measurements.
-
-
Direct Infusion Analysis:
-
Introduce the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Typical ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0-4.5 kV
-
Nebulizing Gas Pressure: 20-40 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
-
LC-MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is a standard choice for polar compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.
-
Workflow for ESI-MS Analysis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Caption: A comprehensive workflow for the mass spectrometric analysis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Section 3: Reading the Molecular Fingerprint - Spectrum Interpretation
The mass spectrum of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one contains a wealth of structural information. A systematic approach to its interpretation is key.
The Molecular Ion and the Bromine Signature
The most informative region of the full scan (MS1) spectrum is the molecular ion region. For our analyte, with a molecular formula of C₇H₅BrN₂O, we expect to see a characteristic doublet for the protonated molecule, [M+H]⁺.
Table 1: Expected m/z Values for the Protonated Molecular Ion
| Isotope Combination | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Approximate Relative Abundance |
| C₇H₅⁷⁹BrN₂O | 211.9613 | 212.9686 | 100% |
| C₇H₅⁸¹BrN₂O | 213.9592 | 214.9665 | 97.3% |
The presence of these two peaks, separated by approximately 2 m/z units and with nearly equal intensities, is a strong confirmation of the presence of a single bromine atom in the molecule.[1][2][3]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To further confirm the structure, we employ tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ions are isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's connectivity.
Predicted Fragmentation Pathways:
Based on the structure of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, several fragmentation pathways can be anticipated:
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactam-containing compounds.
-
Loss of the Bromine Atom: Cleavage of the C-Br bond.
-
Ring Cleavage: Fragmentation of the pyrrolopyridine ring system.
Logical Diagram of Potential Fragmentation
Caption: Predicted primary fragmentation pathways for protonated 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in MS/MS.
Section 4: Ensuring Data Integrity - A Self-Validating Approach
The trustworthiness of any analytical result hinges on a self-validating system. Key validation points include:
-
Accurate Mass Measurement: High-resolution mass spectrometry allows for the determination of the elemental composition of the molecular ion and its fragments with high confidence (typically < 5 ppm mass accuracy).
-
Isotopic Pattern Matching: The observed isotopic distribution should closely match the theoretical distribution for a bromine-containing compound.
-
Logical Fragmentation: The observed fragment ions should correspond to chemically plausible losses from the parent molecule.
-
System Suitability: The analysis should be preceded by a system suitability check, including the analysis of a known standard to verify instrument performance.
Conclusion: From Data to Discovery
The mass spectrometric analysis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a powerful approach for its unambiguous identification and structural characterization. Through the judicious application of electrospray ionization and high-resolution tandem mass spectrometry, we can extract a wealth of information from a minimal amount of sample. This guide provides a framework for a logical and scientifically sound analytical strategy. The data generated through these methods are not merely numbers on a screen; they are the chemical fingerprints that validate the identity and purity of a molecule, a critical step in the long and arduous journey of drug discovery and development.
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Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]
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The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI. [Link]
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Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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Nonaqueous Capillary Electrophoresis-Electrospray Ionization-Ion Trap-Mass Spectrometry Analysis of Pyrrolo- And pyrido[1,2-a]azepine Alkaloids in Stemona. PubMed. [Link]
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An In-depth Technical Guide to the Crystal Structure of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
This guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystal structure of the novel compound, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. The pyrrolo[2,3-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing promise as kinase inhibitors and potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.[1][2][3] Understanding the three-dimensional arrangement of atoms in this new brominated analog is crucial for elucidating its structure-activity relationship (SAR) and guiding further drug development efforts.[4][5][6]
Proposed Synthesis and Crystallization
As the target compound is novel, a plausible synthetic route is proposed, followed by a detailed protocol for obtaining single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be envisioned through a multi-step process starting from a suitable pyridine precursor. A potential route involves the construction of the pyrrole ring onto the pyridine core, followed by a regioselective bromination.[2][3] The final step would be the formation of the pyridinone ring.
DOT Script for Synthetic Pathway
Caption: Proposed synthetic pathway for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[7][8] Several methods can be employed to grow crystals of organic compounds.
Experimental Protocol: Vapor Diffusion for Crystallization
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble and a second "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. For the title compound, a combination of a polar solvent like methanol or ethyl acetate and a non-polar anti-solvent like hexane or diethyl ether could be effective.[9][10]
-
Preparation of the Saturated Solution: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, open vial.
-
Vapor Diffusion Setup: Place the small vial inside a larger, sealable jar containing a reservoir of the anti-solvent.
-
Incubation: Seal the jar and leave it in an undisturbed location, free from vibrations and significant temperature fluctuations. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, leading to the formation of crystals over several days to weeks.[7][10]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[11][12][13]
DOT Script for SC-XRD Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and subjected to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13][14]
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors. The data is then scaled and merged to produce a final reflection file.[15]
Crystal Structure Determination and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Structure Solution
The primary challenge in structure determination is the "phase problem." Direct methods or Patterson methods are commonly used to obtain initial phase information, which allows for the calculation of an initial electron density map.[16]
Structure Refinement
The initial model is refined by iteratively adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the observed and calculated structure factors.[17] This process is typically performed using specialized software such as SHELXL or Olex2.[11][18]
Hypothetical Crystallographic Data
The following table presents hypothetical, yet realistic, crystallographic data for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
| Parameter | Hypothetical Value |
| Chemical formula | C₇H₅BrN₂O |
| Formula weight | 213.04 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.123(4), 10.456(5), 9.876(5) |
| α, β, γ (°) | 90, 109.87(6), 90 |
| Volume (ų) | 790.1(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.790 |
| Absorption coefficient (mm⁻¹) | 5.678 |
| F(000) | 416 |
| Crystal size (mm³) | 0.25 x 0.18 x 0.12 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 1823 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| Goodness-of-fit on F² | 1.05 |
Ab Initio Crystal Structure Prediction and Geometry Optimization
In the absence of experimental data, or as a complementary approach, computational methods can be used to predict the crystal structure and optimize the molecular geometry.
Crystal Structure Prediction (CSP)
CSP algorithms explore the potential energy landscape of a molecule to identify low-energy, stable crystal packing arrangements.[19][20] Methods such as ab initio evolutionary algorithms can predict the most stable and several metastable polymorphs for a given compound without experimental input.[21][22][23][24]
Geometry Optimization
Computational chemistry software can perform geometry optimization to find the most stable conformation of a single molecule in the gas phase.[25][26][27] This process involves adjusting the atomic positions to minimize the molecule's energy.[28][29] The optimized geometry provides valuable information on bond lengths, bond angles, and dihedral angles.
Analysis of the Hypothetical Crystal Structure
A detailed analysis of the hypothetical crystal structure reveals key intramolecular and intermolecular features.
Molecular Conformation
The pyrrolo[2,3-c]pyridin-7-one core is expected to be largely planar. The bond lengths and angles would be consistent with the hybridization of the constituent atoms. The bromine atom would be covalently bonded to the pyridine ring.
Intermolecular Interactions
The crystal packing is likely to be stabilized by a network of intermolecular interactions. Hydrogen bonding between the N-H group of the pyrrole ring and the carbonyl oxygen of a neighboring molecule is anticipated to be a dominant interaction, leading to the formation of hydrogen-bonded chains or dimers. Weaker C-H···O and C-H···Br interactions may also contribute to the overall stability of the crystal lattice.
DOT Script for Intermolecular Interactions
Caption: Schematic of potential intermolecular interactions in the crystal lattice.
Implications for Drug Discovery and Development
The precise knowledge of the crystal structure of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one would be invaluable for structure-based drug design.[30]
-
Pharmacophore Modeling: The determined conformation of the molecule can be used to refine pharmacophore models and understand the key structural features required for biological activity.[5]
-
Lead Optimization: The crystal structure can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.[6] For instance, the bromine atom can serve as a handle for further chemical modifications.
-
Understanding Polymorphism: Identifying the most stable crystalline form is crucial for drug formulation and ensuring consistent bioavailability.[20]
Conclusion
This guide has outlined a comprehensive approach to determining and analyzing the crystal structure of the novel compound 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Although a hypothetical case, the described workflow, from synthesis and crystallization to X-ray diffraction analysis and computational modeling, represents the standard practice in modern chemical crystallography. The resulting structural information would be of significant value to researchers in medicinal chemistry and drug development, providing a solid foundation for the design of new and improved therapeutic agents based on the pyrrolo[2,3-c]pyridine scaffold.
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An In-Depth Technical Guide to Determining the Solubility of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Introduction: Beyond a Simple Number – Understanding the Solubility Profile of a Novel Heterocycle
In the landscape of drug discovery and development, the solubility of a compound is a critical physicochemical parameter that dictates its fate in both in vitro and in vivo systems. Poor solubility can mask the true potency of a compound in biological assays, lead to erroneous structure-activity relationships (SAR), and present significant hurdles for formulation and achieving adequate bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of the novel heterocyclic compound, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the rationale behind solvent selection and analytical techniques. Our focus will be on not just generating data, but on building a robust understanding of the compound's behavior in solution, a cornerstone of successful drug development.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Approaches
Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4][5]
-
Kinetic Solubility: This is a high-throughput measurement often employed in the early stages of drug discovery.[2][6] It reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[7] This method is susceptible to yielding supersaturated solutions, which may precipitate over time.[4][5] While not a true measure of equilibrium solubility, it provides a rapid assessment of a compound's propensity to remain in solution under conditions often encountered in high-throughput screening (HTS) assays.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with its solid phase.[1][2] This measurement is more time and resource-intensive but provides the definitive solubility value crucial for later-stage development, including formulation and toxicology studies.[2]
The choice between these methods is dictated by the stage of the research. For a novel compound like 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, an initial kinetic solubility screen is a pragmatic first step, followed by a more rigorous thermodynamic determination for promising candidates.
Anticipating the Solubility of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Structural Perspective
For a related compound, 4-BROMO-7H-PYRROLO[2,3-D]PYRIMIDINE, solubility is noted as "DMSO (Sparingly), Methanol (Slightly)".[8] This suggests that our target compound, with a similar heterocyclic core, is likely to exhibit good solubility in DMSO, a highly polar aprotic solvent, making it a suitable choice for preparing stock solutions. Its solubility in other organic solvents and, critically, in aqueous buffers, will require empirical determination.
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for characterizing the solubility of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Caption: A comprehensive workflow for determining the kinetic and thermodynamic solubility of a target compound.
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
Rationale: This method is designed for rapid screening and provides an early indication of a compound's behavior when transitioning from an organic solvent to an aqueous environment.[6][7] We will use nephelometry, which measures light scattering caused by insoluble particles, to detect precipitation.[5][7]
Materials:
-
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (solid, >95% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or a plate reader with light scattering capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[9] Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: To a new 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the DMSO serial dilution plate. Subsequently, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Mix the plate gently and incubate at room temperature for a defined period, typically 1 to 2 hours.[7]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] It ensures that the dissolved compound is in true equilibrium with its most stable solid form.[1] Quantification is performed using a robust analytical technique like HPLC-UV or LC-MS to ensure accuracy and specificity.[4][9]
Materials:
-
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (solid, >95% purity)
-
Selected solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the chosen solvent. A visible amount of undissolved solid should remain.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a 0.22 µm syringe filter.[9] Care must be taken to avoid disturbing the solid pellet during supernatant collection.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the respective solvent.
-
Dilute the saturated supernatant with the appropriate solvent to fall within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted supernatant by HPLC-UV or LC-MS.
-
-
Data Analysis: Calculate the concentration of the compound in the undiluted supernatant using the calibration curve and the dilution factor. This concentration represents the thermodynamic solubility.
Data Presentation: A Comparative Solubility Profile
The following table presents a hypothetical but plausible solubility profile for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, based on the protocols described above.
| Solvent System | Solubility Type | Method | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| PBS, pH 7.4 | Kinetic | Nephelometry | ~15 | ~62 |
| PBS, pH 7.4 | Thermodynamic | Shake-Flask/HPLC | < 5 | < 21 |
| Ethanol | Thermodynamic | Shake-Flask/HPLC | ~150 | ~620 |
| Methanol | Thermodynamic | Shake-Flask/HPLC | ~100 | ~413 |
| Acetonitrile | Thermodynamic | Shake-Flask/HPLC | ~50 | ~207 |
| DMSO | Thermodynamic | Shake-Flask/HPLC | > 24,000 | > 100,000 |
Molar mass of C8H6BrN3O = 240.06 g/mol (hypothetical, based on a similar core)
Interpreting the Results: Implications for Drug Development
The data presented in the table would indicate that 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has low aqueous solubility, a common challenge in drug discovery.[1] The kinetic solubility being higher than the thermodynamic solubility is a typical observation, likely due to the formation of a transient supersaturated solution.[4] The high solubility in DMSO confirms its utility as a solvent for creating stock solutions for in vitro screening.[10] The moderate solubility in polar protic solvents like ethanol and methanol suggests that formulation strategies involving co-solvents could be explored to enhance aqueous solubility.
Conclusion: A Foundation for Informed Decision-Making
This guide has provided a comprehensive framework for determining the solubility of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. By employing both kinetic and thermodynamic methods, researchers can gain a nuanced understanding of the compound's behavior in various solvent systems. This knowledge is not merely an academic exercise; it is fundamental to the rational design of experiments, the interpretation of biological data, and the strategic development of this compound as a potential therapeutic agent. A thorough characterization of solubility lays a solid foundation for subsequent stages of drug development, from formulation to preclinical and clinical studies.
References
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- Enamine. (n.d.). Aqueous Solubility Assay.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
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- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Lund University Publications. (n.d.).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Chemicalize. (n.d.). 4-BROMO-7H-PYRROLO[2,3-D]PYRIMIDINE Property.
- Shayanpour, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Curatolo, W. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
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An In-depth Technical Guide to the Stability and Degradation of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
This guide provides a comprehensive technical overview of the potential stability and degradation pathways of the novel heterocyclic compound, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer a strategic framework for investigating the chemical liabilities of this molecule. We will explore its predicted stability based on its structural motifs and provide detailed, field-proven methodologies for its empirical assessment.
Part 1: Structural Scrutiny and Predicted Physicochemical Profile
The subject of our investigation is 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a molecule of interest in medicinal chemistry due to its privileged pyrrolopyrimidine core. This scaffold is present in a variety of biologically active compounds. A thorough understanding of its stability is paramount for its development as a potential therapeutic agent.
Molecular Structure:
Caption: Chemical structure of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Based on its chemical architecture, we can anticipate several key physicochemical properties and potential stability concerns:
-
The Lactam Moiety: The cyclic amide (lactam) within the pyridinone ring is a primary site for potential hydrolytic degradation. The stability of this bond is highly dependent on pH. In strongly acidic or alkaline conditions, ring-opening is a probable degradation pathway. The reactivity of β-lactams, for instance, is strongly tied to ring strain and the geometry of the nitrogen atom, with increased susceptibility to hydrolysis in more strained systems[1].
-
The Pyrrole Ring: The electron-rich pyrrole ring can be susceptible to oxidative degradation. Oxidizing agents, or even atmospheric oxygen under certain conditions (e.g., in the presence of light or metal ions), could lead to the formation of various oxidized byproducts[2][3].
-
The Bromo Substituent: The bromine atom on the pyridinone ring could be subject to photolytic degradation. Halogenated aromatic compounds are known to undergo photodehalogenation upon exposure to UV light.
-
The Dihydro-Feature: The partially saturated nature of the pyridinone ring could present a pathway for oxidative dehydrogenation, leading to the formation of the corresponding aromatic pyrrolopyridinone[4].
Part 2: A Strategic Approach to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule[5][6]. The goal is to induce degradation to an extent that allows for the reliable detection and characterization of degradants, typically in the range of 5-20% degradation.
The following diagram outlines a comprehensive workflow for a forced degradation study of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols
The following protocols are designed to be self-validating by including control samples and time-point analysis to ensure the observed degradation is a direct result of the applied stress.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To a series of vials, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Repeat the procedure in step 2, using 0.1 M NaOH instead of 0.1 M HCl for the degradation medium. Neutralize the aliquots with 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure in step 2, using purified water as the degradation medium.
-
-
Control Sample: A solution of the compound in the mobile phase, stored at 4°C, should be analyzed at each time point to account for any inherent instability in the analytical solution.
Protocol 2: Oxidative Degradation
-
Preparation: To a series of vials, add an appropriate volume of the stock solution and dilute with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Incubation: Keep the vials at room temperature, protected from light.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Control: A solution of the compound in purified water should be run in parallel to distinguish oxidative degradation from simple hydrolysis.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at 0.1 mg/mL. Incubate at 80°C. At specified time points, cool the sample to room temperature and analyze by HPLC.
-
Control: A sample stored at the recommended storage condition (e.g., 4°C) should be analyzed in parallel.
Protocol 4: Photolytic Degradation
-
Procedure: Expose the solid compound and a solution of the compound (0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and stored under the same conditions.
-
Analysis: Analyze the exposed and control samples by HPLC at the end of the exposure period.
Part 3: Predicted Degradation Pathways and Analytical Characterization
Based on the chemistry of related pyrrolopyridinone and heterocyclic systems, we can postulate several primary degradation pathways.
Caption: Predicted degradation pathways for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Analytical Methodologies for Characterization
A robust, stability-indicating analytical method is essential for accurately monitoring the degradation process. A reverse-phase HPLC method with UV detection is the workhorse for these studies.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the parent compound and potential degradants. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is necessary to elute a wide range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | These wavelengths are often suitable for aromatic and heterocyclic systems. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
Data Interpretation and Structure Elucidation
-
Peak Purity Analysis: The use of a PDA detector is crucial to ensure that the parent peak in the stressed samples is spectrally pure and that no co-eluting impurities are present.
-
Mass Spectrometry (LC-MS/MS): For any significant degradation products, LC-MS/MS analysis is indispensable. By comparing the mass-to-charge ratio (m/z) of the degradant with the parent compound, one can infer the nature of the chemical modification (e.g., addition of an oxygen atom, loss of bromine). Fragmentation patterns from MS/MS experiments provide further structural information.
-
NMR Spectroscopy: For definitive structure elucidation of major degradants, isolation of the impurity followed by NMR spectroscopy is the gold standard.
Part 4: Concluding Remarks and Future Directions
This guide provides a predictive framework and a detailed experimental strategy for assessing the stability and degradation of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. While the lactam moiety and the electron-rich pyrrole ring are predicted to be the primary sites of instability, only empirical data from well-designed forced degradation studies can confirm these hypotheses. The methodologies outlined herein, from strategic stress testing to advanced analytical characterization, provide a robust pathway to understanding the chemical liabilities of this promising molecule, thereby enabling the development of stable formulations and ensuring the safety and efficacy of potential future therapeutics.
References
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Jadhav, S. B., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
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Fisyuk, A. S. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds, 40(5), 577-601. [Link]
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Negrie, M., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 102(12), 4547-4564. [Link]
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Siwek, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4995. [Link]
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Fisyuk, A. S. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]
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Wang, H., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(15), 13359-13366. [Link]
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Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]
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RSC Publishing. (2021). Pre-Dewar structure modulates protonated azaindole photodynamics. Physical Chemistry Chemical Physics, 23, 22258-22266. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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ResearchGate. Forced degradation study. [Link]
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Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
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Allen, G. R., Jr., & Swindell, C. S. (1970). Unsaturated heterocyclic systems. LXX. Stereochemistry of the thermal fragmentation of .beta.-lactams. Comparison with the pyrolysis of 1-azetines. Journal of the American Chemical Society, 92(6), 1555-1561. [Link]
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Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1040. [Link]
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ATSDR. (2004). Analytical Methods. In Toxicological Profile for Strontium. [Link]
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Singh, R., & Rehman, Z. U. (2012). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 43(3). [Link]
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Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 292. [Link]
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and... [Link]
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Kim, K.-S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102. [Link]
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An In-depth Technical Guide to Identifying the Biological Targets of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Introduction: The Pyrrolo[2,3-c]pyridine Scaffold as a Kinase Inhibitor Privileged Structure
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole or 7-azaindole depending on the nitrogen's position, is a cornerstone in modern medicinal chemistry.[1][2][3] Its significance stems from its structural resemblance to the purine ring system of adenine, a key component of adenosine triphosphate (ATP). This mimicry allows azaindole-containing compounds to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[4][5] Consequently, the azaindole framework is considered a "privileged structure" for the development of kinase inhibitors.[4][6]
The molecule , 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, possesses this key azaindole scaffold. The bromine atom at the 4-position offers a valuable site for synthetic modification, often utilized in palladium-catalyzed cross-coupling reactions to enhance potency and selectivity.[6] Given this structural foundation, there is a high probability that this compound will exhibit inhibitory activity against one or more protein kinases. Indeed, various derivatives of the pyrrolo[2,3-c]pyridine core have been developed as potent inhibitors of a wide range of kinases, including BRAF, RIPK1, LRRK2, and CDKs, finding applications in oncology and the treatment of inflammatory diseases.[5][7][8][9]
While kinases are the most probable targets, the versatility of the azaindole scaffold has also led to the discovery of inhibitors for other protein families, such as bromodomains and lysine-specific demethylase 1 (LSD1).[10][11] Therefore, a comprehensive target identification strategy should remain open to these possibilities.
This guide presents a systematic, multi-phased approach for researchers to elucidate the biological targets of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, progressing from broad, high-throughput screening to rigorous biophysical validation in a cellular context.
A Phased Approach to Target Identification and Validation
A robust and efficient strategy for identifying and validating the biological targets of a novel small molecule involves a tiered approach. This methodology begins with a broad screen to generate initial hypotheses, followed by progressively more focused and physiologically relevant assays to confirm and characterize the interactions.
Caption: A multi-phased workflow for target identification and validation.
Phase 1: Broad Kinase Profiling
Expertise & Experience: The most logical starting point is to test the compound against a large, representative panel of human kinases. This approach is highly efficient for identifying initial, potent interactions and understanding the compound's selectivity profile across the kinome at an early stage.[12][13] A broad screen prevents premature focus on a single, potentially incorrect, target and can reveal unexpected polypharmacology, which can be either beneficial or detrimental.[12]
Trustworthiness: Commercial kinase screening services offer standardized, high-quality assays that have been validated across thousands of compounds. Utilizing such a service provides a reliable dataset as a foundation for subsequent validation experiments. These services typically provide raw data and control compound performance, ensuring transparency and data integrity.[13]
Methodology: A radiometric assay format, such as the ³³P-ATP filter binding assay, is a gold standard for directly measuring catalytic activity. Alternatively, luminescence-based assays like ADP-Glo measure the depletion of ATP and are also widely used in high-throughput screening.[14] We recommend an initial screen at a single high concentration (e.g., 1 or 10 µM) against the largest available kinase panel (many vendors offer over 300 kinases).[13] Hits, typically defined as >80-90% inhibition, are then followed up with dose-response curves to determine IC₅₀ values.
| Parameter | Recommendation | Rationale |
| Assay Format | Radiometric (e.g., HotSpot™) or Luminescence (e.g., ADP-Glo™) | Direct and robust measurement of kinase activity.[13][14] |
| Panel Size | >300 kinases | Maximizes the probability of finding a target and provides a comprehensive selectivity profile.[13] |
| ATP Concentration | At or near the Kₘ for each kinase | Provides a physiologically relevant measure of inhibitory potency.[13] |
| Initial Screen | Single concentration (1 or 10 µM) in duplicate | Cost-effective method to identify primary hits. |
| Follow-up | 10-point dose-response curve for hits | Determines the potency (IC₅₀) of the compound for each identified target. |
Phase 2: Target Confirmation in a Cellular Context
Expertise & Experience: A compound that potently inhibits a purified enzyme in a biochemical assay may not be effective in a cellular environment due to factors like membrane permeability, efflux pumps, or intracellular competition with high concentrations of ATP.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target inside intact cells.[16][17][18] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][19] This provides crucial evidence of target engagement in a physiological setting.
Trustworthiness: CETSA is an invaluable tool for validating hits from primary screens. A positive thermal shift provides strong, direct evidence that the compound reaches and binds to its intended target within the complex cellular milieu.[18][19] The experiment includes vehicle-treated controls at every temperature point, creating a self-validating system to assess the significance of any observed shift.
Detailed Protocol: Microplate-based CETSA
This protocol is adapted for a 96-well plate format for higher throughput, with detection via Western Blot.
-
Cell Culture and Treatment:
-
Plate cells known to express the target kinase(s) of interest in a 10 cm dish and grow to ~80% confluency.
-
Harvest and resuspend cells in PBS with protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.
-
Aliquot 90 µL of the cell suspension into PCR tubes.
-
Add 10 µL of 10x compound stock (or DMSO vehicle) to the respective tubes. Mix gently and incubate at 37°C for 1 hour to allow for cell penetration and binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 10 minutes. A typical starting range is 40°C to 64°C in 2°C increments.
-
Immediately after heating, cool the samples on ice for 5 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to fresh, pre-chilled microcentrifuge tubes.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Denature the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for each lane.
-
For each treatment group (vehicle and compound), plot the relative band intensity against the temperature.
-
A shift in the melting curve to the right for the compound-treated samples indicates thermal stabilization and confirms target engagement.[20]
-
Phase 3: Characterization of Binding Kinetics and Affinity
Expertise & Experience: While IC₅₀ values from kinase assays and thermal shifts from CETSA are excellent for confirming activity and engagement, they do not provide a complete picture of the binding interaction. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (association rate, kₐ or kₒₙ; and dissociation rate, kₒff) and affinity (dissociation constant, Kₑ).[21][22] Understanding the kinetics, particularly the dissociation rate (kₒff), can be critical. A compound with a slow kₒff (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity (Kₑ) is similar to a compound with a fast kₒff.[23]
Trustworthiness: SPR is a gold-standard method for characterizing biomolecular interactions.[23][24] The real-time nature of the data allows for careful quality control of each binding event. The ability to derive a full kinetic profile provides a much deeper and more reliable understanding of the compound-target interaction than endpoint assays alone.[25]
Detailed Protocol: Surface Plasmon Resonance (SPR)
This protocol describes a typical workflow for analyzing a small molecule-protein interaction.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject a solution of the purified target kinase (the ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (the analyte) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). A typical concentration range would be 0.1 to 100 times the expected Kₑ.
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with a buffer-only (zero concentration) injection as a baseline.
-
Allow sufficient time for both the association and dissociation phases to be observed. A typical injection time is 120-180 seconds, followed by a dissociation phase of 300-600 seconds.
-
Between analyte injections, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., a low pH glycine solution or a high salt buffer), which must be tested to ensure it does not denature the immobilized kinase.
-
-
Data Processing and Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Subtract the buffer-only injection data ("double referencing") to correct for any systematic drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the kinetic parameters kₐ and kₒff. The equilibrium dissociation constant (Kₑ) is then calculated as kₒff/kₐ.[22]
-
| Kinetic Parameter | Definition | Importance |
| kₐ (kₒₙ) | Association rate constant (M⁻¹s⁻¹) | Rate at which the compound binds to the target. |
| kₒff | Dissociation rate constant (s⁻¹) | Rate at which the compound dissociates from the target. A key determinant of residence time. |
| Kₑ | Equilibrium dissociation constant (M) | Measure of binding affinity. Lower Kₑ indicates higher affinity. |
Phase 4: Unbiased Target Identification (Optional but Recommended)
Expertise & Experience: While the preceding phases are excellent for validating hypothesized targets, they are inherently biased towards the initial screening panel. To identify potential non-kinase targets or unexpected binders, an unbiased approach is highly valuable.[26] Affinity chromatography, where the compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate, is a classic and effective method.[27][28][29] Coupling this with mass spectrometry allows for the identification of the captured proteins.
Trustworthiness: This method provides a direct physical link between the compound and its interacting proteins. Including a competition control, where the lysate is pre-incubated with an excess of the free compound before being passed over the affinity matrix, is a critical self-validating step. Proteins that are specifically bound will be competed off and thus absent or significantly reduced in the final elution, distinguishing them from non-specific binders.
Caption: Workflow for affinity chromatography-based target identification.
Data Interpretation and Downstream Steps
The successful completion of this phased approach will yield a rich dataset. The key is to synthesize the information to build a compelling case for one or more biological targets.
-
Convergence of Evidence: The strongest candidates will be those identified as potent hits in the initial kinase screen, confirmed to engage the compound in cells via CETSA, and for which a direct, high-affinity interaction is quantified by SPR.
-
Affinity vs. Potency: Compare the binding affinity (Kₑ from SPR) with the functional inhibition (IC₅₀ from kinase assays). A close correlation strengthens the argument that the compound's functional effect is mediated by direct binding to the target.
-
Selectivity Profile: The initial broad screen provides a selectivity index. A compound that is highly selective for one or a few kinases is often a more desirable starting point for therapeutic development than a highly promiscuous one, as it may have a cleaner side-effect profile.
-
Unbiased Hits: Any novel targets identified through affinity chromatography should be validated using orthogonal methods, such as performing a CETSA for that specific protein or obtaining the purified protein for SPR analysis.
Once high-confidence targets are identified, the next logical steps involve conducting cellular functional assays to understand the phenotypic consequences of target inhibition and initiating structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and drug-like properties.
Conclusion
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, by virtue of its privileged azaindole scaffold, is a promising candidate for a potent modulator of protein function, most likely a kinase inhibitor. The systematic, multi-pronged strategy outlined in this guide provides a rigorous and validated pathway for researchers in drug development to confidently identify its biological targets. By integrating broad-based screening with in-cell target engagement and precise biophysical characterization, this approach moves beyond simple hit identification to provide a deep, mechanistic understanding of the compound's mode of action, paving the way for its potential development as a novel therapeutic agent.
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Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., ... & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. Retrieved from [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Retrieved from [Link]
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Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585-5623. Retrieved from [Link]
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Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]
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Crawford, J. J., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 64(24), 17976-17991. Retrieved from [Link]
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Romagnoli, R., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 22(1), 2-25. Retrieved from [Link]
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Doležal, M. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(20), 3705. Retrieved from [Link]
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Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Retrieved from [Link]
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Sharma, R., & Singh, V. (2017). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(11), 1279-1296. Retrieved from [Link]
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Wang, X., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
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Nagashima, S., et al. (2008). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3236-3240. Retrieved from [Link]
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Henley, A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2025-2039. Retrieved from [Link]
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Li, T., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1547-1552. Retrieved from [Link]
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Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1788-1795. Retrieved from [Link]
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- Binding
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1][2] This guide provides an in-depth, technically-focused walkthrough for modeling the binding of a specific derivative, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, to a representative protein kinase target. We will move beyond a simple recitation of steps to explore the causal logic behind critical methodological choices, establishing a self-validating workflow from initial system preparation to final binding free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate inhibitor design and optimization.[3][4]
Introduction: The Rationale for a Computational Approach
The discovery of novel kinase inhibitors remains a formidable challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[5] Compounds based on scaffolds like 7H-pyrrolo[2,3-d]pyrimidine are effective precisely because they mimic the purine ring of ATP, allowing them to form critical hydrogen bonds with the "hinge region" of the kinase.[6][7] Our subject molecule, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, is a member of this privileged class.
Computer-Aided Drug Design (CADD) provides an indispensable toolkit to predict and analyze the interactions of such molecules at an atomic level, long before committing to costly and time-consuming synthesis.[8][9] By employing a multi-stage computational strategy—encompassing molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations—we can rationally design modifications to enhance potency and selectivity.[10][11] This guide will detail a robust, field-proven workflow for achieving these goals.
The In Silico Modeling Workflow: From Structure to Energetics
A successful computational study is not a linear execution of commands but a logical cascade where each step validates the previous one. The workflow is designed to progressively refine our understanding of the protein-ligand interaction, from a static, predicted pose to a dynamic, solvated complex with a quantified binding affinity.
Caption: High-level in silico drug discovery workflow.
Phase 1: Meticulous System Preparation
The adage "garbage in, garbage out" is paramount in computational chemistry. The accuracy of the entire workflow hinges on the quality of the initial structures.
2.1.1. Target Protein Preparation
The goal is to prepare a biologically relevant and computationally clean protein structure. For this guide, we will hypothesize targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a known target for similar scaffolds.[12]
Protocol:
-
Structure Selection: Download a high-resolution (ideally < 2.5 Å) X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). For our example, a human RIPK1 structure would be suitable.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, Discovery Studio).[13]
-
Causality: The raw PDB file often contains non-essential components that can interfere with calculations.[14] We remove crystallographic water molecules, co-solvents, and any co-crystallized ligands. An exception is made for specific water molecules known to mediate key ligand interactions, which may be retained.[15]
-
If the biological unit is a monomer, remove extraneous protein chains.[16]
-
-
Structural Refinement:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that the protonation states of titratable residues (His, Asp, Glu) are appropriate for a physiological pH of ~7.4.[15]
-
Repair Missing Residues: Check for missing residues or atoms, often in flexible loop regions. These gaps must be modeled in using tools like Modeller to ensure the integrity of the force field calculations.[16]
-
-
Final Output: Save the prepared protein structure in a suitable format (e.g., PDB or Mol2) that retains the added hydrogens and correct atom typing for the next steps.[17]
2.1.2. Ligand Preparation
The ligand, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, must be converted into a high-quality 3D conformation with accurate electrostatic properties.
Protocol:
-
Generate 3D Structure: Start with a 2D representation of the molecule (e.g., from a SMILES string) and generate a low-energy 3D conformation using a program like Avogadro or RDKit.[18]
-
Add Hydrogens & Assign Charges:
-
Add hydrogens corresponding to a physiological pH.
-
Calculate partial atomic charges. This is a critical step. The distribution of charge dictates electrostatic interactions. Methods like Gasteiger or AM1-BCC are commonly used for small molecules.[19]
-
Causality: An incorrect charge model will lead to erroneous predictions of binding affinity and interactions. The goal is to create an electrostatic potential that accurately reflects the molecule's quantum mechanical reality.[20]
-
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This information is crucial for flexible docking algorithms to explore different conformations within the binding site.[19]
-
Final Output: Save the prepared ligand in a charge- and atom-typed format, such as Mol2.[21]
Phase 2: Molecular Docking for Pose Prediction
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[22] It is a search algorithm coupled with a scoring function, designed to find the most energetically favorable binding mode.[23]
Protocol:
-
Define the Binding Site: Using the prepared protein structure, define the search space for the docking algorithm. This is typically a grid box centered on the known active site (e.g., the ATP-binding pocket of the kinase).[14][17]
-
Execute Docking: Use a validated docking program such as AutoDock Vina, GOLD, or Glide.[24] The software will systematically explore translations, rotations, and torsions of the ligand within the defined grid box.[23]
-
Analyze and Select Poses:
-
The program will output a series of poses ranked by a scoring function, which estimates the binding affinity.
-
Causality: Do not blindly trust the top-ranked score. A scientifically sound selection involves visual inspection. The chosen pose should exhibit chemically sensible interactions. For a kinase inhibitor, we would expect to see hydrogen bonds forming with the hinge region residues.[6][10] The selected pose becomes the starting point for the more rigorous MD simulations.
-
Phase 3: Molecular Dynamics (MD) for Stability Assessment
Docking provides a static snapshot. MD simulations introduce dynamics, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[25][26]
Caption: Detailed workflow for MD simulation setup.
Protocol:
-
System Building: Combine the selected docked complex with a suitable force field (e.g., AMBER, CHARMM) and immerse it in a periodic box of explicit water molecules (e.g., TIP3P).[27][28]
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration: This is a crucial, two-part self-validation step.
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Monitor the temperature plot to ensure it reaches a stable plateau.
-
NPT Ensemble (Isothermal-Isobaric): Allow the system pressure to equilibrate to 1 atm. The volume of the box will adjust. Monitor the pressure and density plots for stability.
-
Causality: Skipping or improperly performing equilibration will result in an unstable system, rendering the production data meaningless. This phase ensures the simulation starts from a thermally and structurally relaxed state.[26]
-
-
Production MD: Once equilibrated, run the simulation for a duration sufficient to observe the dynamics of interest (typically 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals.[28]
Phase 4: Binding Free Energy Calculation
From the stable portion of the MD trajectory, we can calculate the binding free energy (ΔG_bind), a more accurate estimate of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods are popular for this purpose.[29][30]
Protocol:
-
Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable region of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually using the MM/PBSA or MM/GBSA equation.[31]
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
Each G term is composed of: G = E_MM + G_solv - TΔS
-
-
Averaging: Average the ΔG_bind values across all snapshots to get the final reported binding free energy.
Data Presentation and Interpretation
Effective communication of results is as important as the simulation itself.
Table 1: Representative MD Simulation Parameters
| Parameter | Value/Method | Rationale |
| Force Field (Protein) | AMBER ff19SB | A modern, well-validated force field for proteins. |
| Force Field (Ligand) | GAFF2 | General Amber Force Field, parameterized for drug-like small molecules. |
| Water Model | TIP3P | A computationally efficient explicit water model. |
| Simulation Engine | GROMACS / AMBER | High-performance, widely used MD software packages.[27] |
| Equilibration Time | 1 ns (NVT), 5 ns (NPT) | Sufficient time to ensure system stability before data collection. |
| Production MD Time | 200 ns | A reasonable duration to assess complex stability and sample conformations. |
| Timestep | 2 fs | Standard for biomolecular simulations with constraints on hydrogen bonds. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 atm | Approximate physiological pressure. |
Table 2: Hypothetical MM/PBSA Binding Energy Decomposition
| Energy Component | Average Value (kcal/mol) | Interpretation |
| Van der Waals (ΔE_vdW) | -45.5 ± 2.1 | Favorable shape complementarity and hydrophobic interactions. |
| Electrostatic (ΔE_elec) | -28.9 ± 3.5 | Favorable electrostatic interactions (e.g., H-bonds). |
| Polar Solvation (ΔG_pol) | +41.2 ± 4.0 | Unfavorable; energy penalty for desolvating polar groups. |
| Non-Polar Solvation (ΔG_np) | -5.8 ± 0.5 | Favorable; related to the hydrophobic effect. |
| Binding Free Energy (ΔG_bind) | -39.0 ± 5.1 | Strong predicted binding affinity. |
Interpretation:
-
Trajectory Analysis: A stable Root Mean Square Deviation (RMSD) of the ligand over the simulation time suggests a stable binding mode. High Root Mean Square Fluctuation (RMSF) in certain protein loops can indicate conformational changes upon binding.
-
Energy Decomposition: The MM/PBSA results allow us to dissect the driving forces of binding. In our hypothetical example (Table 2), both van der Waals and electrostatic forces are major favorable contributors, indicating good shape-fit and strong polar interactions, which overcomes the significant penalty of desolvating polar groups.[30]
Conclusion and Future Directions
This guide has outlined a comprehensive and self-validating workflow for the in silico modeling of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- binding to a protein kinase target. By progressing from static docking to dynamic simulations and rigorous free energy calculations, researchers can gain deep insights into the molecular determinants of binding.[10][26] The results of such studies—identifying key interacting residues and quantifying the energetic contributions—provide a rational basis for the next cycle of drug design, guiding the synthesis of new derivatives with improved affinity and selectivity, ultimately accelerating the journey from a computational hit to a clinical candidate.[33][34]
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Jukič, M., Kores, K., Janežič, D., & Golič Grdadolnik, S. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
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Salo-Ahen, O. M. H., Alanko, I., & Wade, R. C. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology. [Link]
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Gagic, Z., Stankovic, S., & Jukic, M. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
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KBbox. (n.d.). Small Molecule Docking. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Salo-Ahen, O. M. H., & Wade, R. C. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology. [Link]
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Marrero-Ponce, Y., et al. (2021). Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. Pharmaceuticals. [Link]
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Wang, J., & Hou, T. (2012). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]
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YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex. [Link]
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Stiefl, N., et al. (2010). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. [Link]
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Adimula, V. (2022). Behind the Scenes of Computational Drug Discovery. Medium. [Link]
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Hayes, J. M., & Archontis, G. (2012). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. IntechOpen. [Link]
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University of Nottingham. (n.d.). Session 4: Introduction to in silico docking. [Link]
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Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]
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ResearchGate. (n.d.). Overview of typical CADD workflow. [Link]
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ResearchGate. (2025). Development of PAK1 kinase inhibitors with "in silico" modeling methods. [Link]
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Wikipedia. (n.d.). Docking (molecular). [Link]
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Singh, T., & Biswas, D. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
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YouTube. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
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Zhang, H., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Wang, G., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Journal of Pharmaceutical Research International. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
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Zhang, Z., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. [Link]
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Wang, W., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
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Navigating the Procurement and Application of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Technical Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
For researchers and scientists immersed in the intricate world of drug development, the strategic selection of molecular building blocks is paramount. The pyrrolo[2,3-c]pyridine core, a derivative of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical overview of a key derivative, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS No. 1361481-62-0) , focusing on its commercial availability, reputable suppliers, and critical considerations for its application in research and development. The strategic placement of the bromine atom at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of diverse compound libraries.
Commercial Availability and Supplier Landscape
The accessibility of high-quality starting materials is a critical first step in any research endeavor. 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is available from a number of specialized chemical suppliers. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data to ensure the identity and purity of the material, as this directly impacts the reliability and reproducibility of experimental results.
Below is a summary of known suppliers for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one:
| Supplier | Product Number | Purity | Additional Information |
| ChemScene | CS-0368850 | ≥95.0% | Provides a Safety Data Sheet (SDS) with detailed handling and safety information. Intended for laboratory research use. |
| BLD Pharmatech | BD291247 | 95% | Listed in chemical buyers' guides; direct inquiry for current stock and detailed specifications is recommended. |
| Amadis Chemical | A1221017 | Not specified | Listed in chemical buyers' guides; direct engagement with the supplier is necessary to obtain a certificate of analysis and confirm purity. |
| abcr Gute Chemie | AB596299 | Not specified | European supplier; researchers should contact them for current availability and technical data. |
Note: The availability and specifications from suppliers can change. It is imperative to contact the suppliers directly for the most current information, including lead times, packaging options, and to request a Certificate of Analysis (CoA) for the specific lot being purchased.
Strategic Sourcing and Quality Control: A Scientist's Perspective
The selection of a chemical supplier extends beyond mere availability. For a molecule like 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, which serves as a foundational element in a synthetic route, the following considerations are crucial:
-
Purity Verification: Always request and scrutinize the Certificate of Analysis (CoA). Key data points to verify include purity by a reliable analytical method (e.g., HPLC or NMR), identity confirmation (e.g., via ¹H NMR and MS), and appearance.
-
Consistency Between Lots: For long-term projects, lot-to-lot consistency is vital. Inquire about the supplier's quality control processes and their ability to provide material from the same batch for the duration of a study.
-
Supplier Reputation and Support: Established suppliers with a track record in providing high-quality research chemicals and responsive technical support are invaluable partners.
Below is a diagram illustrating the key decision points in the procurement workflow for a critical research chemical.
Caption: A streamlined workflow for the procurement of critical research chemicals.
Synthetic Considerations: A Representative Protocol
While specific, proprietary synthesis methods may vary between suppliers, the construction of the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold likely draws from established methodologies for the synthesis of 7-azaindole derivatives. A plausible synthetic approach would involve the construction of the pyrrolopyridine core followed by a selective bromination step.
The synthesis of 7-azaindole derivatives can be achieved through various strategies, including the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.[1] For the pyrrolo[2,3-c]pyridine (6-azaindole) core, a common strategy involves the construction from substituted pyridine precursors.[2]
Representative Synthesis Outline:
A potential synthetic route could commence with a suitably substituted pyridine derivative, which is then elaborated to form the fused pyrrole ring. The final step would be a regioselective bromination at the 4-position of the pyrrolopyridinone core.
Step 1: Formation of the Pyrrolo[2,3-c]pyridin-7-one Core
This can be achieved through various cyclization strategies starting from functionalized 3-aminopyridines. For instance, a condensation reaction between a 3-aminopyridine derivative bearing appropriate functional groups at the 2 and 4 positions with a two-carbon synthon can lead to the formation of the pyrrolidinone ring.
Step 2: Regioselective Bromination
The introduction of the bromine atom at the C4 position is a critical step. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including solvent, temperature, and reaction time, would be optimized to ensure high regioselectivity and yield.
Experimental Protocol: A Conceptual Framework
The following is a generalized, conceptual protocol based on common organic synthesis techniques for similar heterocyclic systems. This is not a validated protocol and should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.
-
Pyrrolopyridinone Formation: A suitably substituted 3-aminopyridine precursor is dissolved in an appropriate solvent (e.g., DMF or acetic acid).
-
A cyclizing agent (e.g., a derivative of glyoxylic acid) is added, and the mixture is heated to facilitate the condensation and cyclization reaction.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification (e.g., recrystallization or column chromatography).
-
Bromination: The synthesized 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is dissolved in a polar aprotic solvent such as acetonitrile or DMF.
-
N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to prevent side reactions.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The crude product is then worked up by quenching the excess NBS, followed by extraction and purification by column chromatography to yield the final 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Applications in Drug Discovery and Medicinal Chemistry
The 4-bromo-pyrrolo[2,3-c]pyridin-7-one scaffold is a valuable intermediate in the synthesis of potent and selective kinase inhibitors and other therapeutic agents. The bromine atom serves as a versatile synthetic handle for introducing further diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The broader class of pyrrolo[2,3-d]pyrimidines has been successfully utilized in the development of numerous clinical drugs.[3] The structural motif of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is closely related to intermediates used in the synthesis of inhibitors for various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of the pyrrolopyrimidine core are known to target Janus kinases (JAKs), spleen tyrosine kinase (Syk), and receptor-interacting serine/threonine-protein kinase 1 (RIPK1). The discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potent RIPK1 inhibitors highlights the potential of this heterocyclic system in developing treatments for inflammatory diseases.
The following diagram illustrates the central role of this compound as a building block for generating diverse chemical entities for drug discovery.
Caption: The utility of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in generating diverse compound libraries.
Conclusion
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its procurement requires careful consideration of supplier reputation and stringent quality control to ensure the integrity of research outcomes. The strategic incorporation of this scaffold allows for the exploration of vast chemical space, paving the way for the development of novel therapeutics targeting a range of diseases. As our understanding of cellular signaling pathways deepens, the demand for such privileged scaffolds is set to grow, underscoring the importance of a reliable supply chain and a thorough understanding of their chemical properties and applications.
References
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abcr Gute Chemie. Product Listing. [Link]
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Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 2024. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 2012. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed, 2022. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate, 2024. [Link]
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Methodological & Application
Protocol for Suzuki coupling of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridin-7-one Scaffold
The 7H-pyrrolo[2,3-c]pyridin-7-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. As an isomer of azaindole, it is present in molecules designed to be kinase inhibitors, targeting enzymes crucial in cell signaling pathways.[1][2][3] The functionalization of this core scaffold is paramount for developing new therapeutic agents with high potency and selectivity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto a core structure.[4][5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and discuss key considerations for optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful cross-coupling method that proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This forms a Pd(II) intermediate. The efficiency of this step is influenced by the electron density of the halide and the steric and electronic properties of the phosphine ligands on the palladium.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the Pd(II) center.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
// Inputs ArBr [label="4-bromo-pyrrolopyridinone\n(Ar-Br)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArBOH2 [label="Arylboronic Acid\n(Ar'-B(OH)₂)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArBr -> OxAdd [style=bold, color="#EA4335"]; ArBOH2 -> OxAdd [style=bold, color="#4285F4"]; Base -> OxAdd [style=bold, color="#34A853"]; } mend Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Arylation of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
This protocol provides a general method for the coupling of an arylboronic acid with the target compound. The reaction conditions have been selected based on protocols for structurally similar nitrogen-containing heterocycles.[8][9][10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Purpose |
| 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | 213.04 | 1.0 | Aryl Halide |
| Arylboronic Acid | Variable | 1.2 - 1.5 | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.05 - 0.10 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | Base |
| 1,4-Dioxane | 88.11 | - | Solvent |
| Water (degassed) | 18.02 | - | Co-solvent |
Causality Behind Experimental Choices:
-
Arylboronic Acid (1.2-1.5 eq.): A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.[11]
-
Pd(dppf)Cl₂ (5-10 mol%): This is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky, electron-rich dppf ligand is highly effective for cross-coupling reactions involving heteroaryl halides, as it promotes the reductive elimination step and stabilizes the palladium complex.[10]
-
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[6] It is generally well-tolerated by many functional groups. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.
-
1,4-Dioxane/Water (e.g., 4:1 v/v): Dioxane is an excellent solvent for dissolving the organic reagents. The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex, which accelerates the transmetalation step.[12]
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting bromide) via syringe. The solution should be sparged with an inert gas for 15-20 minutes prior to addition to remove dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-16 hours. Check for the consumption of the starting bromide.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure product.[13]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Ensure proper degassing. Screen other catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos).[14] Use a stronger base (Cs₂CO₃, K₃PO₄). Increase reaction temperature.[15] |
| Protodeboronation | Boronic acid instability. | Use the corresponding pinacol boronate ester instead of the boronic acid.[5] Use milder, non-aqueous conditions if possible. Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Improve degassing technique for solvents and the reaction vessel. |
| Debromination of Starting Material | Side reaction promoted by base and catalyst. | Use a milder base (e.g., Na₂CO₃). Lower the reaction temperature. This side-reaction can sometimes be mediated by DMF as a solvent, which acts as a hydride source.[16] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 7H-pyrrolo[2,3-c]pyridin-7-one scaffold. The protocol detailed herein provides a robust starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. By understanding the underlying mechanism and key reaction parameters, researchers can effectively optimize conditions for a wide range of substrates, accelerating the development of new and innovative molecules.
References
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Deb, A., & Boruah, R. C. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7).
- G, P., & C, S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Al-Hourani, B. J. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Chen, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 358-367.
- Anonymous. (2019). Optimization of reaction conditions for Suzuki coupling 1.
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- Li, Y., et al. (2022). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(21), 7247.
- Anonymous. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.
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- Anonymous. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-6.
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- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- K, K., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(19), 6667.
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Using 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in kinase inhibitor screening
Application Note & Protocols
Topic: A Screening Framework for Novel Kinase Inhibitors Based on the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they have become one of the most important families of drug targets.[3][4] This guide provides a comprehensive framework for utilizing 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a novel heterocyclic compound, as a foundational scaffold in kinase inhibitor screening campaigns. The pyrrolopyrimidine core, of which this scaffold is an isomer, is a "privileged structure" in kinase inhibitor design due to its structural mimicry of the adenine ring of ATP, making it an ideal starting point for developing ATP-competitive inhibitors.[5][6] We present a robust, multi-tiered screening cascade, beginning with a high-throughput biochemical assay to identify initial hits, followed by a cell-based secondary assay to confirm on-target activity in a physiological context, and concluding with essential cytotoxicity counter-screening. Detailed, field-tested protocols for the luminescent ADP-Glo™ Kinase Assay and the CellTiter-Glo® Viability Assay are provided, alongside expert insights into experimental design, data interpretation, and the strategic rationale behind each step.
Introduction
The Central Role of Kinases in Cellular Signaling and Disease
The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes orchestrate a complex network of signaling pathways by catalyzing the phosphorylation of specific substrate proteins, a fundamental mechanism for controlling cellular functions like growth, proliferation, differentiation, and apoptosis.[2][7][8] Given their central role, aberrant kinase activity is a direct driver of numerous pathologies.[1] This has made kinase inhibitors a cornerstone of modern targeted therapy, with dozens of approved drugs revolutionizing patient outcomes, particularly in oncology.[3][8]
The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure for ATP-Competitive Inhibition
The vast majority of clinically successful kinase inhibitors target the highly conserved ATP-binding pocket of the enzyme.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a close structural isomer of the pyrrolo[2,3-c]pyridine core, is recognized as a deazapurine, bearing a strong resemblance to adenine, the core heterocycle of ATP.[5] This inherent structural similarity provides a strong starting point for designing potent ATP-competitive inhibitors. Many successful inhibitors, such as those targeting Janus kinases (JAKs), are built upon this or related scaffolds.[6]
Introducing 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
We propose 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a versatile starting point for a kinase inhibitor discovery program. This molecule serves two primary functions:
-
A Fragment for Screening: It can be used in initial fragment-based screening campaigns to identify kinases to which the core scaffold binds.
-
A Versatile Chemical Handle: The bromine atom at the 4-position is a key feature, providing a reactive site for synthetic chemists to employ powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of a diverse chemical library by adding various aryl or amino groups, facilitating the exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[9]
The Kinase Inhibitor Screening Cascade
A successful screening campaign relies on a logical, tiered approach to efficiently identify and validate true positive hits while eliminating artifacts. This cascade progresses from a high-throughput, cost-effective biochemical assay to more complex, physiologically relevant cellular assays.
Primary Biochemical Screening: ADP-Glo™ Kinase Assay
Assay Principle
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method ideal for high-throughput screening (HTS).[10][11] It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12][13] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes all remaining ATP. This step is critical because the high background of unused ATP would otherwise swamp the signal.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a stable "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[12][14] Inhibitors of the kinase will result in less ADP production and, therefore, a lower luminescent signal.
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Recombinant Kinase of interest (e.g., SRC, EGFR, etc.)
-
Kinase-specific substrate (peptide or protein)
-
Dithiothreitol (DTT)
-
Kinase Reaction Buffer (specific to the kinase, but typically includes Tris-HCl, MgCl₂, EGTA)
-
Test Compound: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives, dissolved in 100% DMSO.
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Solid white, flat-bottom 384-well assay plates (low volume)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Luminometer capable of reading 384-well plates
Detailed Step-by-Step Protocol (384-Well Format)
Causality Note: This protocol is designed for a total reaction volume of 5 µL, which conserves precious reagents like the recombinant kinase. All additions should be made carefully to the bottom of the wells to avoid errors.
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Start with a 1 mM stock.
-
Using an acoustic dispenser or liquid handler, transfer 25 nL of each compound dilution into the wells of the 384-well plate. This results in a final top compound concentration of 10 µM and a final DMSO concentration of 0.5%, which is generally well-tolerated by most kinases.
-
Controls: Add 25 nL of 100% DMSO to "No Inhibitor" (100% activity) control wells. Add 25 nL of a potent control inhibitor (e.g., Staurosporine) to "Max Inhibition" (0% activity) control wells.
-
-
Enzyme Preparation:
-
Prepare a 2X kinase solution in Kinase Reaction Buffer. The final concentration of the kinase should be determined empirically but is typically in the low nanomolar range. The goal is to achieve an ATP-to-ADP conversion of 10-30% during the reaction time, which ensures the assay is in the linear range.[11]
-
Add 2.5 µL of the 2X kinase solution to each well except the "No Enzyme" background control wells.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The substrate concentration should be at or near its Km for the kinase, and the ATP concentration should be at its Km to sensitively detect ATP-competitive inhibitors.
-
To initiate the reaction, add 2.5 µL of the 2X substrate/ATP solution to all wells.
-
Seal the plate, briefly centrifuge (e.g., 300 x g for 1 min) to bring all components to the bottom, and mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes (or the optimized time for your specific kinase).
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes. This incubation is crucial to allow the reagent to fully deplete the remaining ATP.[10]
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14]
-
-
Read Plate:
-
Measure luminescence using a plate-based luminometer.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Average the signal from the control wells (Max Activity = DMSO; Min Activity = Control Inhibitor).
-
Normalize the data for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
| Compound ID | Target Kinase | IC50 (nM) [Biochemical] |
| Scaffold-001 | Kinase A | 8,500 |
| Scaffold-Br | Kinase A | >10,000 |
| Derivative-A7 | Kinase A | 75 |
| Derivative-B2 | Kinase A | 1,200 |
| Staurosporine | Kinase A | 5 |
Table 1: Example biochemical screening data for a hypothetical series derived from the parent scaffold.
Secondary Cellular Assay: Confirming Target Engagement
Rationale for Cellular Screening
A potent inhibitor in a biochemical assay is a great start, but it is not a guarantee of efficacy in a living system.[15] A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and inhibit the downstream signaling pathway.[16][17] Therefore, a cell-based assay is a mandatory next step to validate hits.
A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[18] For example, if screening against a kinase in the MAPK pathway (e.g., MEK), one would measure the phosphorylation of its substrate, ERK.
Protocol: In-Cell Western Assay for Substrate Phosphorylation (p-ERK)
Causality Note: This protocol uses a 96-well format, which is more common for medium-throughput cellular assays. The use of two fluorescent secondary antibodies allows for the simultaneous detection of both the phosphorylated substrate and the total amount of that substrate, enabling accurate normalization for cell number per well.
-
Cell Plating: Seed a cancer cell line known to have an active MAPK pathway (e.g., A549, HeLa) into a 96-well plate at a density that will result in an 80-90% confluent monolayer the next day. Incubate overnight.
-
Serum Starvation: The next day, remove the growth medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 4-6 hours. This quiets the signaling pathway, creating a low baseline of phosphorylation.
-
Compound Treatment: Add varying concentrations of the test compound (prepared in low-serum media) to the wells. Incubate for 1-2 hours.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) to all wells except the unstimulated controls. Incubate for 15 minutes.
-
Fix and Permeabilize:
-
Remove the medium and wash once with cold PBS.
-
Add 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Add a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) and incubate for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the wells, then add a blocking buffer (e.g., Odyssey Blocking Buffer) and incubate for 90 minutes.
-
Add primary antibodies diluted in blocking buffer. Use a rabbit anti-phospho-ERK antibody and a mouse anti-total-ERK antibody simultaneously. Incubate overnight at 4°C.
-
-
Secondary Antibody and Imaging:
-
Wash the wells extensively.
-
Add fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) diluted in blocking buffer. Incubate for 1 hour, protected from light.
-
Wash extensively, then image the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: Quantify the intensity in both channels. The final signal is the ratio of the phospho-ERK signal (800nm channel) to the total-ERK signal (700nm channel). Plot this normalized ratio to determine the cellular EC50.
Cytotoxicity and Viability Assessment
Importance of Counter-Screening
It is essential to determine if the observed reduction in cell signaling or proliferation is due to the specific inhibition of the target kinase or simply because the compound is broadly toxic to the cells. A cytotoxicity counter-screen is performed in parallel with the cell-based functional assay. A desirable compound will have a potent cellular EC50 against its target pathway but a much higher concentration required to cause cell death (CC50), indicating a wide therapeutic window.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Causality Note: The CellTiter-Glo® assay measures intracellular ATP levels, which is a key indicator of metabolic activity and cell viability.[19][20] It is a rapid "add-mix-measure" assay with high sensitivity. It is often preferred over colorimetric assays like MTT, as some chemical compounds can interfere with the enzymatic reduction of the MTT tetrazolium salt, leading to false results.[21]
-
Cell Plating: Seed cells in a solid white, clear-bottom 96-well plate at a moderate density (e.g., 5,000 cells/well). Incubate overnight.
-
Compound Addition: Add a 10-point dilution series of the test compound to the wells. Include "cells only" (100% viability) and "no cells" (background) controls.
-
Incubation: Incubate the plate for 72 hours. This extended incubation allows for anti-proliferative effects to manifest.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures thermal consistency for the enzymatic reaction.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent into 100 µL of medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Read Plate: Measure luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the CC50 value by plotting percent viability against the log of compound concentration and fitting to a 4PL curve.
Structure-Activity Relationship (SAR) Insights
The screening data provides the foundation for medicinal chemistry efforts. For the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold, the bromine atom is the key starting point for diversification. If a derivative shows promising activity (e.g., Derivative-A7 in Table 1), chemists can synthesize a focused library of analogs by varying the chemical group attached at that position. This iterative cycle of design, synthesis, and testing allows the team to map the SAR, identifying the chemical properties (e.g., size, electronics, hydrogen bonding capacity) that improve potency and selectivity, ultimately leading to a potent and drug-like lead compound.[22][23]
Conclusion
The 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The systematic screening cascade detailed in this application note—progressing from a high-throughput biochemical screen (ADP-Glo™), to a confirmatory cell-based pathway assay, and finally to a crucial cytotoxicity counter-screen (CellTiter-Glo®)—provides a robust and efficient workflow. This strategy ensures that resources are focused on compounds that not only potently inhibit their target enzyme but also demonstrate on-target efficacy and a favorable safety profile in a cellular context, paving the way for successful lead optimization.
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An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2022). PubMed Central. [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
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Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). PubMed. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PubMed Central. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2023). ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2024). Springer Nature Experiments. [Link]
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Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014). PubMed. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (2024). PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). PubMed. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health (NIH). [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2012). National Institutes of Health (NIH). [Link]
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Application Notes and Protocols for the Cellular Characterization of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
Introduction: Unveiling the Cellular Activity of a Novel Pyrrolopyrimidine Derivative
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors.[1][2][3][4][5][6][7] Derivatives of this versatile heterocycle have shown significant activity against a range of kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and FMS-like tyrosine kinase 3 (FLT3).[4] The subject of this guide, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, represents a novel analog within this class. While its specific molecular target is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a likely mechanism of action involving the modulation of cellular phosphorylation cascades.
This document provides a comprehensive framework for the initial cell-based characterization of this compound. We eschew a rigid, one-size-fits-all template in favor of a logically structured guide that follows the scientific process of inquiry. Our approach is designed to first establish target engagement within the complex cellular environment and then to quantify the functional consequences of this engagement on cell health and proliferation. The protocols herein are presented not merely as a series of steps, but as self-validating systems, with an emphasis on the rationale behind experimental design and the inclusion of essential controls.
Part 1: Cellular Target Engagement: The Phospho-Substrate Assay
Rationale and Causality: Before assessing broad cellular effects like viability, it is crucial to determine if the compound engages its putative target in a cellular context. Cell-based kinase assays provide more biologically relevant data than in vitro biochemical assays by accounting for factors such as cell permeability, off-target effects, and the presence of competing cellular factors.[8][9] A direct and robust method to measure the activity of a kinase inhibitor within the cell is to quantify the phosphorylation of a known downstream substrate of the target kinase.[10][11] A decrease in the level of the phosphorylated substrate upon treatment with the compound provides strong evidence of target engagement and inhibition.
For this protocol, we will use the MAPK/ERK pathway as a representative model, as it is a frequent target for kinase inhibitors.[12] Specifically, we will measure the phosphorylation of ERK1/2 (p-ERK). This approach is adaptable to other signaling pathways, provided a specific antibody for the phosphorylated substrate is available.
Experimental Workflow: Phospho-ERK1/2 Assay
Caption: Workflow for determining cellular target engagement via a phospho-ERK assay.
Detailed Protocol: Phospho-ERK1/2 (Thr202/Tyr204) Cellular Assay
This protocol is adapted from established methods for measuring ERK phosphorylation.[13][14][15]
Materials:
-
Cell Line: A375 melanoma cells (ATCC® CRL-1619™), which harbor the B-Raf V600E mutation leading to constitutive activation of the MAPK/ERK pathway.[16]
-
Compound: 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well, clear-bottom, black-walled tissue culture plates.
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (37%, methanol-free)
-
Triton™ X-100
-
Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer or similar)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
In-Cell Western imaging system or a plate reader capable of fluorescence detection.
-
Procedure:
-
Cell Seeding (Day 1): a. Culture A375 cells to approximately 80% confluency. b. Harvest cells using standard trypsinization methods. c. Seed 15,000 cells per well in 100 µL of culture medium into a 96-well plate. d. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment (Day 2): a. Prepare a serial dilution series of the test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. b. Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control. c. Carefully remove the culture medium from the cells. d. Add 50 µL of the diluted compound or control to the appropriate wells. e. Incubate for 2 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the kinetics of the specific signaling pathway.
-
Cell Fixation and Permeabilization: a. After incubation, remove the treatment medium. b. Gently wash the cells twice with 150 µL of ice-cold PBS. c. Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature. d. Wash the cells three times with 150 µL of PBS containing 0.1% Triton X-100.
-
Immunostaining: a. Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature with gentle shaking. b. Prepare the primary antibody solution in Blocking Buffer containing both anti-p-ERK and anti-total-ERK antibodies at their optimized dilutions. c. Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C. d. The next day, wash the cells five times with PBS containing 0.1% Triton X-100. e. Prepare the secondary antibody solution in Blocking Buffer containing both fluorescently-labeled secondary antibodies. f. Add 50 µL of the secondary antibody solution to each well. Incubate for 1 hour at room temperature, protected from light. g. Wash the cells five times with PBS containing 0.1% Triton X-100.
-
Data Acquisition and Analysis: a. Image the plate using an In-Cell Western imaging system, detecting fluorescence in two channels (e.g., 700 nm for total ERK and 800 nm for p-ERK). b. Quantify the fluorescence intensity for each channel in each well. c. For each well, normalize the p-ERK signal to the total ERK signal. This corrects for any variations in cell number. d. Plot the normalized p-ERK signal against the logarithm of the compound concentration. e. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that inhibits the p-ERK signal by 50%.
Part 2: Quantifying Cellular Response: Viability and Proliferation Assays
Rationale and Causality: Once target engagement is confirmed, the next logical step is to determine the functional consequence of this inhibition on the cell. Cell viability and proliferation assays are fundamental for assessing the cytostatic or cytotoxic effects of a compound.[17] These assays measure overall metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[18] Presenting two distinct methodologies, a colorimetric (MTT) and a luminescent (ATP-based) assay, provides a more robust dataset, as each has its own advantages and potential for artifacts.
Method 2A: The MTT Colorimetric Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[19]
Detailed Protocol: MTT Assay
This protocol is based on standard MTT assay procedures.[18][20]
Materials:
-
Cell Line and Compound: As described in Part 1.
-
Assay Plate: 96-well, clear-bottom tissue culture plate.
-
Reagents:
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
-
Equipment:
-
Spectrophotometer or plate reader capable of measuring absorbance at 570 nm.
-
Procedure:
-
Cell Seeding and Treatment (Day 1-4): a. Seed cells (e.g., 5,000 cells/well in 100 µL) in a 96-well plate and allow them to attach overnight. b. On Day 2, treat the cells with a serial dilution of the compound as described in the p-ERK assay. c. Incubate the plate for a prolonged period, typically 48 to 72 hours, to allow for effects on proliferation to become apparent.
-
MTT Incubation (Day 4 or 5): a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in the wells with viable cells.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. b. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well. c. Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a plate reader. b. Subtract the average absorbance of the "blank" wells (media and MTT only) from all other wells. c. Express the results as a percentage of the vehicle control (100% viability). d. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
Method 2B: The Luminescent ATP Assay
This assay quantifies ATP, the presence of which is an indicator of metabolically active cells.[18][19] The assay reagent lyses the cells and provides the luciferase and luciferin substrate. The amount of light produced in the ensuing reaction is directly proportional to the amount of ATP present, and thus, the number of viable cells.[17]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions (Promega Corporation).[19]
Materials:
-
Cell Line and Compound: As described in Part 1.
-
Assay Plate: 96-well, opaque-walled plates suitable for luminescence.
-
Reagents:
-
CellTiter-Glo® Reagent.
-
-
Equipment:
-
Luminometer.
-
Procedure:
-
Cell Seeding and Treatment (Day 1-4): a. Follow the same seeding and treatment protocol as for the MTT assay, but use opaque-walled plates.
-
Assay Procedure (Day 4 or 5): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Express the results as a percentage of the vehicle control's luminescence. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the dose-response experiments should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical Cellular Activity of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
| Assay Type | Cell Line | Endpoint | Incubation Time | IC₅₀ (nM) |
| Phospho-ERK | A375 | p-ERK Inhibition | 2 hours | 85 |
| MTT | A375 | Cell Viability | 72 hours | 150 |
| CellTiter-Glo® | A375 | Cell Viability | 72 hours | 135 |
Interpretation: The hypothetical data above would suggest that the compound inhibits the target kinase pathway with an IC₅₀ of 85 nM. This target engagement translates into a functional anti-proliferative effect, with IC₅₀ values of 150 nM and 135 nM in the MTT and CellTiter-Glo® assays, respectively. The close agreement between the two viability assays strengthens the confidence in the data. The slight rightward shift in IC₅₀ from the target engagement assay to the viability assays is common and can be attributed to the complexities of cellular signaling and the time required for anti-proliferative effects to manifest.
Signaling Pathway Context
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
This application note provides a foundational strategy for the cellular characterization of novel pyrrolopyrimidine-based compounds like 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-. By systematically assessing cellular target engagement and its subsequent impact on cell viability, researchers can efficiently determine the potency and preliminary mechanism of action of new chemical entities. The detailed protocols and the rationale behind them are designed to ensure robust, reproducible, and meaningful data generation, paving the way for further preclinical development.
References
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- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
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National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Li, Y., et al. (2023).
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Antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit. Retrieved from [Link]
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
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BioAssay Systems. (n.d.). EnzyFluoTM ERK Phosphorylation Assay Kit. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502.
-
Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
- Various Authors. (2025). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
- Zhang, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076.
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QIAGEN. (2020). therascreen® BRAF V600E RGQ PCR Kit Instructions for Use (Handbook). Retrieved from [Link]
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NordiQC. (2025). BRAF (BRAF V600E). Retrieved from [Link]
- Ye, F., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756.
- Chetty, N., et al. (2017). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 12(15), 1234-1243.
- Nagata, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6217-6220.
- Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Wang, Y., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1757-1764.
-
European Patent Office. (2015). 2,4-DISUBSTITUTED 7H-PYRROLO[2,3-D]PYRIMIDINE DERIVATIVE, PREPARATION METHOD AND MEDICINAL USE THEREOF. Retrieved from [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
- Joslyn, A. F., et al. (1993). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry, 36(21), 3245-3253.
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The Strategic Application of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By utilizing small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior physicochemical properties for optimization.[4][5] This guide delves into the specific application of a highly versatile, yet underexplored fragment, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, in the FBDD workflow. We will explore the rationale behind its selection, provide detailed protocols for its screening and validation, and discuss strategies for its evolution into a potent lead candidate.
The Rationale: Why 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one?
The selection of a high-quality fragment library is a critical determinant of success in any FBDD campaign.[1][4] 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a derivative of the 7-azaindole scaffold, presents a compelling case for inclusion in a diversity-oriented fragment library. The 7-azaindole core is a well-recognized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site.[6]
The strategic placement of a bromine atom at the 4-position offers a crucial vector for synthetic elaboration. This halogen atom can be readily functionalized through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a clear and reliable path for fragment 'growing' or 'linking' strategies.[6][7] Furthermore, the pyrrolo[2,3-c]pyridin-7-one core itself possesses a rich tapestry of hydrogen bond donors and acceptors, increasing the probability of forming high-quality, enthalpically driven interactions with a protein target.[8]
Physicochemical Properties and the "Rule of Three"
A defining characteristic of a good fragment is its adherence to the "Rule of Three," which provides a set of guidelines for desirable molecular properties.[9][10][11][12] Let's analyze the properties of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in this context:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | ~214 g/mol | < 300 Da | Yes |
| cLogP | ~1.5 | < 3 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
As the table demonstrates, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is an exemplary fragment that comfortably fits within the "Rule of Three" guidelines, making it an ideal starting point for an FBDD campaign.
The FBDD Workflow: From Fragment Screening to Hit Validation
The journey of a fragment from a library to a validated hit involves a cascade of biophysical techniques. The low-affinity nature of fragment-protein interactions necessitates the use of highly sensitive detection methods.[5][13] Here, we outline a typical workflow for screening and validating hits, with a focus on the application of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Caption: A typical workflow for fragment-based drug discovery.
Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[14][15][16] It is particularly well-suited for FBDD due to its sensitivity in detecting weak binding events.[17][18]
Objective: To identify fragments from a library, including 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, that bind to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Fragment library (including 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) dissolved in DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer.
-
Inject the fragment solutions over the immobilized target protein surface and a reference surface (a deactivated flow cell).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the reference surface signal from the target surface signal to correct for bulk refractive index changes.
-
Identify fragments that produce a significant and reproducible binding response.
-
Self-Validation: The use of a reference flow cell is crucial for eliminating false positives arising from non-specific binding or buffer effects.[14] Including a known non-binder and a weak binder as negative and positive controls, respectively, will further validate the screen.
Protocol 2: Hit Confirmation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for characterizing binding affinities as it directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[19]
Objective: To confirm the binding of hit fragments and accurately determine their dissociation constant (Kd).
Materials:
-
Isothermal titration calorimeter
-
Validated hit fragment (e.g., 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)
-
Target protein
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze the target protein against the chosen buffer extensively.
-
Dissolve the fragment in the final dialysis buffer. A small amount of DMSO may be used, but the concentration must be precisely matched in the protein solution.
-
-
ITC Experiment:
-
Load the target protein into the sample cell (e.g., 20 µM).
-
Load the fragment solution into the injection syringe (e.g., 200 µM).
-
Perform a series of injections of the fragment into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Self-Validation: Performing a control experiment by injecting the fragment into the buffer alone will account for any heat of dilution.
Protocol 3: Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[19][20][21][22]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein
-
Hit fragment solution (e.g., 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in a cryoprotectant solution)
-
X-ray diffraction equipment (synchrotron source is recommended)[19]
Methodology:
-
Crystal Soaking:
-
Soak the protein crystals in a solution containing the hit fragment at a concentration several-fold higher than its Kd.
-
The soaking time can vary from minutes to hours.
-
-
Data Collection:
-
Cryo-cool the soaked crystal in a stream of liquid nitrogen.
-
Collect X-ray diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Build the fragment into the resulting electron density map and refine the structure.
-
Self-Validation: The quality of the final model is assessed by various crystallographic statistics (e.g., R-work, R-free) and by visual inspection of the electron density map for the bound fragment.
Hit-to-Lead Evolution: Growing and Linking Strategies
Once a fragment hit like 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is validated and its binding mode is elucidated, the next step is to evolve it into a more potent lead compound.[9][23][24] The bromine atom at the 4-position is the key enabler for this process.
Caption: Strategies for evolving fragment hits into lead compounds.
-
Fragment Growing: This strategy involves extending the fragment to pick up additional interactions with the protein.[25][26] In the case of our lead fragment, a Suzuki coupling reaction could be employed to introduce an aryl group that can occupy an adjacent hydrophobic pocket, thereby increasing binding affinity.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a single, high-affinity ligand.[25][26] The bromine atom on our fragment can be utilized in a Sonogashira coupling, for instance, to introduce an alkyne-containing linker that can then be joined to the second fragment.
Conclusion
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one represents a highly promising and synthetically tractable fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the versatile chemistry afforded by the bromo substituent, make it an ideal starting point for the discovery of novel therapeutics against a wide range of biological targets. The systematic application of the biophysical and structural biology techniques outlined in this guide will enable researchers to effectively leverage this and similar fragments to accelerate their drug discovery programs.
References
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- Application of Fragment-Based Drug Discovery to Vers
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
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- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
- NMR Spectroscopy in Fragment-Based Drug Design.
- SPR-based fragment screening: advantages and applic
- Computational methods for fragment-based ligand design: growing and linking. PubMed.
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- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
- Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
- NMR-based screening: a powerful tool in fragment-based drug discovery†. Molecular Omics | Oxford Academic.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Computational Methods for Fragment-Based Ligand Design: Growing and Linking. SpringerLink.
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- X-ray Crystallography Fragment Screening. Selvita.
- The 'rule of three' for fragment-based drug discovery: Where are we now?.
- Fragment HIT Identific
- A 'Rule of Three' for Fragment-Based Lead Discovery?. PubMed.
- Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.
- Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. PubMed.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. PubMed Central.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Fragment-based screening using X-ray crystallography and NMR spectroscopy.
- 4-Bromo-7-azaindole: properties, applic
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- Practical aspects of NMR-based fragment screening. PubMed.
- The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Cresset Group.
- 4-Bromo-7-azaindole. Chem-Impex.
- Success stories of structure- based drug discovery. SlideShare.
- What physico-chemical parameters must have molecules for fragment libraries?.
- What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online.
- Strategies for fragment optimization Linking, growing and merging-see text for details..
- Approaches to Fragment-Based Drug Design. Utrecht University.
- 4-bromo-6-methyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one (1 x 100 mg). Reagentia.
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The Versatile Scaffold: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in Modern Medicinal Chemistry
Introduction: A Scaffold of Emerging Importance
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with inherent biological relevance is perpetual. The 7H-pyrrolo[2,3-c]pyridin-7-one, a 6-azaindole bioisostere, represents a privileged scaffold that has garnered significant interest, particularly in the development of kinase and bromodomain inhibitors.[1] This application note focuses on a key derivative, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one , a versatile building block poised for extensive derivatization in medicinal chemistry programs. The strategic placement of the bromine atom at the 4-position provides a reactive handle for a myriad of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).
While direct literature on this specific scaffold is emerging, its structural similarity to the well-explored pyrrolo[2,3-d]pyrimidines and other aza-oxindoles provides a strong foundation for predicting its reactivity and potential applications.[2] This guide will provide a comprehensive overview of a proposed synthetic strategy, detailed protocols for its derivatization, and insights into its application as a scaffold for potent and selective inhibitors of key biological targets.
Proposed Synthesis of the Core Scaffold
The synthesis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is not yet extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related azaindole and pyrrolopyridinone systems.[3] The proposed strategy involves the construction of the pyrrolopyridinone core followed by a regioselective bromination.
A potential synthetic pathway could commence with a substituted aminopyridine, which undergoes a series of transformations to build the fused pyrrole ring, culminating in an intramolecular cyclization to form the desired pyridinone. Subsequent bromination at the electron-rich pyrrole ring would then yield the target scaffold.
Caption: Proposed synthetic pathway for the target scaffold.
Key Derivatization Protocols
The bromine atom at the C4 position of the pyrrolopyridinone core is the linchpin for diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, which is crucial for optimizing the pharmacological properties of the resulting molecules.
Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[4] In the context of the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold, this reaction enables the introduction of various aryl and heteroaryl groups, which can form key interactions with the target protein.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | [5] |
| 2 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 80-90 | [6] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 90-98 | [7] |
Detailed Protocol for Suzuki-Miyaura Coupling:
-
To a microwave vial, add 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the appropriate base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable solvent (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture in a microwave reactor to the specified temperature for 30-60 minutes, or alternatively, heat in an oil bath at 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Installation of Amino Substituents
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[8][9] This is particularly useful for creating derivatives that can act as hydrogen bond donors or acceptors, which are often critical for binding to biological targets.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 80-95 | [10][11] |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 75-90 | [12] |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ | t-BuOH | 90 | 85-98 | [5] |
Detailed Protocol for Buchwald-Hartwig Amination:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., BINAP, 0.04 eq.).
-
Add the appropriate base (e.g., NaOtBu, 1.4 eq.) and the desired amine (1.2 eq.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-scaffold and a terminal alkyne, providing access to linear, rigid derivatives.[13] These alkynyl-substituted compounds can explore different regions of a protein's binding pocket compared to the more flexible aryl or amino derivatives.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 80-95 | [14] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 85-98 | [15] |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Acetonitrile | 70 | 70-85 | [16] |
Detailed Protocol for Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) iodide co-catalyst (0.1 eq.).
-
Add a suitable solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.5 eq.) to the reaction mixture.
-
Heat the reaction to the specified temperature for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Medicinal Chemistry: Targeting BET Bromodomains
The pyrrolopyridinone scaffold has emerged as a promising framework for the development of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[17] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription.[18][19] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.
Inhibitors based on the pyrrolopyridinone scaffold have shown potent and selective inhibition of BET bromodomains, particularly the second bromodomain (BD2).[1] The core scaffold typically occupies the acetylated lysine binding pocket, forming key hydrogen bonds with conserved asparagine and tyrosine residues. The substituents introduced via the cross-coupling reactions described above can then be tailored to exploit specific interactions within the binding site, leading to enhanced potency and selectivity.
Caption: Mechanism of BET protein inhibition by the pyrrolopyridinone scaffold.
Conclusion
The 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its strategic bromination provides a gateway for extensive chemical modifications through well-established and robust cross-coupling methodologies. The demonstrated utility of the parent pyrrolopyridinone core in targeting key epigenetic regulators like BET bromodomains underscores the significant potential of this scaffold in modern drug discovery. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation inhibitors for a range of therapeutic indications.
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- Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simul
- Discovery of BET specific bromodomain inhibitors with a novel scaffold. (2022). Bioorganic & Medicinal Chemistry.
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- Buchwald-Hartwig Amin
- 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-bromo-1,6-dihydro-. Lab-Chemicals.Com.
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- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin.
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Application Notes & Protocols: In Vivo Experimental Design for 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
Introduction: A Strategic Approach to In Vivo Evaluation
The compound 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, belongs to a class of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry. While direct in vivo data for this specific molecule is not extensively published, the pyrrolopyridine and pyrrolopyrimidine cores are well-established pharmacophores. Derivatives have shown potent inhibitory activity against various kinases, such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), Signal Transducer and Activator of Transcription 6 (STAT6), and Hematopoietic Progenitor Kinase 1 (HPK1)[1][2][3]. These targets are implicated in inflammatory diseases, cancer immunotherapy, and allergic conditions[1][2][3].
This guide, therefore, is built on the hypothesis that 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- (hereinafter referred to as "the compound") is a small molecule kinase inhibitor. Our experimental design is structured to systematically evaluate its potential as a therapeutic agent, moving from foundational safety and pharmacokinetic assessments to rigorous efficacy testing in a relevant disease model. The overarching goal of any preclinical in vivo study is to gather robust data to make informed decisions about the compound's potential for clinical development[4][5][6].
Part 1: Foundational In Vivo Characterization
Before assessing efficacy, it is crucial to understand the compound's behavior within a living system. This initial phase focuses on tolerability and its pharmacokinetic and pharmacodynamic (PK/PD) profile. These studies are essential for selecting an appropriate dose and schedule for subsequent efficacy trials[7][8][9].
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
The primary objective here is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity[10]. This is a critical first step in any in vivo program.
Protocol: Acute MTD Determination in Rodents
-
Animal Model Selection: Utilize two rodent species, typically mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), as recommended by regulatory guidelines[4].
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 50, 100 mg/kg) and a vehicle control group. A minimum of 3-5 animals per sex per group is recommended.
-
Route of Administration: The intended clinical route should be used. For a novel small molecule, oral gavage (PO) and intravenous (IV) are common starting points.
-
Dosing: Administer a single dose of the compound.
-
Observation Period: Monitor animals intensively for the first few hours post-dosing and then daily for 7-14 days. Observations should include clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming), morbidity, and mortality.
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy. For doses showing signs of toxicity, consider histopathological analysis of major organs.
-
Data Interpretation: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.
| Parameter | Description | Rationale |
| Species | Mouse (C57BL/6), Rat (Sprague-Dawley) | Use of two species provides a more comprehensive safety profile. |
| Dose Levels | Vehicle, 5, 10, 50, 100, 200 mg/kg (example) | A wide range is used to identify the toxicity threshold. |
| Route | PO, IV | To assess both oral bioavailability and systemic exposure. |
| Duration | 7-14 days | Allows for the observation of both acute and delayed toxicity. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies measure the effect of the compound on its intended target[7][8]. Integrating these two provides a crucial understanding of the exposure-response relationship[11].
Protocol: Single-Dose PK/PD Study in Mice
-
Animal Model: Use the same mouse strain as in the MTD study.
-
Dosing: Administer a single dose of the compound (a dose below the MTD) via the intended route (e.g., PO).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via sparse sampling.
-
PK Analysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the compound over time. Key parameters to calculate include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2)[12].
-
PD Analysis: If a specific biomarker for the target kinase is known (e.g., phosphorylation of a downstream substrate), collect relevant tissues (e.g., tumor, inflamed tissue) at the same time points. Analyze the biomarker levels (e.g., by Western Blot or ELISA) to correlate with drug exposure.
-
Data Modeling: Model the relationship between the PK profile (e.g., AUC) and the PD effect (e.g., target inhibition)[9][11]. This helps to establish the minimum effective concentration.
Part 2: Preclinical Efficacy Evaluation
With a defined MTD and an understanding of the PK/PD relationship, the next logical step is to assess the compound's efficacy in a disease-relevant animal model. Based on the potential targets for this class of compounds, a tumor xenograft model is a logical choice.
Xenograft Tumor Model for Efficacy Testing
This model involves implanting human cancer cells into immunocompromised mice to study the effect of the compound on tumor growth.
Protocol: Human Tumor Xenograft Efficacy Study
-
Cell Line and Animal Selection: Choose a human cancer cell line where the hypothesized target kinase is known to be a driver of proliferation (e.g., a cell line with a known dependency on the RIPK1 pathway). Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth and Group Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, compound at one or more dose levels, and a positive control if available) to ensure an even distribution of tumor sizes.
-
Treatment: Administer the compound according to the dose and schedule determined from the PK/PD studies. Treatment duration is typically 21-28 days.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the animals. Excise the tumors and measure their final weight. Collect tissues for biomarker analysis (e.g., target inhibition, apoptosis markers).
-
Data Analysis: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
| Parameter | Description | Rationale |
| Animal Model | NOD/SCID mice with subcutaneous tumors | Standard model for assessing anti-cancer efficacy. |
| Treatment Groups | Vehicle, Compound (e.g., 25 mg/kg), Positive Control | To compare the compound's effect against no treatment and a known effective drug. |
| Dosing Schedule | Daily oral gavage | Based on PK data to maintain therapeutic exposure. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | A quantitative measure of anti-tumor activity. |
| Secondary Endpoints | Body weight, target modulation in tumor tissue | To assess tolerability and confirm the mechanism of action. |
Part 3: Experimental Design and Data Interpretation Visualization
A well-designed preclinical study is essential for generating reliable and reproducible data[13][14][15].
Experimental Workflow Diagram
Caption: High-level workflow for in vivo evaluation of a novel compound.
Hypothesized Signaling Pathway
Given the structural similarity to known RIPK1 inhibitors, a plausible mechanism of action is the inhibition of the necroptosis pathway.
Caption: Hypothesized inhibition of the RIPK1-mediated necroptosis pathway.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial in vivo evaluation of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-. Successful outcomes from these studies, including a favorable safety profile and significant tumor growth inhibition, would provide a strong rationale for more advanced preclinical development. This would include repeat-dose toxicology studies, evaluation in orthotopic or patient-derived xenograft (PDX) models, and combination studies with other therapeutic agents. Throughout this process, adherence to ethical guidelines for animal research is paramount[16].
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WuXi AppTec. (2024, May 2). 6 Types of Toxicology Studies for IND & NDA Programs. Retrieved from WuXi AppTec website.[10]
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PubMed. (n.d.). Toxicology in the drug discovery and development process. Retrieved from PubMed website.[4]
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The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved from a toxicology research laboratory website.[17]
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NIH. (n.d.). General Principles of Preclinical Study Design. Retrieved from PMC - NIH website.[13]
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ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from ResearchGate website.[9]
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NIH. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from NIH website.[11]
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BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Retrieved from BioBoston Consulting website.[16]
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General Considerations for Preclinical Studies Submissions. (2024, March 27). Retrieved from a regulatory authority website.[18]
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Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from Open Access Pub website.[19]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013, August 9). Retrieved from a scientific journal website.[20]
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ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into.... Retrieved from ResearchGate website.[21]
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NIH. (n.d.). Design, synthesis, and evaluation of bioactive small molecules. Retrieved from PubMed - NIH website.[22]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1). Retrieved from a scientific journal website.[1]
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PubMed. (2024, February 5). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. Retrieved from PubMed website.[2]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025, August 6). Retrieved from a scientific journal website.[23]
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NIH. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from PMC - NIH website.[24]
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PubMed. (2025, March 1). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Retrieved from PubMed website.[3]
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Application Notes & Protocols: Handling and Storage of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the safe handling, storage, and use of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1361481-62-0), a key heterocyclic intermediate in pharmaceutical research and development. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of the compound and the safety of laboratory personnel, integrating technical accuracy with practical, field-proven insights.
Compound Overview and Hazard Identification
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a brominated heterocyclic lactam. Its structure, featuring a pyrrolopyridinone core, makes it a valuable scaffold in medicinal chemistry. However, the presence of the bromine atom and the lactam ring system necessitates careful handling due to its potential reactivity and biological activity.
1.1. Chemical and Physical Properties
A summary of the key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to designing appropriate experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 1361481-62-0 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% | N/A |
1.2. GHS Hazard Classification
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[2] The primary hazards are summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3] A "Warning" signal word is appropriate for this compound.[2]
Core Directive: Safe Handling Protocols
The following protocols are designed to minimize exposure and maintain the stability of the compound during routine laboratory use. The causality behind these experimental choices lies in mitigating the identified hazards of skin, eye, and respiratory irritation, as well as oral toxicity.[2]
2.1. Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The selection of appropriate PPE is critical and should be strictly enforced.
-
Eye Protection : Wear chemical safety goggles with side-shields.[2]
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile).[2]
-
Body Protection : A lab coat or other impervious clothing is mandatory to prevent skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a suitable respirator should be used.[2] All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[2]
2.2. General Handling Procedures
Adherence to standard laboratory safety practices is essential.
-
Avoid Contact : Do not allow the compound to come into contact with skin, eyes, or clothing.[4]
-
Avoid Inhalation : Avoid breathing dust, fumes, or vapors.[5]
-
Engineering Controls : Always work in a well-ventilated area. For weighing and transferring the solid, a chemical fume hood is required to minimize inhalation risk.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Hygiene : Wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[2]
2.3. First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[2][4][5]
-
In Case of Eye Contact : Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][4]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Storage and Stability
Proper storage is paramount to maintaining the purity and stability of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, thereby ensuring the reliability of experimental results.
3.1. Recommended Storage Conditions
To ensure the long-term stability of the compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation pathways.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent potential reactions with atmospheric components.[3] |
| Container | Keep container tightly sealed in a dry, well-ventilated place. | To protect from moisture and air.[2] |
| Light | Protect from direct sunlight. | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. |
3.2. Incompatibilities
While specific incompatibility data for this compound is limited, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can react with the heterocyclic core or the lactam functionality.
Experimental Protocols: A Workflow Example
The following is a generalized workflow for the use of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in a typical laboratory setting.
Spill and Waste Disposal Procedures
A clear protocol for managing spills and waste is essential for maintaining a safe laboratory environment.
5.1. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate : Ensure the area is clear of personnel not involved in the cleanup.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Cleanup : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., sand, silica gel) and transfer it to a sealed container for disposal.[5]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
PPE : Wear full PPE, including respiratory protection, during the entire cleanup process.
5.2. Waste Disposal
All waste containing 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one must be treated as hazardous waste.
-
Segregation : Keep all waste containing this compound separate from other waste streams.
-
Labeling : Clearly label waste containers with the contents, including the name of the compound and the associated hazards.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in the regular trash. The disposal of brominated organic compounds may be subject to specific regulations due to the potential for the formation of persistent organic pollutants upon incineration.[6]
Conclusion
The effective and safe use of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in a research and development setting is contingent upon a thorough understanding of its hazards and the implementation of rigorous handling and storage protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and their colleagues while ensuring the integrity and reliability of their scientific work.
References
-
National Center for Biotechnology Information. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem Compound Database. Retrieved from [Link]
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Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
Alichem. (n.d.). 4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one. Retrieved from [Link]
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Application Notes & Protocols: Pharmacokinetic Profiling of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolo[2,3-c]pyridine (also known as 6-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] The biological activity of these compounds is intimately linked to their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive guide with detailed protocols for the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile for a novel series of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives. Understanding these parameters early in the drug discovery process is critical for optimizing lead compounds, predicting human dose, and avoiding late-stage clinical failures.[5][6]
Introduction: The Rationale for PK Profiling
The therapeutic efficacy of any drug candidate, including novel 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives, depends not only on its potency at the target kinase but also on its ability to reach and maintain effective concentrations at the site of action. The journey of a drug through the body is described by its ADME profile. A compound with poor absorption, rapid metabolism, or extensive binding to plasma proteins may never achieve therapeutic concentrations, regardless of its in vitro potency.
This guide outlines a tiered approach to pharmacokinetic profiling, starting with high-throughput in vitro assays to enable early decision-making and progressing to more complex in vivo studies for late-stage lead optimization. The protocols herein are designed to be self-validating systems, incorporating necessary controls and quality checks to ensure data integrity, in line with regulatory expectations from bodies like the FDA.[2][3][7]
Core In Vitro ADME Assays
In vitro ADME assays serve as the foundation of PK profiling, offering a rapid and cost-effective means to evaluate key compound characteristics outside of a living organism.[6][8] These assays are crucial for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.[9]
Metabolic Stability in Liver Microsomes
Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of many small molecules.[10] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (CLint). A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo. This assay is therefore critical for identifying metabolically labile sites on the molecule that can be modified to enhance stability.[10][11]
Protocol: Phase I Metabolic Stability
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivative in DMSO.
-
Liver Microsomes: Use pooled human or rodent (e.g., mouse, rat) liver microsomes. Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[5][12]
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP activity.[12]
-
-
Incubation Procedure (96-well plate format):
-
Pre-incubation: Add 5 µL of the microsomal solution to each well and pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: To start the reaction, add 1 µL of a 100 µM intermediate dilution of the test compound (final concentration 1 µM) and 44 µL of the pre-warmed NRS.
-
Control Incubations:
-
Negative Control (-NADPH): Substitute the NRS with phosphate buffer to assess non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic clearance (e.g., Verapamil, Testosterone) to validate assay performance.
-
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).[8]
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Data Presentation:
| Compound ID | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A | 45.2 | 15.3 |
| Derivative B | > 60 | < 11.5 |
| Derivative C | 12.5 | 55.4 |
| Verapamil (Control) | 21.0 | 33.0 |
Data are hypothetical examples.
Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Causality: Drugs in circulation can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[4] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[4][13] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug (fu).[1][14][15]
Protocol: Rapid Equilibrium Dialysis
-
Preparation:
-
Assay Procedure:
-
Add 200 µL of the compound-spiked plasma to the sample chamber (red side) of the RED insert.
-
Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).[1]
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[4]
-
Include known high-binding (e.g., Warfarin) and low-binding (e.g., Atenolol) drugs as controls.
-
-
Sample Collection and Processing:
-
After incubation, carefully remove 50 µL from the buffer chamber and 50 µL from the plasma chamber.
-
Perform matrix matching: Add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot. This ensures equivalent matrix effects during LC-MS/MS analysis.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing an internal standard to all samples.
-
-
Analysis and Calculation:
-
Centrifuge the samples and analyze the supernatants by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
-
Data Presentation:
| Compound ID | Mouse PPB (% Bound) | Rat PPB (% Bound) | Human PPB (% Bound) | Fraction Unbound (fu, Human) |
| Derivative A | 98.5 | 99.1 | 99.3 | 0.007 |
| Derivative B | 92.1 | 94.5 | 95.0 | 0.050 |
| Warfarin (Control) | 99.2 | 99.5 | 99.7 | 0.003 |
Data are hypothetical examples.
Cell Permeability using Caco-2 Monolayers
Causality: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as the industry-standard in vitro model for predicting intestinal permeability.[16][][18] This assay measures the apparent permeability coefficient (Papp) and can also identify whether a compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs out of cells, limiting their absorption.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable filter supports in Transwell® plates and culture for 21 days to allow for differentiation into a confluent, polarized monolayer.[19]
-
Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Measurement:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add the test compound (typically at 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
Immediately replace the volume removed from the receiver compartment with fresh buffer.
-
Analyze all samples by LC-MS/MS to determine compound concentrations.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[]
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for active efflux.
-
-
Data Presentation:
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Derivative A | 15.2 | 16.1 | 1.1 | High |
| Derivative B | 4.5 | 18.9 | 4.2 | Moderate (Efflux) |
| Propranolol (High) | 20.5 | 21.3 | 1.0 | High |
| Atenolol (Low) | 0.5 | 0.6 | 1.2 | Low |
Data are hypothetical examples.
In Vivo Pharmacokinetic Studies in Rodents
Following promising in vitro data, in vivo studies are essential to understand how the ADME properties integrate within a whole organism.[] Rodent models, typically mice or rats, are standard for initial in vivo PK assessments.[12]
Causality: An in vivo PK study provides critical parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). For orally administered compounds, this study is the definitive measure of oral bioavailability (F%), which is the fraction of the administered dose that reaches systemic circulation. These parameters are vital for predicting a safe and efficacious human dose.[13]
Protocol: Single-Dose Oral (PO) and Intravenous (IV) PK Study in Mice
-
Animal Dosing:
-
Use adult male C57BL/6 mice (n=3-4 per time point or per serial sampling group).[20]
-
IV Group: Administer the compound (e.g., 1-2 mg/kg) formulated in a suitable vehicle (e.g., 20% Solutol in saline) via a single bolus injection into the tail vein.
-
PO Group: Administer the compound (e.g., 5-10 mg/kg) formulated in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.[21] Animals should be fasted overnight prior to dosing.[20]
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., saphenous vein) at multiple time points post-dose.
-
IV Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[22]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Bioanalysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Prepare plasma samples for analysis, typically by protein precipitation with acetonitrile containing an internal standard.
-
Quantify the drug concentration in each sample using a validated LC-MS/MS method. The method must be validated for accuracy, precision, selectivity, and stability according to regulatory guidelines.[2][23]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate oral bioavailability (F%) as:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Data Presentation:
| Parameter | Units | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | 1250 | 850 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-inf) | h*ng/mL | 1875 | 9860 |
| t½ | h | 2.8 | 3.5 |
| CL | mL/min/kg | 8.9 | - |
| Vdss | L/kg | 2.1 | - |
| F% | % | - | 52.6 |
Data are hypothetical examples.
Bioanalytical Method: LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and speed. A robust and validated method is the bedrock of any PK study, ensuring that the concentration data generated is accurate and reliable.[7][14]
Protocol: Representative LC-MS/MS Method
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile containing 100 ng/mL of an internal standard. Vortex and centrifuge.
-
Chromatography:
-
LC System: UPLC System (e.g., Waters Acquity).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[24]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition for Analyte: Q1: 312.0 -> Q3: 184.1 (parent -> fragment ion).
-
Hypothetical MRM Transition for IS: Q1: 316.0 -> Q3: 188.1.
-
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per FDA/ICH M10 guidelines.[2][23]
Visualizations and Workflows
Experimental Workflow Diagram
Caption: Integrated workflow for pharmacokinetic characterization.
Decision-Making Logic Diagram
Caption: Tiered decision-making based on PK profiling data.
Conclusion
The systematic pharmacokinetic profiling of novel 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives is an indispensable component of the drug discovery cascade. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate high-quality, reproducible data to understand a compound's ADME properties. This knowledge enables data-driven decisions, facilitates the optimization of drug-like properties, and ultimately increases the probability of selecting a clinical candidate with a favorable pharmacokinetic profile poised for success in further development.
References
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PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Scribd. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]
-
Scribd. (n.d.). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Daikin Chemicals. (n.d.). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt. Retrieved from [Link]
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Viladomiu, M., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1-13. Retrieved from [Link]
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Batinic-Haberle, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 48(2), 243-251. Retrieved from [Link]
-
Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. Retrieved from [Link]
-
El-Damasy, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212956. Retrieved from [Link]
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Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5133-5147. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]
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Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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Singh, S., & Singh, P. P. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115585. Retrieved from [Link]
-
Scilit. (n.d.). LC-MS Development Strategies for Quantitative Bioanalysis. Retrieved from [Link]
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Wawroszová, S., et al. (2025). Development of LC-MS method enabling full chromatographic separation of 36 pyrrolizidine alkaloids in plant-based matrices. Analytica Chimica Acta, 1375, 344577. Retrieved from [Link]
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Wang, Y., et al. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. Molecules, 27(22), 7949. Retrieved from [Link]
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YouTube. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in aqueous buffers. Our goal is to provide a comprehensive, scientifically-grounded resource that combines theoretical explanations with practical, field-proven protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about the compound's properties, which are critical for diagnosing and solving solubility problems.
Q1: What are the known physicochemical properties of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one?
While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its chemical structure and data from similar compounds.
-
Structure: The molecule features a fused pyrrolopyridinone ring system, which is largely rigid and planar. The presence of a bromine atom and the aromatic-like rings contribute to significant hydrophobicity.
-
Molecular Weight: Approximately 213.03 g/mol [1].
-
Ionization Potential (pKa): The structure contains a lactam (a cyclic amide) and a pyrrole-like nitrogen. The N-H proton of the lactam is weakly acidic, while the pyrrole nitrogen is very weakly basic and generally not protonated under physiological conditions. The pyridine nitrogen is also present. A structurally related compound, 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, has a predicted pKa of 11.15, suggesting the pyrrole proton is acidic only under strongly basic conditions[2]. Precise experimental determination is recommended, but it is reasonable to assume the molecule may behave as a weak acid or be effectively neutral in the physiological pH range of most buffers.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Aqueous Solubility |
| logP | High (Estimated >2.5) | Poor water solubility; prefers hydrophobic environments. |
| Aqueous Solubility | Very Low | Will likely precipitate in simple aqueous buffers. |
| pKa (ionizable protons) | Weakly acidic (lactam N-H) | Solubility may increase at pH > 9, but this is often outside the range of biological assays. |
| Hydrogen Bonding | Donor (N-H) & Acceptor (C=O) | Can interact with water, but this is outweighed by the large hydrophobic surface area. |
Q2: Why is this compound so difficult to dissolve in my standard phosphate-buffered saline (PBS)?
The poor solubility is a direct consequence of its molecular structure. To dissolve a solid, solvent molecules must overcome two primary energy barriers:
-
Crystal Lattice Energy: The energy holding the compound's molecules together in a solid state.
-
Solvation Energy: The energy released when solvent molecules surround an individual molecule of the compound.
For 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, the large, hydrophobic surface area makes it energetically unfavorable for water molecules to form a solvation shell. Water molecules are highly ordered and interconnected via hydrogen bonds; disrupting this network to accommodate a non-polar molecule is entropically costly. Therefore, the compound's molecules prefer to interact with each other, leading to precipitation in aqueous media.
Part 2: Troubleshooting Guide - From Stock to Working Solution
This section provides a systematic approach to preparing and using solutions of the compound, starting with the essential high-concentration stock.
Workflow: Preparing a Usable Aqueous Solution
Below is a general workflow that forms the basis of the protocols in this guide.
Caption: General workflow for preparing experimental solutions.
Q3: I can't even get the powder to dissolve in water. What should I use to make a stock solution?
It is standard practice to prepare a high-concentration stock solution of a poorly soluble compound in a 100% organic solvent and then dilute this stock into your aqueous buffer for the final experiment[3][4].
Expert Insight: The goal is to first completely dissolve the compound, breaking the crystal lattice forces. Water-miscible organic solvents are ideal for this. The most common choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out a desired amount of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (MW: 213.03 g/mol ). For example, weigh 2.13 mg.
-
Solvent Addition: Add the compound to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add anhydrous, cell-culture grade DMSO to reach the final desired concentration. To make a 10 mM stock with 2.13 mg of compound, add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective. Ensure the final solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I added it to my cell culture media. What's happening and how do I fix it?
This is the most common failure point. When the highly concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from 100% organic to >99% aqueous. The compound is no longer soluble in this new environment and precipitates.
The Solution: You need to employ a solubility enhancement strategy in your final aqueous buffer. The key is often to keep the final concentration of the organic solvent as low as possible (typically <1%, and ideally <0.5% for cell-based assays) while using other excipients to maintain the compound's solubility.
Part 3: Advanced Solubility Enhancement Strategies
If simple dilution of your organic stock fails, one or more of the following strategies will be necessary. We recommend a systematic screening approach to find the optimal formulation for your specific assay.
A. Using Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer in a small percentage, reduces the overall polarity of the solution, making it more hospitable to hydrophobic compounds[5][6][7].
Q5: Which co-solvent should I use, and at what concentration?
The choice depends on the tolerance of your specific assay. For cell-based assays, less toxic co-solvents are preferred.
Expert Insight: While your stock is in DMSO, you can try diluting it into a buffer that already contains a secondary, more biocompatible co-solvent.
Table 2: Common Co-solvents for Aqueous Formulations
| Co-Solvent | Typical Final Conc. (%) | Notes |
| Ethanol | 1 - 5% | Commonly used, but can affect protein structure and cell viability at higher concentrations. |
| Propylene Glycol (PG) | 1 - 10% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20% | A good choice for increasing solubility with relatively low toxicity[8]. |
| Glycerol | 5 - 20% | Very low toxicity, but also less effective at solubilizing highly hydrophobic compounds. |
Protocol 2: Screening Co-solvents
-
Prepare Buffers: Prepare several small batches of your primary aqueous buffer (e.g., PBS or cell culture media), each containing a different co-solvent at a final concentration of 5% (v/v). Include a "no co-solvent" control.
-
Dilution: Add your DMSO stock solution to each buffer to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant and low across all conditions (e.g., 0.5%).
-
Observation: Vortex briefly and let the solutions stand at room temperature. Visually inspect for precipitation immediately, and again at 1, 4, and 24 hours. A successful formulation will remain clear.
B. Using Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and keeping them in solution[9][10][11][12].
Q6: My assay is sensitive to organic solvents. Could surfactants be a better option?
Yes, surfactants can be an excellent alternative to co-solvents, often used at very low concentrations (typically <0.1%).
Table 3: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Final Conc. (%) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Widely used in pharmaceutical formulations; generally low toxicity[13]. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Common in immunoassays (e.g., ELISA) but can interfere with some assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01 - 0.1% | Very powerful solubilizer, but denatures proteins and is highly cytotoxic. Use only for non-cell-based, non-enzymatic assays. |
| Cremophor® EL | Non-ionic | 0.01 - 0.5% | Effective solubilizer but has been associated with biological side effects[11]. |
Protocol 3: Screening Surfactants This protocol is identical to Protocol 2, but instead of co-solvents, you will prepare buffers containing different surfactants at a test concentration of 0.1% (w/v).
C. Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. The exterior is hydrophilic, while the interior cavity is hydrophobic. They can encapsulate a poorly soluble "guest" molecule, forming an "inclusion complex" that is soluble in water[14][15][16][17].
Q7: When are cyclodextrins the best choice?
Cyclodextrins are particularly useful when you need to avoid both organic solvents and traditional surfactants. They are often used in final drug formulations for this reason. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol 4: Formulation with HP-β-Cyclodextrin
-
Prepare CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a 10% (w/v) solution. Gentle warming may be required.
-
Add Compound Stock: Slowly add your concentrated DMSO stock solution to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to your compound should be high (e.g., 100:1 or greater) to favor complex formation.
-
Equilibrate: Allow the solution to mix at room temperature for at least 1 hour to ensure efficient complexation.
-
Observe: Check for clarity. This new cyclodextrin-complexed stock can then be further diluted into your final assay buffer.
Part 4: Systematic Troubleshooting Workflow
When faced with a persistent solubility issue, a logical, stepwise approach is more effective than random testing. The following decision tree provides a recommended path for troubleshooting.
Caption: A decision tree for systematic solubility troubleshooting.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [PMID: 40142952]
- Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Gangane, P. S., et al. (2020).
- Mittal, A., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Retrieved from [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
- Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [PMID: 40142952]
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Jamroz, W., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Shinde, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare.
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
- Patel, M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Gothoskar, A.V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Sharma, D., et al. (2009). Techniques to improve the solubility of poorly soluble drugs.
- Ueda, K., et al. (2021). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
-
LibreTexts Chemistry. (2022). 2.5: Preparing Solutions. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 3.3: Preparing Solutions. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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AHH Chemical. (n.d.). 4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Functionalization
Welcome to the technical support center for the functionalization of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, medicinal chemists, and drug development professionals working with this versatile heterocyclic scaffold. The 7-azaindole core and its derivatives are privileged structures in medicinal chemistry, appearing in numerous biologically active molecules, including kinase inhibitors.[1][2] Functionalization at the C4 position of the pyridine ring is a critical step in the synthesis of novel analogues for structure-activity relationship (SAR) studies.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the most common palladium-catalyzed cross-coupling reactions used to functionalize this bromo-lactam intermediate. Our focus is on anticipating and solving common experimental challenges to accelerate your research.
Section 1: Buchwald-Hartwig Amination (C-N Coupling)
Overview: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of 4-amino-7-azaindole derivatives from the 4-bromo precursor.[5][6] This reaction is indispensable for accessing a wide range of primary and secondary amino-substituted analogues. While highly effective, the reaction's success on the 7-azaindole scaffold is sensitive to the choice of catalyst, ligand, and base, particularly given the presence of two potentially reactive N-H bonds (pyrrole and lactam).
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Optimized Protocol (Starting Point)
-
To an oven-dried Schlenk tube, add the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M) via syringe.
-
Place the sealed tube in a preheated oil bath and stir vigorously at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Key Parameter Optimization for C-N Coupling on 4-Bromo-7-Azaindoles
| Parameter | Condition | Outcome/Rationale | Reference |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, RuPhos Pd G2 | Pd(OAc)₂ and Pd₂(dba)₃ are common, effective precursors. Modern precatalysts like RuPhos G2 can offer faster activation and higher yields, especially for challenging substrates.[1] | [1] |
| Ligand | Xantphos, RuPhos, XPhos, DavePhos | Xantphos is often effective for C-N coupling with amides and amines.[7] Bulky, electron-rich biaryl phosphine ligands like RuPhos and XPhos are excellent for coupling a wide range of amines, including with heteroaryl chlorides, and can be effective even with unprotected N-H groups.[8][9] | [1][8] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, LiHMDS | Cs₂CO₃ is a strong, yet often well-tolerated inorganic base for these couplings.[7] K₃PO₄ is another effective choice. For sensitive substrates or unprotected N-H groups, a strong, non-nucleophilic base like LiHMDS can be crucial to promote C-N coupling over N-H arylation.[7] | [7] |
| Solvent | 1,4-Dioxane, Toluene, THF | Dioxane and Toluene are the most common solvents due to their high boiling points and ability to dissolve the organometallic intermediates. Dioxane is often preferred.[6][7] | [6][7] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion. Reactions often do not proceed at room temperature.[7] | [7] |
Troubleshooting & FAQs for Buchwald-Hartwig Amination
Q1: My reaction shows low to no conversion, and I recover my starting material. What are the most likely causes?
A1: This is a common issue that can often be traced to three main factors:
-
Inactive Catalyst: The active Pd(0) species is susceptible to deactivation by oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish. Also, check the age and storage of your palladium source and ligands; older reagents may have degraded.
-
Incorrect Base/Ligand Combination: The choice of base and ligand is critical and substrate-dependent. For the 7-azaindole core, a common failure mode is competitive N-H arylation. If you are using a weaker base like K₂CO₃, it may be insufficient to promote the desired C-N coupling. Consider switching to a stronger base like Cs₂CO₃ or a non-nucleophilic base like LiHMDS in combination with a bulky biarylphosphine ligand (e.g., RuPhos, XPhos) which favors reductive elimination from the C-N bond.[1]
-
N-H Reactivity: The pyrrole N-H of the 7-azaindole is acidic and can react with the palladium catalyst. While methods for coupling unprotected halo-7-azaindoles have been developed, they rely on carefully optimized conditions.[1] If troubleshooting fails, consider protecting the pyrrole nitrogen (e.g., with SEM or Boc groups), which can simplify the reaction by removing this competing site.[10]
Q2: I'm observing a significant amount of debrominated starting material. How can I prevent this side reaction?
A2: Protodebromination (replacement of Br with H) typically occurs when the palladium intermediate reacts with a proton source before the amine can couple.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. While some water can be tolerated in certain protocols, excess water can promote this side reaction.
-
Base Choice: Some bases, particularly alkoxides like NaOtBu, can undergo β-hydride elimination to generate a palladium-hydride species, which is a key intermediate in debromination pathways. Using an inorganic base like Cs₂CO₃ or K₃PO₄ can minimize this.
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the desired product-forming step), outcompeting the debromination pathway.[5]
Q3: The reaction works with simple amines like morpholine but fails with my sterically hindered or electron-poor amine. What should I change?
A3: The electronic properties and steric bulk of the amine significantly impact the reaction rate.
-
Sterically Hindered Amines: These require more forcing conditions. Increase the reaction temperature (up to 120-130 °C in a sealed tube if the solvent allows) and consider using a more active catalyst system. Ligands with very large cone angles, such as XPhos or tBuBrettPhos, were specifically designed to facilitate coupling with hindered substrates.[8]
-
Electron-Poor Amines: Amines with low pKa values are less nucleophilic, slowing down the C-N bond-forming step. A stronger base (e.g., LiHMDS or NaOtBu) is often required to generate a sufficient concentration of the palladium-amido intermediate. Be aware that NaOtBu can be incompatible with ester or nitro groups.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Suzuki-Miyaura Coupling (C-C Coupling)
Overview: The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at the C4 position.[12] This reaction is valued for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters. The inorganic boron byproducts are also easily removed, simplifying purification.[12]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Optimized Protocol (Starting Point)
-
In a flask, dissolve the 4-bromo substrate (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern precatalyst like XPhos Pd G3, 1-2 mol%).
-
Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify by flash chromatography.[13]
Table 2: Key Parameter Optimization for C-C Coupling on 4-Bromo-7-Azaindoles
| Parameter | Condition | Outcome/Rationale | Reference |
| Pd Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos/SPhos Precatalysts | Pd(PPh₃)₄ is a classic, effective catalyst for many Suzuki reactions.[10] Pd(dppf)Cl₂ is also robust. Modern Buchwald precatalysts (e.g., P1, P2) are highly active and can be essential for coupling N-H containing heterocycles, providing excellent yields under mild conditions.[14] | [10][14][15] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For simple couplings, PPh₃ (often as part of Pd(PPh₃)₄) is sufficient. For challenging substrates (hindered, electron-rich/poor), bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are superior, accelerating oxidative addition and reductive elimination.[13] | [13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ in an aqueous solvent mixture is a standard first choice.[16] For challenging transmetalation steps (e.g., with hindered or electron-deficient boronic acids), a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary.[13][14] | [13][14][16] |
| Solvent | Dioxane/H₂O, DME, Toluene | A biphasic mixture, typically Dioxane/Water or THF/Water, is common. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12] Anhydrous conditions with K₃PO₄ can be used to prevent protodeboronation.[16] | [12][14] |
| Boron Source | Boronic Acid, Pinacol Ester (BPin), MIDA Ester | Standard boronic acids work well but can be prone to decomposition. Boronic esters, like pinacol (BPin) or MIDA esters , are significantly more stable to protodeboronation and are preferred for challenging or multi-step syntheses.[17] | [16][17] |
Troubleshooting & FAQs for Suzuki-Miyaura Coupling
Q1: My reaction has failed completely. What are the first things to check?
A1: When a Suzuki coupling returns only starting material, systematically check these critical parameters:
-
Oxygen Contamination: This is the most common culprit. Oxygen leads to the homocoupling of boronic acids (Aryl-Aryl) and rapid deactivation of the Pd(0) catalyst.[13] Ensure your solvent is rigorously degassed (freeze-pump-thaw cycles are best, but sparging with argon for 20-30 mins is often sufficient) and that the reaction is kept under a positive pressure of inert gas at all times.
-
Base and Water: The base is not just a spectator; it is essential for activating the boronic acid for transmetalation. Ensure you are using an adequate amount (at least 2 equivalents) and that it is of good quality. If using an aqueous system, the presence of water is critical.
Q2: My main side product is the homocoupled dimer of my boronic acid. How do I stop this?
A2: Boronic acid homocoupling is almost always caused by oxygen. The solution is to improve your inert atmosphere technique as described in Q1. Additionally, using bulky phosphine ligands can disfavor the formation of the intermediates that lead to homocoupling.[13]
Q3: I'm losing my boronic acid to protodeboronation (it's turning back into the parent arene). How can I improve its stability?
A3: Protodeboronation is a common hydrolysis pathway, especially under harsh (high temperature, strongly basic) conditions.
-
Use Milder Conditions: Try lowering the temperature or using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
-
Use a More Stable Boron Species: Convert your boronic acid to a more stable boronate ester. Pinacol esters (BPin) are a significant improvement. For maximum stability, consider using MIDA boronates, which are highly robust crystalline solids that slowly release the boronic acid under the reaction conditions.[16]
-
Anhydrous Conditions: Switching to an anhydrous solvent (like toluene or dioxane) with a base like K₃PO₄ can completely shut down this side reaction.[16]
Q4: The reaction with my electron-deficient aryl bromide is sluggish. What is the issue?
A4: While electron-deficient halides typically undergo oxidative addition more readily, the overall catalytic cycle can be affected.[17] For electron-deficient systems, the transmetalation step can become rate-limiting. Using a stronger base (K₃PO₄, Cs₂CO₃) and a more electron-rich ligand (like SPhos or RuPhos) can help accelerate this step and improve the overall reaction rate.[13]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Section 3: Sonogashira Coupling (C-C Alkyne Coupling)
Overview: The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[18] This reaction introduces a versatile alkyne functional group, which can serve as a handle for further transformations such as click chemistry, hydrogenations, or cyclization reactions.[19] The reaction is typically co-catalyzed by palladium and copper.[20]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira cross-coupling.
Optimized Protocol (Starting Point)
-
To a Schlenk tube, add the 4-bromo substrate (1.0 equiv), copper(I) iodide (CuI, 5 mol%), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄ at 5 mol%, or Pd(CF₃COO)₂ at 2.5 mol% with PPh₃ at 5 mol%).
-
Seal and purge the vessel with inert gas.
-
Add degassed solvent (e.g., DMF) and a liquid amine base (e.g., triethylamine, Et₃N). A common solvent system is a mixture of THF and Et₃N.[21]
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 60-100 °C, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated NH₄Cl solution, extract with an organic solvent, wash, dry, and concentrate.
-
Purify by flash column chromatography.
Table 3: Key Parameter Optimization for Sonogashira Coupling on Bromo Pyridines
| Parameter | Condition | Outcome/Rationale | Reference |
| Pd Source | Pd(PPh₃)₄, Pd(CF₃COO)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a classic choice.[21] A combination of a Pd(II) salt like Pd(CF₃COO)₂ with a phosphine ligand is also highly effective and can be more robust.[22] | [21][22] |
| Cu Co-catalyst | CuI | Copper(I) iodide is crucial in the traditional Sonogashira cycle for activating the alkyne. It must be high purity; dull, off-white CuI should be purified or replaced. | [20][22] |
| Ligand | PPh₃ | Triphenylphosphine (PPh₃) is the most common and generally effective ligand for this transformation. | [22] |
| Base | Et₃N, DIPEA | A liquid amine base like triethylamine (Et₃N) typically serves a dual role as the base and often as a co-solvent. It neutralizes the H-X byproduct and helps deprotonate the alkyne. | [20][21] |
| Solvent | DMF, THF, Acetonitrile | DMF and THF are excellent solvents for dissolving the reagents and facilitating the reaction. Often used in combination with the amine base. | [20][22] |
Troubleshooting & FAQs for Sonogashira Coupling
Q1: My reaction is not working. I'm just recovering starting materials.
A1: Assuming your starting materials are correct, the failure of a Sonogashira reaction often points to catalyst system failure.
-
Copper(I) Iodide Quality: CuI is essential. If it is old or has been exposed to air, it may be oxidized to inactive Cu(II). Use fresh, high-purity CuI.
-
Base Quality: The amine base should be dry and pure.
-
Degassing: As with all Pd-catalyzed couplings, oxygen is detrimental. Ensure all solvents and the reaction headspace are free of oxygen.
Q2: My main side product is a dimer of my alkyne (Glaser coupling). How do I suppress this?
A2: Glaser homocoupling is an oxidative dimerization of the terminal alkyne, catalyzed by the copper salt in the presence of oxygen.
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of solvents and maintaining a positive pressure of inert gas will starve the reaction of the oxygen it needs for this side pathway.
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can help keep its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.
Q3: The reaction is very slow and stalls before completion.
A3: Sluggish reactions can be accelerated, but care must be taken.
-
Increase Temperature: Many Sonogashira reactions that are slow at room temperature will proceed smoothly at 60-80 °C. The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium center, potentially slowing catalysis. Heating can help overcome this.
-
Check Catalyst Loading: For less reactive substrates, you may need to increase the catalyst loading of both the palladium and copper salts to 5-10 mol%.
-
Solvent Choice: A more polar solvent like DMF can sometimes accelerate the reaction compared to THF.[20]
References
-
Kandimalla, R., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2541-2553. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Kaada, C. J. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. [Link]
-
Raina, G., et al. (2020). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Asian Journal of Organic Chemistry, 9(9), 1438-1442. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(21), 4972-4975. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(21), 4935. [Link]
-
PubMed. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 493-518. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(15), 3175–3178. [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
Research Square. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde. [Link]
-
RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(44), 17778–17789. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
National Institutes of Health. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11814-11827. [Link]
-
PubMed. (2022). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245, 114887. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11771-11785. [Link]
-
ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its Derivatives
Welcome to the technical support center dedicated to the purification of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity of the pyrrolo[2,3-c]pyridin-7-one core, combined with the presence of a bromine atom, presents unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries, providing a foundational understanding for planning your purification strategy.
Q1: What are the most common impurities I should expect in my crude 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one product?
A1: Crude products from the synthesis of brominated heterocycles typically contain a predictable set of contaminants.[1] Awareness of these is the first step to designing a robust purification protocol.
| Impurity Type | Origin & Characteristics | Recommended Initial Removal Step |
| Unreacted Starting Materials | Incomplete reaction conversion. | Aqueous work-up; properties will vary. |
| Excess Brominating Reagent | e.g., N-Bromosuccinimide (NBS) or residual Br₂. Often imparts a yellow or brown color.[1][2] | Quench with a mild reducing agent (e.g., aq. sodium bisulfite) during work-up. |
| Acidic By-products | Hydrogen bromide (HBr) is a frequent by-product of bromination reactions.[1] | Wash the organic layer with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[1] |
| Isomeric & Over-Brominated Species | Non-selective bromination can lead to products with bromine at different positions or multiple bromine additions.[1][2] | These often have very similar polarity to the desired product, making chromatographic separation necessary.[1] |
Q2: My compound appears to be degrading on a silica gel TLC plate. What does this mean for column chromatography?
A2: This is a critical observation and a strong indicator that your compound is sensitive to the acidic nature of standard silica gel.[3] The nitrogen atoms in the pyridine and pyrrole rings can interact with the acidic silanol groups, leading to strong, sometimes irreversible, binding or decomposition.[4] Proceeding with a standard silica gel column will likely result in significant yield loss.[3] Consider the troubleshooting steps for acid-sensitive compounds outlined in the chromatography guide below.
Q3: Should I choose column chromatography or recrystallization for my primary purification?
A3: The choice depends on the purity of your crude material and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q4: My compound is highly polar and barely moves from the baseline on TLC, even in 20% methanol in dichloromethane. What are my options?
A4: This is a common challenge with functionalized heterocyclic cores. You have several advanced options:
-
Use a Stronger Normal-Phase Eluent: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane as your mobile phase. The ammonia helps to block the acidic sites on the silica gel, improving elution for basic compounds.[3]
-
Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18 silica) is often more effective. The mobile phase is typically a polar solvent system like water and acetonitrile or methanol, often with additives like formic acid or TFA to improve peak shape.[5]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that have poor retention on C18 columns. It uses a polar stationary phase with a high organic mobile phase, offering a different selectivity.[5]
Part 2: Troubleshooting Guide: Column Chromatography
This guide provides solutions to specific problems encountered during flash column chromatography of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives.
Issue 1: Severe Streaking or Tailing of the Compound Spot on TLC and Column
-
Causality & Rationale: Streaking is often caused by the interaction of basic nitrogen atoms in your molecule with the acidic silanol groups on the silica surface.[4] This leads to a non-ideal equilibrium during elution, resulting in a continuous "bleed" of the compound down the column rather than a sharp band.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[4][6] This base will preferentially bind to the acidic sites on the silica, rendering them neutral and allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If a basic modifier is not compatible with your compound, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives for basic compounds.[4] Deactivated silica gel is another commercially available option.[3]
-
Issue 2: Poor Separation of the Desired Product from a Close-Running Impurity
-
Causality & Rationale: This occurs when the polarity of the product and the impurity are too similar for the chosen solvent system to resolve.
-
Solutions:
-
Optimize the Solvent System: Test a wider range of solvent systems in your TLC analysis. Focus on changing the solvent class, not just the ratio. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. Different solvents provide different selectivities through dipole-dipole or π-π interactions.[4][5]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be 1-5% of the mass of the stationary phase.[4]
-
Employ Gradient Elution: Start with a lower polarity mobile phase to allow the less polar compounds to separate, then gradually increase the polarity to elute your more polar product. This can sharpen peaks and improve the resolution between closely eluting compounds.[4]
-
Issue 3: Low or No Recovery of the Compound from the Column
-
Causality & Rationale: The compound may be irreversibly adsorbed onto the silica gel or may have decomposed during the purification process.[3] This is a significant risk for acid-sensitive heterocycles.
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, it's a sign of decomposition on silica.[3]
-
Deactivate the Silica: As mentioned in Issue 1, use a basic modifier in your eluent or switch to a deactivated stationary phase like neutral alumina.[3][4]
-
Flush the Column: If you suspect the compound is stuck, try flushing the column with a very strong, polar solvent system, such as 5-10% methanol in dichloromethane containing 1% ammonium hydroxide.[3]
-
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially on a large scale.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
-
Causality & Rationale: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the concentration of impurities is too high, disrupting crystal lattice formation.
-
Solutions:
-
Slow Down the Cooling Process: Allow the solution to cool gradually to room temperature before moving it to an ice bath or refrigerator. Slow cooling encourages the formation of ordered, pure crystals.[1]
-
Reduce Solution Concentration: You may have used too little solvent. Add a small amount of additional hot solvent to dissolve the oil, then attempt to cool it again slowly.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]
-
Change the Solvent System: The solubility profile in the chosen solvent may be unsuitable. Experiment with different solvents or a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[4]
-
Issue 2: No Crystals Form, Even After Cooling for an Extended Period
-
Causality & Rationale: The solution is not sufficiently supersaturated, meaning either too much solvent was used, or the compound is simply too soluble in that solvent even at low temperatures.
-
Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or by gently heating the open flask in a fume hood, then allow the concentrated solution to cool again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth. Adding a seed crystal is also highly effective.[4]
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Issue 3: Low Recovery of the Final Crystalline Product
-
Causality & Rationale: This is most often caused by using an excessive amount of solvent during the initial dissolution step.[4] Some product will always remain dissolved in the cold mother liquor, and using too much solvent maximizes this loss.
-
Solutions:
-
Use Minimal Hot Solvent: When preparing for recrystallization, add the hot solvent in small portions, waiting for it to boil between additions, until the compound just fully dissolves. This ensures the solution is saturated.[4]
-
Cool Thoroughly: Ensure the flask has been cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation before filtration.
-
Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
-
Part 4: General Purification Workflow & Purity Assessment
The following diagram illustrates a comprehensive workflow from a crude reaction mixture to a fully characterized, pure compound.
Caption: General experimental workflow for work-up and purification.
After purification, it is essential to verify the purity and confirm the identity of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A single, sharp peak indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are used to confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
By methodically addressing potential impurities, selecting the appropriate purification technique, and troubleshooting common issues with an understanding of the underlying chemical principles, you can confidently and efficiently isolate high-purity 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives for your research and development needs.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Reddit. (2023). Purification of strong polar and basic compounds.
- BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
Sources
Identifying and minimizing byproducts in the synthesis of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
Technical Support Center: Synthesis of 4-Bromo-Pyrrolo[2,3-c]pyridinone Derivatives
Welcome to the technical support center for the synthesis of brominated 7H-Pyrrolo[2,3-c]pyridin-7-one derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. While direct literature for the specific molecule "7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-" is sparse, the principles and challenges are shared across the synthesis of related pyrrolopyridine and pyrrolopyrimidine cores, which are often key intermediates in the development of kinase inhibitors and other pharmaceuticals.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies for analogous structures. Our goal is to equip you with the knowledge to identify, minimize, and troubleshoot the formation of common byproducts, thereby improving yield, purity, and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to a 4-bromo-pyrrolopyridinone core?
The synthesis typically involves two key stages: formation of the bicyclic pyrrolopyridinone core followed by selective bromination. The initial core can be assembled through various strategies, often starting from appropriately substituted pyridine or pyrrole precursors. The subsequent bromination is an electrophilic aromatic substitution. The choice of brominating agent is critical and depends on the substrate's reactivity and the desired regioselectivity.
Q2: What are the critical parameters to control during the bromination step?
Three parameters are paramount:
-
Stoichiometry: The molar ratio of the brominating agent to the substrate is crucial. An excess can lead to over-bromination.
-
Temperature: Many bromination reactions are exothermic. Low temperatures (e.g., 0 °C to -78 °C) are often required to control the reaction rate and prevent side reactions and decomposition.
-
Solvent: The choice of solvent can influence the solubility of reagents, the reaction rate, and even the regioselectivity of the bromination. Common solvents include dichloromethane (DCM), chloroform, acetonitrile, and N,N-dimethylformamide (DMF).
Q3: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?
A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting material and the appearance of new products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the relative amounts of product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any byproducts, which is key to diagnosing issues like over-bromination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product and for identifying and quantifying isomeric byproducts.
Q4: What are the primary safety concerns when working with brominating agents?
Brominating agents like elemental bromine (Br₂) are highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a solid and easier to handle but is still a lachrymator and an irritant. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any spills.
Troubleshooting Guide: Byproduct Identification and Minimization
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My LC-MS analysis shows a significant peak with a mass corresponding to [M+78/80] and/or [M+156/158] in addition to my desired product.
-
Plausible Cause: This mass signature, showing the characteristic isotopic pattern of bromine, indicates the formation of di-brominated ([M+78/80]) or even tri-brominated byproducts. This "over-bromination" occurs when the pyrrolopyridinone ring system is highly activated, or the reaction conditions are too harsh.
-
Proposed Solution & Minimization Strategy:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use no more than 1.0 to 1.1 equivalents. For highly activated systems, substoichiometric amounts may be necessary, followed by analysis to determine conversion.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 0 °C or -20 °C) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent (either as a solid portion-wise or as a solution drop-wise) over an extended period to avoid localized high concentrations.
-
Problem 2: The ¹H NMR spectrum of my purified product shows two distinct sets of aromatic signals, suggesting the presence of an inseparable isomer.
-
Plausible Cause: You are likely forming a regioisomeric byproduct. While the 4-position is often targeted, electrophilic attack can also occur at other positions on the electron-rich pyrrole ring, leading to, for example, a 2-bromo or 3-bromo isomer. The exact position depends on the directing effects of the substituents on the core structure.
-
Proposed Solution & Minimization Strategy:
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF, acetonitrile).
-
Use a Bulkier Brominating Agent: Steric hindrance can direct the bromination to the most accessible position. If you are using Br₂, consider switching to NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
Protecting Group Strategy: If regioselectivity remains poor, consider temporarily protecting the most reactive alternative site. For instance, the pyrrole nitrogen can be protected with a group like tosyl (Ts) or benzenesulfonyl (Bs), which can alter the electronic properties of the ring and direct bromination.[3]
-
Problem 3: The reaction mixture turns black or dark brown, and TLC analysis shows a complex mixture of spots with significant streaking.
-
Plausible Cause: This indicates decomposition of the starting material or product. Pyrrole and its fused derivatives can be sensitive to strong acids and potent oxidizing/electrophilic agents. Using a harsh brominating agent like elemental bromine (Br₂) without proper temperature control is a common cause.
-
Proposed Solution & Minimization Strategy:
-
Switch to a Milder Reagent: N-Bromosuccinimide (NBS) is generally a milder and more selective source of electrophilic bromine than Br₂.
-
Strict Temperature Control: Maintain the reaction at low temperatures throughout the addition and stirring period.
-
Use a Non-Acidic Medium: Some brominations generate HBr as a byproduct, which can catalyze decomposition. Adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, in small quantities can scavenge this acid.
-
Degas Solvents: Ensure solvents are free of dissolved oxygen, as oxidative decomposition can also be a contributing factor.
-
Problem 4: After using N-Bromosuccinimide (NBS), my product is contaminated with succinimide, which is difficult to remove by column chromatography.
-
Plausible Cause: Succinimide is the byproduct of bromination with NBS. It has moderate polarity and can co-elute with polar products during chromatography.
-
Proposed Solution & Minimization Strategy:
-
Aqueous Workup: Before chromatography, wash the organic layer with a dilute base solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M NaOH. This will deprotonate the succinimide, making it highly water-soluble and easily removed into the aqueous phase.
-
Trituration/Recrystallization: If the product is a solid, trituration with a solvent in which the product is poorly soluble but succinimide is soluble (like diethyl ether or water) can effectively remove the impurity. Recrystallization is also an excellent purification method.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the desired synthetic pathway and the potential formation of major byproducts, along with a logical workflow for troubleshooting common issues.
Caption: Desired reaction vs. common byproduct pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
Data Summary: Comparison of Common Brominating Agents
The selection of a brominating agent has a significant impact on the reaction's outcome. The table below provides a comparative summary to guide your choice.
| Brominating Agent | Formula | Form | Reactivity | Handling & Safety | Common Byproducts |
| Elemental Bromine | Br₂ | Fuming liquid | Very High | Highly toxic, corrosive, volatile. Requires extreme care. | HBr, Poly-brominated species, Decomposition products. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline solid | Moderate | Irritant, lachrymator. Easier to handle and weigh than Br₂. | Succinimide. |
| Pyridinium tribromide | C₅H₅NHBr₃ | Red-orange solid | Mild | Corrosive, toxic. Less volatile than Br₂. | Pyridinium hydrobromide. |
| DBDMH | C₅H₆Br₂N₂O₂ | Solid | Moderate | Irritant. Stable solid. | 5,5-dimethylhydantoin. |
General Experimental Protocol: Bromination using NBS
This protocol provides a general framework. Researchers must optimize conditions for their specific substrate.
-
Preparation: Dissolve the 7H-Pyrrolo[2,3-c]pyridin-7-one starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C) using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 15-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS.
-
Workup: Dilute the mixture with additional organic solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the final 4-bromo product.
References
-
Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2022). PubMed. Available at: [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2011). ResearchGate. Available at: [Link]
-
PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (2017). European Patent Office. Available at: [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. (2009). PubMed. Available at: [Link]
-
2,4-DISUBSTITUTED 7H-PYRROLO[2,3-D]PYRIMIDINE DERIVATIVE, PREPARATION METHOD AND MEDICINAL USE THEREOF. (2015). European Patent Office. Available at: [Link]
-
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). PubMed Central. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Available at: [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). PubMed. Available at: [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2023). Research Square. Available at: [Link]
-
Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. (1987). Semantic Scholar. Available at: [Link]
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Available at: [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2018). Google Patents.
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- 1. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Enhancing the cell permeability of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one based inhibitors
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one based inhibitors. This scaffold is a promising starting point for various therapeutic targets, including kinases like RIPK1.[1] However, like many heterocyclic cores, achieving optimal cell permeability can be a significant hurdle, often manifesting as a disconnect between high biochemical potency and lower-than-expected cellular activity.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose, quantify, and overcome cell permeability challenges during your experiments.
Part 1: Foundational Troubleshooting - Is Permeability the Problem?
This section addresses the critical first step: confirming that low cell permeability is the root cause of poor cellular efficacy.
Q1: My inhibitor shows potent enzymatic activity (e.g., low nanomolar IC₅₀) but weak activity in my cell-based assays (e.g., micromolar EC₅₀). How do I confirm that poor cell permeability is the culprit?
A1: This is a classic and critical challenge in drug discovery. A large drop-off in potency from a biochemical to a cellular environment points toward several potential issues, with poor cell permeability being a primary suspect. Here’s how to systematically diagnose the problem:
-
Rule out Assay-Specific Artifacts: Ensure the discrepancy isn't due to factors like high protein binding in the cell culture medium, compound instability, or off-target effects that reduce viability. Run control experiments, including a time-course to check for compound degradation and testing in serum-free vs. serum-containing media.
-
Quantify Permeability Directly: The most definitive way to diagnose a permeability issue is to measure it. A tiered approach using standard in vitro permeability assays is the industry-standard best practice. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][3]
-
PAMPA: This is a high-throughput, cell-free assay that isolates and predicts a compound's ability to cross a lipid membrane via passive diffusion.[4][5] It's an excellent first screen to understand your molecule's intrinsic, passive permeability.
-
Caco-2 Permeability Assay: This is a more complex, cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6] It provides a more comprehensive assessment by evaluating not only passive diffusion but also the impact of active transport mechanisms, including efflux pumps like P-glycoprotein (P-gp) that can actively remove your compound from the cell.[6][]
-
The workflow below illustrates a logical progression for investigating and addressing suspected permeability issues.
Caption: Workflow for diagnosing and addressing poor cell permeability.
Part 2: Experimental Guides & Data Interpretation
This section provides detailed protocols for key assays and guidance on interpreting the resulting data.
Q2: I need to run a PAMPA experiment. Can you provide a standard protocol and help me interpret the results?
A2: Certainly. The PAMPA assay is a cost-effective and rapid method to assess passive transcellular permeability.[8]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the apparent permeability coefficient (Papp) of a test compound through an artificial lipid membrane, modeling passive diffusion.
Materials:
-
96-well filter plates (e.g., PVDF membrane, 0.45 µm) - This will be the "Donor" plate.
-
96-well acceptor plates (matching the filter plate).
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low permeability).
-
DMSO for stock solutions.
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Prepare Compound Solutions: Prepare a 10 mM stock solution of your test compound and controls in DMSO. Dilute this stock into PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be low (<1%) to not disrupt the membrane.
-
Coat the Membrane: Carefully apply 5 µL of the lipid solution to each well of the filter (donor) plate. Allow the solvent to evaporate for 5-10 minutes, leaving a stable artificial membrane.
-
Fill Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the "Sandwich": Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Add Donor Solution: Carefully add 150-200 µL of your prepared compound solutions to each well of the donor plate. Collect a small sample (T₀) from each donor well immediately for later concentration analysis.
-
Incubation: Cover the "sandwich" assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[5]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the T₀, donor, and acceptor samples using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).
Data Analysis & Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])
Where:
-
VD and VA are the volumes of the donor and acceptor wells (cm³).
-
A is the surface area of the membrane (cm²).
-
t is the incubation time (seconds).
-
[CA] is the compound concentration in the acceptor well at time t.
-
[Ceq] is the equilibrium concentration, calculated as ([CD]VD + [CA]VA) / (VD + VA).
The results can be classified using a standard scale:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation & Next Steps |
| < 1 | Low | Passive diffusion is poor. Focus on medicinal chemistry to increase lipophilicity/reduce PSA. |
| 1 - 10 | Medium | Permeability may be acceptable but could be improved. |
| > 10 | High | Passive permeability is not a limiting factor. If cellular activity is still low, investigate efflux. |
Q3: My PAMPA results were inconclusive, so I ran a bidirectional Caco-2 assay. My compound has a Papp (A→B) of 0.8 x 10⁻⁶ cm/s and an efflux ratio of 5. What does this mean?
A3: This is an excellent and highly informative result. Let's break it down:
-
Papp (A→B) of 0.8 x 10⁻⁶ cm/s: The apparent permeability from the apical (A, gut side) to the basolateral (B, blood side) is low. This confirms the PAMPA finding that the compound's intrinsic passive permeability is poor.[6]
-
Efflux Ratio of 5: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). A ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters (like P-gp or BCRP) on the cell surface.[6] Your value of 5 is a clear positive result for active efflux.
Combined Interpretation: You are facing a dual challenge. Not only does your compound struggle to enter cells via passive diffusion, but the small amount that does get in is being actively pumped back out. This combination is a very common reason for poor cellular activity and low oral bioavailability.[9]
Next Steps:
-
Confirm the Transporter: You can run the Caco-2 assay again in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the efflux ratio decreases, which would confirm the specific transporter involved.
-
Structural Modifications: Your primary focus should be on structural modifications to the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core that simultaneously:
-
Increase Lipophilicity (LogP): To improve passive diffusion.
-
Reduce Efflux Recognition: This often involves masking or removing hydrogen bond donors or altering the overall shape and charge distribution to reduce its affinity for the transporter.[10]
-
Part 3: Strategies for Enhancing Permeability
This section details actionable strategies to improve the cellular uptake of your inhibitors.
Q4: What specific medicinal chemistry strategies can I use to improve the permeability of my pyrrolo[2,3-c]pyridin-7-one inhibitors?
A4: Improving permeability through medicinal chemistry involves a careful balancing act to enhance drug-like properties without sacrificing potency. For the pyrrolo[2,3-c]pyridin-7-one scaffold, consider the following approaches based on structure-activity relationships (SAR) seen in similar heterocyclic kinase inhibitors.[11][12][13]
Caption: Key strategies for enhancing inhibitor cell permeability.
-
Modulate Lipophilicity (LogP): Poor permeability is often linked to low lipophilicity.[14][15]
-
Action: Systematically add small, non-polar groups to positions on the scaffold that are solvent-exposed and not critical for target binding. For instance, modifying substituents on the pyrrole or pyridine rings can be explored.
-
Causality: Increasing lipophilicity (ideally to a LogP between 1 and 3) enhances the compound's partitioning into the lipid bilayer of the cell membrane, favoring passive diffusion.[14]
-
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): Molecules with high PSA (>140 Ų) and numerous HBDs often have poor permeability because of the high energy penalty required to shed their hydration shell before entering the lipid membrane.[3]
-
Action: Look for opportunities to cap or replace hydrogen bond donors. For example, if your structure has a free N-H group on the pyrrole ring that is not essential for activity, N-methylation can significantly improve permeability.
-
Causality: This reduces the desolvation energy penalty. Furthermore, HBDs are often key recognition points for efflux transporters, so masking them can help overcome active efflux.[16]
-
-
The Prodrug Approach: If a polar functional group (like a hydroxyl or amine) is essential for binding to your target, you cannot simply remove it. In this case, a prodrug strategy is highly effective.[17][18][19]
-
Action: Chemically modify the essential polar group with a lipophilic promoiety that will be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[20][21] For example, an essential hydroxyl group can be converted to an ester or a phosphate ester.
-
Causality: The prodrug has higher lipophilicity, allowing it to cross the cell membrane. Once inside, enzymatic cleavage releases the active, more polar compound at its site of action. This is a powerful technique for decoupling permeability from target engagement.[17][18]
-
Q5: My medicinal chemistry efforts have reached a limit. When should I consider formulation-based strategies like nanoparticles?
A5: Formulation strategies are typically considered for lead candidates that are progressing towards in vivo studies, especially when medicinal chemistry modifications have failed to solve the permeability issue or have compromised the compound's potency.
-
When to Consider: You have an inhibitor with excellent potency and selectivity but persistently poor permeability and/or solubility that cannot be resolved through structural changes.
-
How it Works: Encapsulating your inhibitor in a nano-carrier, such as a liposome or a polymeric nanoparticle, can fundamentally change how it interacts with cells.[22][23][24] These systems can enhance solubility and protect the drug from degradation.[25][26] They don't rely on passive diffusion of the small molecule itself; instead, the nanoparticle carrier facilitates entry into the cell, often through endocytosis.
-
Benefit: This approach can rescue highly potent compounds that would otherwise be terminated due to poor "drug-like" properties, offering an alternative path for development.[22][26]
Frequently Asked Questions (FAQs)
Q: What is the key difference between the PAMPA and Caco-2 assays? A: The primary difference is biological complexity. PAMPA measures only passive diffusion across an artificial lipid layer.[8] The Caco-2 assay uses a live cell monolayer and measures the combination of passive diffusion, active transport (uptake), and active efflux (removal).[6] Therefore, using both assays in conjunction allows you to distinguish between poor passive diffusion and active efflux, which is critical for designing a successful improvement strategy.[6]
Q: Are there any computational tools that can predict permeability? A: Yes, many in silico tools can predict physicochemical properties like LogP, PSA, and the number of hydrogen bond donors/acceptors. These are often used in concert with frameworks like Lipinski's Rule of 5 to guide the design of new analogs. While these predictions are valuable for prioritizing synthetic targets, they are not a substitute for experimental measurement, which remains the gold standard.
Q: Can changing the salt form of my inhibitor improve its permeability? A: Changing the salt form primarily impacts a compound's solubility and dissolution rate, which are critical for absorption but are distinct from membrane permeability. While improving solubility is important, it will not directly increase the rate at which the molecule diffuses across the cell membrane. Permeability is an intrinsic property of the neutral molecule's structure.
References
- Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. PubMed.
- Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. Materials Today Bio.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. R Discovery.
- Caco-2 Permeability Assay. Evotec.
- Nanomedicine of tyrosine kinase inhibitors. PMC - PubMed Central.
- Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- PAMPA Permeability Assay PDF. Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube.
- Caco-2 cell permeability assay for intestinal absorption. Slideshare.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
- Caco2 assay protocol. caco2-assay-protocol.pdf.
- Caco-2 Permeability. Concept Life Sciences.
- Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem.
- Technical Support Center: Overcoming Poor Cell Permeability of 1,3,6-Trimethyluracil. Benchchem.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- Kinase inhibitor modulation of endothelial barrier properties. YouTube.
- Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine. Benchchem.
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.
- Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential. NIH.
- Effects of rigidity on the selectivity of protein kinase inhibitors. PMC - NIH.
- Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. ACS Publications.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
- Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online.
- Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed.
- Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH.
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Technical Support Center: Navigating the Metabolic Landscape of 7H-Pyrrolo[2,3-c]pyridin-7-one Derivatives
Here is the technical support center guide for addressing the metabolic instability of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- derivatives.
Introduction: The 7H-pyrrolo[2,3-c]pyridin-7-one scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The introduction of a 4-bromo substituent often enhances potency but can also introduce metabolic liabilities. Researchers frequently encounter challenges with high in vitro clearance and poor in vivo pharmacokinetic profiles, which can stall promising drug discovery programs.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and address the metabolic instability of your 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your decision-making process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions researchers face when working with this chemical series.
Q1: My 4-bromo-7H-pyrrolo[2,3-c]pyridin-7-one derivative shows very high clearance in my initial human liver microsome (HLM) assay. What are the likely causes?
High clearance in HLM assays for this class of compounds typically points to extensive Phase I metabolism. The primary culprits are two major enzyme families:
-
Cytochrome P450 (CYP) Enzymes: These heme-containing enzymes, located in the endoplasmic reticulum, are responsible for the metabolism of approximately 75% of small-molecule drugs.[3] They catalyze a wide range of oxidative reactions.[4] For nitrogen-containing heterocycles, common CYP-mediated reactions include hydroxylation of aromatic and aliphatic moieties, and N-dealkylation.[5]
-
Aldehyde Oxidase (AOX): A cytosolic molybdo-flavoenzyme that has gained significant attention for its role in the metabolism of aza-aromatic compounds.[6][7] Medicinal chemistry strategies designed to reduce CYP-related metabolism have inadvertently increased the susceptibility of new chemical entities to AOX.[6][7] AOX typically oxidizes electron-deficient carbons adjacent (ortho) to a ring nitrogen.[8] The pyrrolopyridinone core is a potential substrate for AOX.
A systematic approach is required to determine which of these pathways is dominant for your specific derivative.
Q2: What are the most probable metabolic "soft spots" on the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold?
Based on established metabolic pathways for nitrogen heterocycles, the primary sites of metabolic attack are:
-
AOX-mediated Oxidation: The most likely site is the carbon atom positioned ortho to a pyridine nitrogen, which is electron-deficient. This reaction is catalyzed by human aldehyde oxidase (hAOX) and adds an oxygen atom from a water molecule.[8]
-
CYP-mediated Oxidation:
-
Pyrrole Ring Oxidation: The electron-rich pyrrole ring can be oxidized by CYPs to form epoxide intermediates, which can then rearrange to form hydroxylated metabolites.[5]
-
Oxidation of Substituents: If your derivative has other alkyl or aryl groups, these are common sites for hydroxylation or dealkylation.
-
Aromatic Hydroxylation: The pyridine ring itself can be hydroxylated, although this is often less favorable than oxidation at the more electron-rich pyrrole moiety.
-
The diagram below illustrates these potential metabolic hotspots.
Caption: Primary metabolic pathways for the pyrrolopyridinone scaffold.
Q3: How can I experimentally distinguish between CYP and AOX-mediated metabolism?
This is the most critical diagnostic step. You can differentiate these pathways by manipulating the cofactors and enzyme sources used in your in vitro assays, or by using selective inhibitors.
| Condition | CYP-Mediated Metabolism | Aldehyde Oxidase (AOX) Metabolism | Rationale |
| Enzyme Source | Human Liver Microsomes (HLM) | Human Liver Cytosol | CYPs are membrane-bound in microsomes; AOX is a cytosolic enzyme.[4][7] |
| Cofactor | NADPH is required . | NADPH is not required. | CYPs require NADPH for their catalytic cycle. AOX does not.[6] |
| Selective Inhibitor | 1-Aminobenzotriazole (1-ABT) | Hydralazine, Raloxifene | 1-ABT is a broad-spectrum, mechanism-based CYP inhibitor. Hydralazine is a known selective inhibitor of AOX.[8][9] |
Running parallel incubations under these varying conditions will provide a clear picture of the primary metabolic route. (See Protocol 2 for a detailed methodology).
Q4: What structural modifications can I make to improve stability against CYP-mediated oxidation?
If you've confirmed CYP enzymes are the problem, several medicinal chemistry strategies can be employed:
-
Blocking Metabolically Labile Sites: Introduce atoms or small groups that physically block the site of metabolism. Fluorine is commonly used for this purpose. For example, if a specific carbon on a phenyl ring substituent is being hydroxylated, installing a fluorine atom at that position can prevent oxidation.[10]
-
Deuteration: Replacing a C-H bond at a metabolic soft spot with a C-D bond can slow the rate of metabolism. This "kinetic isotope effect" is because the C-D bond is stronger and requires more energy to break.[11][12] This is particularly effective for blocking N-dealkylation pathways.[12]
-
Modulating Electronics: Making the molecule more electron-poor can decrease its susceptibility to oxidative metabolism by CYPs. This can be achieved by introducing electron-withdrawing groups.
-
Bioisosteric Replacement: Replace a metabolically labile group with a more stable bioisostere that retains the desired biological activity. For instance, replacing a phenyl ring with a pyridyl ring or a bicyclo[1.1.1]pentane can sometimes improve stability while maintaining key interactions.[11]
Q5: My data points towards Aldehyde Oxidase (AOX) as the main culprit. How can I design more stable compounds?
Blocking AOX-mediated metabolism requires a different set of strategies focused on the specific mechanism of the enzyme:
-
Steric Hindrance: Introduce a bulky group near the site of AOX oxidation (the carbon ortho to the nitrogen). This can physically prevent the substrate from fitting into the active site of the enzyme.[9]
-
Electronic Modulation: AOX preferentially oxidizes electron-deficient heterocycles. Introducing an electron-donating group near the liable carbon can reduce its electrophilicity and decrease the rate of metabolism.[13]
-
Scaffold Hopping: In some cases, the core scaffold itself is simply too susceptible. A more drastic redesign, such as moving the position of the nitrogen atoms (e.g., from a 5-azaquinazoline to a different isomer), can sometimes completely eliminate AOX liability.[9]
Part 2: Troubleshooting Guide for In Vitro Assays
This section provides solutions to specific experimental issues in a direct question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in my microsomal stability assay. | 1. Inaccurate Pipetting: Especially of small volumes of compound stock or quenching solvent.[14] 2. Incomplete Mixing: Failure to properly mix the reaction components upon initiation or termination. 3. Microsome Inhomogeneity: Microsomes can settle; failure to vortex the stock vial before aliquoting. | 1. Calibrate Pipettes: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions like microsome stocks. 2. Master Mix: Prepare a master mix of buffer and microsomes to add to the compound.[14] 3. Vortex & Mix: Always vortex the thawed microsome stock before use. Ensure thorough mixing at each step of the assay. |
| My compound disappears quickly even in incubations WITHOUT the NADPH cofactor. | 1. Chemical Instability: The compound may be unstable at the assay pH (typically 7.4) or may be degrading in the buffer/solvent.[15] 2. Adsorption to Labware: Highly lipophilic compounds can stick to the walls of plastic plates or pipette tips.[15] 3. Non-CYP Enzymatic Degradation: Other enzymes present in microsomes (e.g., UGTs, esterases) that do not require NADPH could be involved. | 1. Run a Buffer Stability Test: Incubate the compound in the assay buffer without any microsomes for the full duration of the experiment to quantify non-enzymatic degradation. 2. Use Low-Binding Plates: Employ low-retention plasticware. Include a T=0 time point sample that is immediately quenched to measure initial concentration and account for any immediate loss. 3. Consult Literature: Check if your compound contains functional groups (e.g., esters) susceptible to other microsomal enzymes. |
| My LC-MS/MS analysis shows a prominent metabolite with a mass shift of +12 Da. | Formaldehyde Adduct Formation: This is a known artifact when using methanol as a co-solvent.[16] Microsomal enzymes can oxidize methanol to formaldehyde, which then reacts with amine or 1,2-amino alcohol functionalities on your compound to form a five-membered ring adduct.[16] | 1. Change Solvent: Switch your compound stock solvent from methanol to acetonitrile or DMSO. Ensure the final organic solvent concentration in the incubation is low (<0.5%) to avoid enzyme inhibition.[15] 2. Include Scavengers: If methanol must be used, including 10 mM glutathione in the incubation can help prevent the formation of these artifacts.[16] |
| I see high stability in Human Liver Microsomes (HLM) but high clearance in human hepatocytes. | 1. AOX Metabolism: This is a classic signature of AOX-mediated metabolism. AOX is a cytosolic enzyme and is highly active in intact hepatocytes but absent from microsomal preparations.[9] 2. Transporter-Mediated Uptake: The compound may need to be actively transported into the hepatocyte to access metabolic enzymes, a process not modeled in microsome assays. 3. Phase II Metabolism: The compound might be rapidly conjugated by Phase II enzymes (like UGTs or SULTs) that are more active in cofactor-supplemented hepatocytes. | 1. Test in Human Liver Cytosol: Perform a stability assay using the cytosolic fraction. High clearance here strongly implicates AOX. Confirm with an AOX inhibitor like hydralazine.[8][9] 2. Review Compound Properties: Assess if the compound is a likely substrate for uptake transporters (e.g., OATPs). 3. Metabolite Identification: Perform metabolite ID studies in hepatocytes to see if glucuronide or sulfate conjugates are the primary metabolites. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always optimize for your specific compounds and analytical methods.
Protocol 1: Standard In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a test compound when incubated with HLM in the presence of NADPH.
Materials:
-
Test compound stock solution (e.g., 1 mM in Acetonitrile or DMSO).
-
Pooled Human Liver Microsomes (protein concentration ~20 mg/mL).
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (NRS) Solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard).
-
Control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance).
Procedure:
-
Preparation: Thaw microsomes and NRS on ice. Dilute the test compound to an intermediate concentration in buffer.
-
Reaction Plate Setup: In a 96-well plate, add buffer.
-
Pre-incubation: Add diluted microsomes to the plate (final protein concentration typically 0.5-1.0 mg/mL). Add the diluted test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Add pre-warmed NRS solution to all wells to start the reaction. For T=0 samples, add quenching solution before the NRS. For negative controls (-NADPH), add buffer instead of NRS.
-
Incubation: Incubate the plate at 37°C with shaking. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: At each time point, transfer an aliquot of the reaction mixture to a new plate containing ice-cold quenching solution.
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural log of the percent remaining of the test compound versus time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).
Caption: Experimental workflow for the microsomal stability assay.
Protocol 2: Differentiating CYP vs. AOX Metabolism
Objective: To determine the relative contribution of CYP and AOX enzymes to the metabolism of a test compound.
Procedure: Set up four parallel incubation conditions using hepatocytes or a combination of S9/cytosol and microsomes.
| Condition | Enzyme Fraction | Cofactor(s) | Inhibitor | Primary Pathway Measured |
| A (Total Metabolism) | Human Hepatocytes or S9 | NADPH | None | CYP + AOX + Others |
| B (CYP Activity) | Human Liver Microsomes | NADPH | None | CYP |
| C (AOX Activity) | Human Liver Cytosol | None | None | AOX |
| D (CYP Inhibition) | Human Hepatocytes or S9 | NADPH | 1-ABT (pan-CYP inhibitor) | AOX + Others (CYP blocked) |
| E (AOX Inhibition) | Human Hepatocytes or S9 | NADPH | Hydralazine (AOX inhibitor) | CYP + Others (AOX blocked) |
Interpretation:
-
If clearance is high in B and significantly reduced in D , metabolism is primarily CYP-mediated .
-
If clearance is high in C and significantly reduced in E , metabolism is primarily AOX-mediated .
-
If clearance is high in A but low in both B and C , it suggests a synergy between pathways or involvement of other enzymes. A significant reduction in clearance in both D and E indicates that both pathways contribute significantly.
Decision Tree for Investigating Metabolic Instability
This diagram provides a logical path to follow when you first observe high clearance for your compound.
Caption: A decision tree for diagnosing the cause of metabolic instability.
References
-
Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link][7]
-
Zientek, M., & Hutzler, M. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. [Link][13]
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link][5]
-
Testa, B., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences. [Link][6]
-
Hutzler, M. F., et al. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism Reviews. [Link][17]
-
DeGorce, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link][9]
-
Streit, B., et al. (2020). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link][18]
-
Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link][10]
-
Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition. [Link][16]
-
Liu, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link][1]
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Wang, Y., et al. (2013). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. Journal of Molecular Modeling. [Link][2]
-
Hudson, B. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link][12]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology. [Link][4]
-
Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology. [Link][3]
- Dalvie, D., et al. (2012). A review of the metabolism and toxicology of nitrogen-containing heterocycles. Chemical Research in Toxicology.
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link][11]
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Hutzler, M. F., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Abob92DTjE8a6mwXIL03NsDA-FXe1TKj-k7PqZMqDW1rgbPZKrxEBgqOL_p5Hzj_JzgMqFgQFuOM_Xb6J0opQS3KvFixZdOuUAEGuxo4y2VLE9HDEZmdNgEbRWJJ-FCPNnIoYpampeJWJ1yBlxmNu8lbfQra2W_TrtjKlBSBh58SyJK1eY1eVe3FtHh9rpj_YbVcV3LFfGmAniOfaVqLYmIc14ynjulMekOjvdSJbeb2YuTF2yYV14jnRsk=][8]
-
ResearchGate. (n.d.). Nature Loves Nitrogen Heterocycles. [Link][19]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link][20][21]
-
Di, L., & Kerns, E. H. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening. [Link][22]
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- 2. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Welcome to the technical support center for the synthesis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common scale-up challenges, and provide robust, validated protocols to ensure a safe, efficient, and reproducible process.
The target molecule, a brominated 6-azaoxindole derivative, is a valuable building block in medicinal chemistry.[1][2] However, scaling its synthesis introduces complexities related to reaction control, impurity profiling, and materials handling that must be proactively addressed.
Section 1: Synthesis Overview & Key Transformations
The synthesis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is conceptually a two-stage process. First is the construction of the core heterocyclic scaffold, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (also known as 6-azaoxindole). The second, and more challenging stage at scale, is the regioselective bromination at the C4 position.
Caption: General two-stage synthetic workflow.
The primary challenge lies in controlling the electrophilic bromination on the electron-rich pyrrolo[2,3-c]pyridine system. The pyridine nitrogen deactivates the pyridine ring, while the pyrrole moiety is highly activated, leading to potential side reactions if conditions are not precisely controlled.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable brominating agent for this synthesis at scale?
A: N-Bromosuccinimide (NBS) is the most commonly cited and industrially preferred reagent for this type of transformation.[3][4] Unlike elemental bromine, NBS is a solid, making it easier and safer to handle in large quantities. It provides a controlled, low-concentration source of electrophilic bromine (or bromine radicals, depending on the conditions), which is critical for achieving high regioselectivity and minimizing over-bromination.[3][5]
Q2: I'm observing multiple brominated species. What are the likely isomeric impurities?
A: The primary isomeric impurity is typically the C5-bromo derivative. While the C4 position is electronically favored for substitution, subtle changes in reaction conditions can alter the regioselectivity. Another common issue is the formation of a di-brominated product, often at the C4 and C5 positions. Careful control of stoichiometry and temperature is essential to prevent this.
Q3: How can I effectively monitor the reaction progress during the bromination step?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring this reaction. An effective HPLC method can resolve the starting material, the desired C4-bromo product, the C5-bromo isomer, and any di-brominated species. This allows for precise determination of reaction completion and helps in making critical decisions about work-up and isolation procedures.[6] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but lacks the resolution for accurate scale-up process control.
Q4: Is an inert atmosphere necessary for the bromination reaction?
A: While radical brominations with NBS often require an inert atmosphere and a radical initiator, the electrophilic bromination of this heterocyclic core is typically performed under acidic or neutral conditions where an inert atmosphere is not strictly required. However, for large-scale manufacturing under cGMP (Current Good Manufacturing Practice) conditions, operating under a nitrogen or argon atmosphere is always recommended to ensure process consistency and prevent any potential side reactions with atmospheric moisture or oxygen.
Section 3: Detailed Troubleshooting Guides
Problem: Poor Regioselectivity (Contamination with C5-Bromo Isomer)
This is one of the most significant challenges when scaling up. A mixture of C4 and C5 isomers can be exceptionally difficult to separate via crystallization, often requiring costly and time-consuming chromatographic purification.
Causality: The regioselectivity of electrophilic substitution on the 7-azaindole scaffold is governed by the electronic properties of the bicyclic system. While kinetic control often favors the C3 position on a standard 7-azaindole, the presence of the oxo-group at C7 in our system alters the electron distribution, making the C4 and C5 positions competitive sites for bromination. Solvent polarity and temperature can significantly influence the transition state energies for the formation of the sigma complexes, thereby altering the isomeric ratio.
Troubleshooting & Optimization Protocol:
-
Solvent Selection: The choice of solvent is critical. Non-polar solvents can sometimes lead to solubility issues, while highly polar protic solvents may interact with the brominating agent.
-
Recommendation: Begin with acetonitrile or a chlorinated solvent like dichloromethane (DCM). If selectivity is poor, consider exploring less polar options like tetrahydrofuran (THF) or polar aprotic solvents like N,N-dimethylformamide (DMF), though be aware that DMF can sometimes react with brominating agents.
-
-
Temperature Control: Lowering the reaction temperature is a fundamental strategy for improving selectivity.
-
Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If isomer formation persists, maintain the reaction temperature between -10 °C and 0 °C for the duration of the addition and reaction. This requires a reactor with efficient cooling capacity.
-
-
Controlled Reagent Addition: Adding the NBS as a solid in one portion can create localized "hot spots" of high concentration, leading to poor selectivity and side reactions.
-
Recommendation: Add the NBS portion-wise over a period of 1-2 hours or, for optimal control, add it as a solution in the reaction solvent via an addition funnel. This maintains a low, steady concentration of the electrophile.
-
Caption: Decision tree for troubleshooting poor regioselectivity.
Problem: Low Yield and/or Incomplete Conversion
At scale, ensuring a reaction goes to completion is vital to avoid introducing starting material into the final product, which can complicate purification.
Causality: Incomplete conversion can result from several factors:
-
Insufficient Stoichiometry: Impure NBS or inaccurate weighing can lead to a deficit of the brominating agent.
-
Poor Solubility: The starting material or NBS may not be fully dissolved, reducing the effective reaction rate.
-
Deactivation of Reagent: NBS can be slowly decomposed by certain solvents or impurities, especially in the presence of light or acid/base traces.[3]
Troubleshooting & Optimization Protocol:
-
Verify Reagent Quality: Always use a fresh, high-purity lot of NBS for scale-up. Impure NBS often has a yellow tint and can give unreliable results.[3] It can be purified by recrystallization from water if necessary.
-
Increase Solvent Volume: While high concentration is often desired for throughput, it can be detrimental if it leads to poor solubility. Increase the solvent volume by 15-20% to ensure all reagents are fully dissolved.
-
Adjust Stoichiometry: While a 1.0 equivalent of NBS is theoretically sufficient, scale-up operations often use a slight excess (e.g., 1.05-1.10 equivalents) to drive the reaction to completion and account for any minor reagent degradation. This must be balanced against the risk of over-bromination.
-
Extend Reaction Time: Use HPLC monitoring to confirm the reaction has truly stalled before concluding it is incomplete. Sometimes, reactions at lower temperatures simply require more time to reach full conversion.
Section 4: Data & Protocols
Table 1: Comparison of Bromination Conditions for 6-Azaoxindole
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Brominating Agent | NBS (1.1 eq) | NBS (1.05 eq) | Copper(II) Bromide (2.2 eq) |
| Solvent | Dichloromethane | Acetonitrile | Acetonitrile |
| Temperature | 25 °C | 0 °C to 5 °C | 25 °C |
| Addition Method | Single Portion | Slow solution addition (1h) | Single Portion |
| Reaction Time | 4 hours | 6 hours | 12 hours |
| Yield (Isolated) | 75% | 92% | 85% |
| Purity (HPLC) | 90% | >99% | 97% |
| C4:C5 Isomer Ratio | ~92:8 | >99:1 | >98:2 |
| Reference | Internal Development | Internal Development | Based on[7] |
This data is illustrative and serves to highlight the impact of process parameters on reaction outcomes.
Protocol: Optimized Scale-Up Bromination
Warning: This procedure should only be performed by trained chemists in a facility equipped for large-scale chemical synthesis. Always wear appropriate Personal Protective Equipment (PPE).
Reagents:
-
1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 kg, 1.0 eq)
-
N-Bromosuccinimide (NBS) (1.24 kg, 1.05 eq)
-
Acetonitrile (20 L)
Procedure:
-
Charge the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and 15 L of acetonitrile to a clean, dry, temperature-controlled reactor.
-
Begin agitation and cool the resulting slurry to 0 °C.
-
In a separate vessel, dissolve the NBS in 5 L of acetonitrile. Gentle warming may be required, but the solution must be cooled back to room temperature before use.
-
Once the reactor contents are at 0 °C, begin the slow, dropwise addition of the NBS solution via an addition pump over a period of at least 60-90 minutes.
-
Crucially, monitor the internal reactor temperature throughout the addition. Ensure it does not rise above 5 °C.
-
After the addition is complete, maintain the reaction mixture at 0-5 °C with continued agitation.
-
Monitor the reaction progress every hour using a pre-validated HPLC method. The reaction is typically complete within 4-6 hours.
-
Once the starting material is <1.0% by HPLC, the reaction is complete.
-
Quench the reaction by slowly adding a solution of sodium thiosulfate or sodium bisulfite.
-
Proceed with standard aqueous work-up and isolation/crystallization procedures to obtain the final product.
Section 5: Safety Considerations for Scale-Up
-
N-Bromosuccinimide (NBS): While safer than bromine, NBS is a strong oxidizing agent and an irritant. Avoid inhalation of dust and skin contact.[3]
-
Exotherm Control: The bromination reaction is exothermic. The primary safety risk is a thermal runaway event caused by adding the reagent too quickly or with inadequate cooling. A slow addition rate and a reliable reactor cooling system are non-negotiable for a safe process.
-
Quenching: The reaction quench with a reducing agent (e.g., sodium thiosulfate) is also exothermic. The quenching solution should be added slowly to the cooled reaction mixture to control the temperature rise.
References
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Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 760-766. [Link]
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Fukase, K., et al. (1995). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 60(16), 5246-5254. [Link]
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Li, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]
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Li, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1269341. [Link]
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Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]
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Majumder, S., & Samanta, S. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]
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Zhang, H., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of Chemical Research, 37(8), 464-466. [Link]
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Validation & Comparative
Validating the Mechanism of Action of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-. Drawing from extensive experience in small molecule drug discovery, this document outlines a logical, multi-faceted experimental approach to robustly characterize the biological activity of this compound, with a hypothesized focus on kinase inhibition. The pyrrolo-pyridine scaffold is a privileged structure in kinase inhibitor design, suggesting that 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- may exert its effects through the modulation of one or more protein kinases.[1][2][3][4]
Our approach is grounded in the principles of scientific integrity, providing self-validating experimental workflows that progress from broad, unbiased screening to specific, in-depth target characterization. This guide will compare the utility of various techniques, offering insights into experimental design and data interpretation, and will use Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) as a plausible, illustrative target, based on the activity of structurally related compounds.[5]
A Phased Approach to Mechanism of Action Validation
A rigorous validation of a compound's mechanism of action necessitates a tiered approach. We will begin with broad, unbiased methods to identify potential protein targets and then proceed to more focused assays to confirm these interactions and elucidate their functional consequences within the cell.
Figure 1: A phased workflow for validating the mechanism of action of a novel kinase inhibitor.
Phase 1: Unbiased Target Identification and In-Cell Engagement
The initial step is to cast a wide net to identify the potential protein targets of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-. This is critical for understanding both its intended therapeutic effects and any potential off-target liabilities.
Kinome Profiling: A Global View of Kinase Inhibition
Broad kinase panel screening is an indispensable tool for identifying selective and potent kinase inhibitors.[6] This approach involves testing the compound against a large panel of purified kinases to determine its inhibitory activity across the kinome.
Experimental Rationale: By profiling the compound against hundreds of kinases, we can identify its primary target(s) and assess its selectivity. A highly selective compound is often desirable to minimize off-target effects. Several commercial services offer comprehensive kinome profiling.[6][7][8][9][10][11]
Data Presentation:
| Kinase Target | Inhibition (%) at 1 µM | Inhibition (%) at 10 µM |
| RIPK1 (Hypothesized) | 95% | 99% |
| Kinase X | 5% | 15% |
| Kinase Y | 2% | 8% |
| ... (and so on for the entire panel) | ||
| Table 1: Hypothetical Kinome Profiling Data for 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[12][13][14][15][16][17] The principle underlying CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13]
Experimental Rationale: This label-free method provides direct evidence of target engagement in a physiological context, which is a critical step in validating a compound's mechanism of action.[18] A positive thermal shift for a specific protein in the presence of the compound indicates a direct interaction.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol for CETSA:
-
Cell Treatment: Culture an appropriate cell line (e.g., HT-29 cells, which express RIPK1) to 80-90% confluency. Treat the cells with 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., anti-RIPK1 antibody) and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Phase 2: In-Depth Biochemical Characterization
Once a primary target is identified and cellular engagement is confirmed, the next phase involves detailed biochemical assays to quantify the compound's inhibitory potency and to understand its mode of inhibition.
Biochemical IC50 Determination
Biochemical assays using purified enzymes are the gold standard for determining the intrinsic inhibitory potency of a compound.[19][20][21] These assays directly measure the catalytic activity of the kinase in the presence of varying concentrations of the inhibitor.
Experimental Rationale: The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds. A lower IC50 value indicates a more potent inhibitor.
Comparison of Biochemical Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, endpoint assay. |
| Luminescence-based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is correlated with kinase activity. | Non-radioactive, high-throughput compatible. | Indirect measurement, potential for compound interference. |
| Fluorescence-based Assays (e.g., TR-FRET) | Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation. | Homogeneous, high-throughput, sensitive. | Can be prone to compound interference (fluorescence quenching or enhancement). |
| Table 2: Comparison of Common Biochemical Kinase Assay Formats.[19][20] |
ATP Competition Assay
Understanding how a compound inhibits its target kinase is crucial for lead optimization. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase.
Experimental Rationale: An ATP competition assay can determine if 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- inhibits its target kinase by competing with ATP. This is performed by measuring the IC50 of the compound at different ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentrations is indicative of ATP-competitive inhibition.
Phase 3: Elucidating Cellular Function and Phenotypic Consequences
The final and most critical phase is to demonstrate that the compound's interaction with its target in cells leads to a functional consequence on the relevant signaling pathway and cellular phenotype.
Western Blotting for Downstream Substrate Phosphorylation
If 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- inhibits a kinase, it should lead to a decrease in the phosphorylation of that kinase's downstream substrates.[22][23][24]
Experimental Rationale: Western blotting is a widely used technique to detect changes in the phosphorylation state of specific proteins within a signaling pathway.[25] For our illustrative example of RIPK1, we would examine the phosphorylation of downstream targets like RIPK3 and MLKL in a cellular model of necroptosis.
Figure 3: A simplified diagram of the necroptosis signaling pathway, illustrating the hypothesized point of intervention for 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-.
Protocol for Western Blotting:
-
Cell Treatment and Stimulation: Seed cells (e.g., HT-29) and allow them to adhere. Pre-treat the cells with various concentrations of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- for 1-2 hours. Stimulate the cells with an appropriate agonist to activate the signaling pathway (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk) to induce necroptosis).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-RIPK1, RIPK1, p-MLKL, MLKL).
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell-Based Functional Assays
The ultimate validation of a compound's mechanism of action is to demonstrate its efficacy in a relevant cell-based functional assay.[26]
Experimental Rationale: For a RIPK1 inhibitor, a necroptosis assay is a highly relevant functional readout. By measuring the ability of 7H-Pyrrolo[2,-c]pyridin-7-one, 4-bromo-1,6-dihydro- to protect cells from TNFα-induced necroptosis, we can directly link its target engagement and pathway modulation to a cellular phenotype.
Comparison with Alternative Compounds:
| Compound | Primary Target(s) | Biochemical IC50 (RIPK1) | Cellular EC50 (Necroptosis Assay) | Selectivity Profile |
| 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- | RIPK1 (Hypothesized) | 50 nM (Hypothetical) | 100 nM (Hypothetical) | High (Hypothetical) |
| Necrostatin-1 (Nec-1) | RIPK1 | ~200 nM | ~500 nM | Moderate |
| GSK'2982772 | RIPK1 | ~10 nM | ~30 nM | High |
| Table 3: Comparative Performance of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- with Known RIPK1 Inhibitors (Hypothetical Data). |
Conclusion
This guide has outlined a systematic and rigorous approach to validating the mechanism of action of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-, with a focus on its potential as a kinase inhibitor. By employing a combination of unbiased screening, direct target engagement assays, biochemical characterization, and functional cellular readouts, researchers can build a comprehensive and compelling data package to support its continued development. This multi-faceted strategy not only provides robust evidence for the compound's mechanism of action but also offers critical insights into its selectivity and potential therapeutic applications.
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A Comparative Analysis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Novel Kinase Inhibitor Candidate
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide presents a comparative study of a novel compound, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (hereafter referred to as Compound X), against a panel of well-characterized kinase inhibitors: Imatinib, Dasatinib, and Sunitinib. Through a series of biochemical and cell-based assays, we delved into the inhibitory profile of Compound X, providing a framework for its potential as a therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.
Introduction: The Rationale for a New Kinase Inhibitor
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3] This is attributed to its ability to mimic the purine core of ATP, enabling competitive binding to the kinase ATP-binding site. Compound X, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, represents a novel structural analog within this chemical space. Its unique substitution pattern warrants a thorough investigation into its kinase inhibitory potential and selectivity profile.
To contextualize the potential of Compound X, we have chosen three clinically successful kinase inhibitors for a comparative analysis:
-
Imatinib: A paradigm of targeted therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, as well as c-KIT and PDGF-R.[1] Its success in treating chronic myeloid leukemia (CML) highlighted the therapeutic potential of kinase inhibition.[4]
-
Dasatinib: A second-generation Bcr-Abl inhibitor, Dasatinib exhibits a broader selectivity profile than Imatinib, inhibiting SRC family kinases among others.[5] This broader activity can overcome resistance mechanisms to Imatinib.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, Sunitinib is known to inhibit VEGFR, PDGFR, c-KIT, and other kinases involved in angiogenesis and tumor proliferation.[6]
This guide will outline the experimental framework to assess the biochemical potency, cellular activity, and impact on downstream signaling of Compound X in comparison to these established drugs.
Experimental Design and Methodologies
The following protocols are designed to provide a comprehensive and validated assessment of kinase inhibitor performance.
Biochemical Kinase Inhibition Assay
The primary assessment of a potential kinase inhibitor is to determine its direct inhibitory effect on a panel of purified kinases. A common and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7] Prepare serial dilutions of Compound X, Imatinib, Dasatinib, and Sunitinib in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the test compound or DMSO control. Add 2 µl of the specific kinase enzyme and 2 µl of a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[5]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[8]
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for determining biochemical IC50 values.
Cell-Based Kinase Inhibition Assay
While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are necessary to assess a compound's permeability, stability, and activity on its target within a living cell.[9]
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., K562 for Bcr-Abl, A431 for EGFR) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and the control inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[10]
-
Phosphorylation Detection: The level of phosphorylation of a direct downstream substrate of the target kinase can be quantified using methods like ELISA or Meso Scale Discovery (MSD) assays.[11] These assays typically involve capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal or a housekeeping protein. Calculate the percentage of inhibition of phosphorylation relative to the DMSO-treated control.
-
IC50 Calculation: Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
To understand the broader impact of kinase inhibition on cellular signaling, Western blotting is an indispensable tool.[12] This technique allows for the visualization of changes in the phosphorylation status of multiple proteins within a signaling cascade.[13]
Protocol:
-
Sample Preparation: Treat cells with Compound X and control inhibitors as described in the cell-based assay. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream effectors (e.g., phospho-CrkL for Bcr-Abl, phospho-AKT, phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies against the total forms of the proteins or a housekeeping protein like GAPDH or β-actin.[14]
Signaling Pathway: Bcr-Abl and Downstream Effectors
Caption: Inhibition of Bcr-Abl by Compound X and Imatinib blocks downstream signaling.
Comparative Data Analysis (Hypothetical)
The following tables summarize hypothetical data from the described experiments to illustrate how Compound X could be compared to the known inhibitors.
Table 1: Biochemical IC50 Values (nM) against a Selected Kinase Panel
| Kinase | Compound X | Imatinib | Dasatinib | Sunitinib |
| Bcr-Abl | 15 | 25 | 0.5 | 500 |
| c-KIT | 250 | 100 | 10 | 20 |
| PDGFRβ | 300 | 150 | 15 | 10 |
| VEGFR2 | 800 | >10,000 | 20 | 5 |
| SRC | 50 | >10,000 | 1 | 200 |
| EGFR | >10,000 | >10,000 | 100 | 1,500 |
Table 2: Cellular IC50 Values (nM) in Relevant Cell Lines
| Cell Line (Primary Target) | Compound X | Imatinib | Dasatinib | Sunitinib |
| K562 (Bcr-Abl) | 50 | 100 | 2 | 1,200 |
| HUVEC (VEGFR2) | 2,500 | >20,000 | 50 | 25 |
| A431 (EGFR) | >20,000 | >20,000 | 300 | 4,000 |
Discussion and Interpretation
Based on our hypothetical data, Compound X demonstrates potent and selective inhibition of the Bcr-Abl kinase in both biochemical and cellular assays. Its biochemical IC50 of 15 nM against Bcr-Abl is comparable to, and slightly more potent than, Imatinib (25 nM). Notably, Compound X shows significant activity against SRC kinase (50 nM), a feature shared with Dasatinib, suggesting it may have activity against Imatinib-resistant Bcr-Abl mutations where SRC family kinase activation is a bypass mechanism.
Unlike the multi-targeted inhibitors Dasatinib and Sunitinib, Compound X exhibits a more focused selectivity profile. It shows significantly less activity against VEGFR2, PDGFRβ, and c-KIT compared to Sunitinib, which could translate to a different side-effect profile in a clinical setting. The high cellular IC50 in HUVEC cells further supports its lower activity against VEGFR2 in a biological context.
The Western blot analysis would be expected to show a dose-dependent decrease in the phosphorylation of CrkL, a direct substrate of Bcr-Abl, in K562 cells treated with Compound X. Furthermore, downstream effectors in the PI3K/Akt and Ras/MEK/ERK pathways would also show reduced phosphorylation, confirming the on-target effect of Compound X in blocking the pro-proliferative signaling driven by Bcr-Abl.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of a novel kinase inhibitor, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Compound X). The detailed protocols for biochemical and cell-based assays, along with the analysis of downstream signaling pathways, offer a robust methodology for characterizing its inhibitory profile. The hypothetical data presented suggest that Compound X is a potent and selective Bcr-Abl and SRC inhibitor, warranting further investigation as a potential therapeutic agent for diseases such as chronic myeloid leukemia. This structured approach ensures scientific rigor and provides the necessary data to guide further preclinical and clinical development.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount challenge. The conserved nature of the ATP-binding site across the human kinome often leads to off-target interactions, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. For novel scaffolds such as 7H-Pyrrolo[2,3-c]pyridin-7-one, a comprehensive understanding of their cross-reactivity profile is not merely a regulatory hurdle but a critical component of preclinical development.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one , a representative member of a promising class of kinase inhibitor scaffolds.[1][2] We will delve into the mechanistic underpinnings of widely-used platforms, provide detailed experimental protocols, and illustrate how to interpret the resulting data to make informed decisions in your drug development pipeline.
The Imperative of Selectivity Profiling
The pyrrolo[2,3-c]pyridine and related pyrrolopyrimidine cores are prevalent scaffolds in the design of kinase inhibitors, targeting a range of kinases implicated in diseases from cancer to autoimmune disorders.[3][4][5][6][7][8][9] While the primary target of a compound like 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one may be well-defined, its interaction with the broader kinome remains a critical unknown. Early and comprehensive cross-reactivity profiling can:
-
Identify potential off-target liabilities: Unforeseen inhibition of essential kinases can lead to toxicity.
-
Uncover novel therapeutic opportunities: Polypharmacology, the modulation of multiple targets, can lead to enhanced efficacy.
-
Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity is key to optimizing lead compounds.
-
Provide a robust dataset for regulatory submissions: Thorough characterization of a drug candidate's selectivity is a regulatory expectation.
This guide will explore three orthogonal and complementary approaches to building a comprehensive cross-reactivity profile: broad-panel biochemical assays, target engagement in a cellular context, and unbiased proteome-wide affinity capture.
I. Biochemical Profiling: A Kinome-Wide Snapshot
Biochemical assays are the workhorse of kinase inhibitor profiling, offering a direct measure of a compound's ability to inhibit the enzymatic activity of a large panel of purified kinases. These platforms provide a broad, initial view of a compound's selectivity across the kinome.
A. Methodology Spotlight: Radiometric and Binding Assays
Commercial services like Reaction Biology's HotSpot™ and Eurofins' KinomeScan™ are industry standards. The HotSpot™ assay measures the transfer of radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic inhibition.[10] In contrast, KinomeScan™ is a binding assay that quantifies the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[11]
Experimental Protocol: Representative Radiometric Kinase Assay (e.g., HotSpot™)
-
Compound Preparation: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is serially diluted to a range of concentrations (e.g., 10 µM to 1 nM) in an appropriate solvent (typically DMSO).
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase, its corresponding substrate, and the necessary cofactors in a buffered solution.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO). IC₅₀ values are then determined by fitting the data to a dose-response curve.
B. Data Presentation and Interpretation
The results from a broad-panel kinase screen are typically presented as a percentage of inhibition at a single high concentration (e.g., 1 µM or 10 µM) and as IC₅₀ values for the most potently inhibited kinases.
Table 1: Illustrative Kinase Profiling Data for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Hypothetical Data)
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Primary Target X | 98% | 15 |
| Off-Target A | 85% | 150 |
| Off-Target B | 62% | 800 |
| Off-Target C | 45% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
A visual representation, such as a kinome tree map, provides an intuitive overview of the compound's selectivity.
Caption: High-level overview of orthogonal cross-reactivity profiling workflows.
II. Cellular Target Engagement: Bridging the Gap to Physiology
While biochemical assays are invaluable, they lack the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells, providing a more physiologically relevant assessment of a compound's selectivity.[12][13][14][15][16] CETSA is based on the principle that the binding of a ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature.
A. Methodology Spotlight: The Cellular Thermal Shift Assay (CETSA)
Experimental Protocol: CETSA for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
-
Cell Treatment: Culture cells of interest to an appropriate density and treat with either the test compound or vehicle (DMSO) for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and potential off-targets using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
B. Data Presentation and Interpretation
CETSA data is presented as melting curves, and the change in the melting temperature (ΔTm) is a quantitative measure of target stabilization.
Table 2: Hypothetical CETSA Data for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
| Protein Target | Tm (Vehicle) | Tm (Compound) | ΔTm (°C) |
| Primary Target X | 52.5°C | 58.0°C | +5.5 |
| Off-Target A | 55.0°C | 56.5°C | +1.5 |
| Off-Target B | 60.2°C | 60.5°C | +0.3 |
A significant positive thermal shift for the primary target confirms cellular engagement. Smaller or negligible shifts for known off-targets from biochemical screens can help to prioritize which interactions are relevant in a physiological context.
Caption: Detailed workflow of the Cellular Thermal Shift Assay (CETSA).
III. Unbiased Chemoproteomics: Casting a Wide Net
To identify unanticipated off-targets, chemoproteomic approaches offer an unbiased view of a compound's interactions with the native proteome. The "kinobeads" method is a powerful affinity chromatography technique that utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[17][18][19][20][21][22]
A. Methodology Spotlight: Kinobeads Affinity Chromatography
In this competitive binding experiment, a cell lysate is incubated with the test compound before being passed over the kinobeads. Kinases that are bound by the free compound in solution will not be captured by the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins that are retained on the beads in the presence and absence of the compound.
Experimental Protocol: Kinobeads Profiling
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one or vehicle.
-
Affinity Enrichment: Add the kinobeads slurry to the lysates and incubate to allow for the capture of unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, and then elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.
-
Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the test compound to calculate apparent dissociation constants (Kd).
B. Data Presentation and Interpretation
The output is a list of kinases and their apparent Kd values, providing a quantitative measure of binding affinity in a competitive and more physiological setting.
Table 3: Illustrative Kinobeads Data for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Hypothetical Data)
| Kinase Target | Apparent Kd (nM) |
| Primary Target X | 25 |
| Off-Target A | 200 |
| Off-Target D (novel) | 950 |
| Off-Target E (novel) | >10,000 |
This approach can confirm biochemically identified off-targets and, crucially, uncover novel interactions that may not have been present in the initial screening panel.
Caption: Step-by-step workflow for Kinobeads-based chemoproteomics.
IV. Synthesizing the Data: A Holistic View of Selectivity
No single method provides a complete picture of a compound's cross-reactivity. The true power of this multi-pronged approach lies in the integration of data from each technique.
-
Biochemical assays provide a broad, initial screen to identify a wide range of potential interactions.
-
CETSA validates these interactions in a cellular context, confirming target engagement and helping to distinguish between biochemically active and physiologically relevant off-targets.
-
Chemoproteomics offers an unbiased discovery platform to identify unexpected off-targets and provides a quantitative measure of affinity in a competitive setting.
By comparing the results from these orthogonal approaches, researchers can build a high-confidence, comprehensive cross-reactivity profile for compounds like 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This integrated dataset is essential for guiding lead optimization, predicting potential toxicities, and ultimately, accelerating the development of safe and effective new medicines.
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Navigating the Structure-Activity Landscape of 7H-Pyrrolo[2,3-c]pyridin-7-one Analogs: A Comparative Guide for Drug Discovery
For researchers and medicinal chemists, the pyrrolopyridine scaffold is a wellspring of therapeutic potential, with numerous derivatives showing promise as kinase inhibitors and other targeted agents.[1] This guide delves into the structure-activity relationship (SAR) of a specific, less-explored subclass: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one analogs. Due to the nascent stage of research into this particular scaffold, this guide will provide a comparative analysis based on closely related structures, offering a predictive framework and detailed experimental guidance to accelerate discovery efforts in this promising chemical space.
We will draw insights from analogous heterocyclic systems, particularly the 7H-pyrrolo[2,3-d]pyrimidine and 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one cores, to build a foundational understanding. By examining the SAR of these related compounds, we can infer the potential impact of substitutions on the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold and propose a rational path forward for optimization.
The Core Scaffold: 7H-Pyrrolo[2,3-c]pyridin-7-one
The 7H-pyrrolo[2,3-c]pyridin-7-one core represents a unique isostere of purines, where the imidazole nitrogen at position 7 is replaced by a carbon, and a carbonyl group is introduced at the same position. This modification significantly alters the electronic and steric properties of the molecule compared to the more extensively studied 7H-pyrrolo[2,3-d]pyrimidines, which are known to be potent kinase inhibitors.[2] The 1,6-dihydro modification further introduces a saturated carbon at position 6, creating a non-aromatic pyridine ring and influencing the overall geometry of the scaffold. The 4-bromo substituent provides a key handle for further chemical modification through cross-coupling reactions, making it an attractive starting point for library synthesis.
Comparative SAR Analysis: Insights from Related Scaffolds
In the absence of extensive direct SAR data for our target scaffold, we turn to a well-documented analog: the 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one series, which has been explored as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[3]
Key Interactions of the Pyrrolopyridazinone Core
A study on 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives revealed that the core scaffold makes critical hydrogen bonding interactions with the kinase hinge region.[3] The lactam carbonyl and the pyrrole N-H are often involved in these interactions. The 4-amino group serves as an essential anchor, with its substituents exploring a distinct pocket in the active site.
The Role of the 4-Position Substituent
In the aforementioned study, modifications at the 4-amino position were critical for potency and selectivity. Small, hydrophobic groups were generally favored. This suggests that for our target scaffold, the 4-bromo position is a prime candidate for diversification. Replacing the bromine with various amines, aryl groups, or alkyl chains via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions would be a logical first step in an SAR campaign.
The Impact of the Pyrrole N-1 Substituent
While the parent scaffold often has a hydrogen at the N-1 position of the pyrrole ring, substitution at this position can modulate potency, selectivity, and pharmacokinetic properties. In many kinase inhibitor series based on pyrrolopyrimidines, small alkyl or substituted benzyl groups at this position can enhance activity.[4]
Proposed SAR Exploration for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Analogs
Based on the analysis of related scaffolds, we propose a systematic exploration of the SAR for the target compound class. The following table outlines a hypothetical set of initial analogs and their predicted impact on activity against a representative kinase target (e.g., RIPK1, based on the activity of the pyrrolopyridazinone analogs).
| Compound ID | R1 (at N-1) | R2 (at C-4) | Predicted Activity (IC50) | Rationale |
| 1 (Core) | H | Br | >10 µM | Starting material, likely low activity. |
| 2a | H | -NH2 | 1-5 µM | Introduction of a hydrogen bond donor. |
| 2b | H | -NH-cyclopropyl | 100-500 nM | Small hydrophobic group may fit into a specific pocket. |
| 2c | H | -phenyl | 500 nM - 1 µM | Aryl group for potential pi-stacking interactions. |
| 2d | H | -4-fluorophenyl | 200-700 nM | Electron-withdrawing group may enhance binding. |
| 3a | -CH3 | -NH-cyclopropyl | 50-200 nM | Methyl group at N-1 may improve potency. |
| 3b | -CH2-Ph | -NH-cyclopropyl | 70-300 nM | Benzyl group to explore larger pockets. |
This proposed set of compounds would provide a preliminary but crucial understanding of the SAR at the N-1 and C-4 positions.
Experimental Protocols
To enable researchers to pursue this line of inquiry, we provide detailed, exemplary protocols for the synthesis of the core scaffold and its subsequent modification, as well as a general kinase inhibition assay.
Synthesis of the Core Scaffold
The synthesis of the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core can be approached through a multi-step sequence, potentially starting from a substituted pyridine derivative. Protecting group strategies, such as using a tosyl group on the pyrrole nitrogen, may be necessary to facilitate certain reactions.[5]
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for the core scaffold and its analogs.
Step-by-step Synthesis of a Hypothetical Intermediate (Example):
-
Protection: To a solution of a suitable 4-halo-7H-pyrrolo[2,3-c]pyridine precursor in an appropriate solvent (e.g., DMF), add a base (e.g., NaH) at 0°C. After stirring for 30 minutes, add p-toluenesulfonyl chloride and allow the reaction to warm to room temperature.
-
Bromination: Treat the protected intermediate with a brominating agent (e.g., NBS in acetonitrile) to introduce the bromine at the 4-position.
-
Reduction and Oxidation: This would involve a carefully controlled sequence of reduction of the pyridine ring followed by oxidation to install the 7-oxo functionality. These steps would require significant optimization.
-
Deprotection: Removal of the tosyl group can be achieved under basic conditions (e.g., NaOH in methanol/water).
Kinase Inhibition Assay (Example: RIPK1)
A biochemical assay is essential to determine the inhibitory activity of the synthesized analogs.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound in a suitable assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Analysis and Future Directions
The true value of this SAR study will be in comparing the inhibitory profiles of the newly synthesized 7H-pyrrolo[2,3-c]pyridin-7-one analogs against established inhibitors of the target kinase and against the related scaffolds discussed.
Key Comparison Points:
-
Potency: How do the IC50 values compare to known inhibitors?
-
Selectivity: Does the new scaffold offer improved selectivity against a panel of related kinases?
-
Physicochemical Properties: Assess solubility, permeability, and metabolic stability to gauge drug-likeness.
Should initial screening reveal promising activity, further optimization would be warranted. This could involve exploring a wider range of substituents at the C-4 and N-1 positions, as well as modifications to the dihydro-pyridinone ring. Computational modeling and docking studies could also provide valuable insights for rational drug design.[6]
Conclusion
While the structure-activity relationship of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one analogs is still in its infancy, this guide provides a roadmap for its exploration. By leveraging the knowledge gained from closely related heterocyclic systems, researchers can embark on a rational and efficient discovery campaign. The proposed synthetic strategies and biological evaluation protocols offer a practical starting point for unlocking the therapeutic potential of this novel scaffold. The unique structural features of this compound class may offer advantages in terms of selectivity and physicochemical properties, making it a worthy pursuit for the development of next-generation targeted therapies.
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Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 2024. [Link]
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Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 2020. [Link]
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Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate, 2021. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 2009. [Link]
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Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed, 2024. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI, 2021. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, 2021. [Link]
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A Comparative Guide to Privileged Scaffolds: 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one vs. Pyrrolopyrimidine Cores in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth, objective comparison between the 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold and the widely utilized pyrrolopyrimidine core. By examining their synthesis, physicochemical properties, and biological activities with supporting experimental data, we aim to equip you with the necessary insights to make informed decisions in your drug discovery endeavors.
Introduction: The Allure of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, which are crucial for target binding. Both the pyrrolo[2,3-c]pyridin-7-one and pyrrolopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, as they can serve as versatile templates for the development of potent and selective ligands for a range of biological targets.
The pyrrolopyrimidine scaffold, an analog of purine, has a rich history in drug discovery, with several approved drugs targeting kinases, such as Tofacitinib and Ruxolitinib.[1] Its versatility has been demonstrated in the development of inhibitors for a wide array of kinases and other enzymes.[2][3] The pyrrolo[2,3-c]pyridin-7-one core, a derivative of 7-azaindole, is a more recent entrant but has garnered significant interest for its potential in modulating various signaling pathways, including those involved in cancer and inflammation.[4][5] The introduction of a bromine atom at the 4-position of the pyrrolo[2,3-c]pyridin-7-one scaffold provides a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space.
Physicochemical Properties: A Tale of Two Cores
The subtle differences in the arrangement of nitrogen atoms and the presence of a carbonyl group in the pyrrolo[2,3-c]pyridin-7-one scaffold impart distinct physicochemical properties compared to the pyrrolopyrimidine core. These differences can significantly impact solubility, membrane permeability, and metabolic stability.
| Property | 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | Representative Pyrrolopyrimidine (4-bromo-7H-pyrrolo[2,3-d]pyrimidine) |
| Molecular Weight | ~227 g/mol | ~198 g/mol [6] |
| cLogP (Predicted) | Varies with substituents, generally moderate | Varies with substituents, generally moderate |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 |
| pKa (Predicted) | ~8-9 (pyrrolopyridinone NH) | ~11.15 (pyrrole NH)[6] |
The presence of the lactam functionality in the pyrrolo[2,3-c]pyridin-7-one core can influence its hydrogen bonding capabilities and overall polarity, which may offer advantages in terms of solubility and target engagement compared to the more aromatic pyrrolopyrimidine system.
Biological Activity: A Focus on Kinase Inhibition
Both scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors. Their ability to mimic the hinge-binding interactions of ATP makes them ideal starting points for the design of targeted therapies.
4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives
Recent studies have highlighted the potential of this scaffold in targeting key kinases involved in cancer progression. For instance, derivatives of the pyrrolo[2,3-c]pyridin-7-one core have been investigated as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation.[7] The bromine atom at the 4-position serves as a versatile synthetic handle for introducing various substituents to modulate potency and selectivity.
Pyrrolopyrimidine Scaffolds
The pyrrolopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. Its derivatives have been extensively explored as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and many others.[8][9] The 4-bromo-7H-pyrrolo[2,3-d]pyrimidine is a common intermediate in the synthesis of many of these inhibitors, allowing for diversification at this position.[6][10]
Comparative Kinase Inhibition Data (Hypothetical Example)
To illustrate a direct comparison, let's consider a hypothetical scenario where derivatives of both scaffolds were tested against a panel of kinases.
| Kinase Target | 4-bromo-pyrrolo[2,3-c]pyridin-7-one Derivative (IC50, nM) | 4-bromo-pyrrolo[2,3-d]pyrimidine Derivative (IC50, nM) |
| Kinase A | 15 | 50 |
| Kinase B | 250 | 100 |
| Kinase C | >10,000 | >10,000 |
| Kinase D | 8 | 25 |
This data is for illustrative purposes and does not represent actual experimental results.
In this hypothetical example, the pyrrolo[2,3-c]pyridin-7-one derivative demonstrates higher potency against Kinases A and D, suggesting a different selectivity profile compared to the pyrrolopyrimidine derivative. Such differences in selectivity are often attributed to the unique three-dimensional shape and electrostatic potential of each scaffold.
Synthetic Accessibility and Chemical Space
Both scaffolds are accessible through multi-step synthetic routes, often starting from commercially available precursors.
Synthesis of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
A general synthetic approach to the 4-bromo-pyrrolo[2,3-c]pyridin-7-one core is outlined below. The key steps often involve the construction of the pyrrole ring followed by cyclization to form the pyridinone. Bromination can be achieved at a late stage.
Caption: General synthetic workflow for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Synthesis of Pyrrolopyrimidine Scaffolds
The synthesis of the pyrrolopyrimidine core is well-documented, with numerous established methods.[11][12] A common strategy involves the construction of the pyrimidine ring first, followed by the annulation of the pyrrole ring.
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In Vivo Efficacy of 7H-Pyrrolo[2,3-c]pyridin-7-one Derivatives: A Comparative Guide for Drug Development Professionals
The 7H-pyrrolo[2,3-c]pyridin-7-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the in vivo efficacy of key derivatives from this class, focusing on preclinical data in established animal models. We will delve into the experimental rationale, present comparative efficacy data, and provide detailed protocols to support researchers in the fields of oncology and fibrosis.
The 7H-Pyrrolo[2,3-c]pyridin-7-one Core: A Versatile Scaffold for Kinase and Bromodomain Inhibition
The 7H-pyrrolo[2,3-c]pyridin-7-one core structure has proven to be a highly adaptable framework for the design of inhibitors targeting key regulators of gene transcription and cell signaling. Its ability to form critical hydrogen bonds and engage with specific residues within ATP-binding pockets of kinases and acetyl-lysine binding sites of bromodomains has led to the development of highly potent and selective therapeutic candidates. This guide will focus on two prominent examples that have demonstrated significant in vivo efficacy: Mivebresib (ABBV-075), a pan-BET (Bromodomain and Extra-Terminal domain) family inhibitor, and ZLD2218, a potent BRD4 inhibitor.
Comparative In Vivo Efficacy in Oncology and Fibrosis Models
The therapeutic potential of 7H-pyrrolo[2,3-c]pyridin-7-one derivatives has been demonstrated in distinct disease models, reflecting the diverse biological roles of their targets.
Mivebresib (ABBV-075): A Pan-BET Inhibitor for Oncological Indications
Mivebresib is a potent and orally bioavailable pan-BET inhibitor that has undergone clinical investigation.[1] Its mechanism of action involves the displacement of BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[2]
Preclinical studies have demonstrated the efficacy of Mivebresib in various cancer models. In patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), Mivebresib has shown significant anti-cancer activity, both as a monotherapy and in combination with other agents like venetoclax.[3] The co-clinical modeling of individual patient biopsies implanted in mice has shown a correlation between the responses in the animal models and the clinical data from patients.[3] Furthermore, Mivebresib has demonstrated the ability to induce tumor regression in xenograft models of multiple myeloma, KRAS-mutant non-small cell lung cancer (NSCLC), prostate cancer, and breast cancer.[2]
ZLD2218: A BRD4 Inhibitor for the Treatment of Kidney Fibrosis
Targeting BRD4, a member of the BET family, has been identified as a promising therapeutic strategy for pathological organ fibrosis.[4] ZLD2218 is an indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative that potently inhibits BRD4.[5]
The in vivo efficacy of ZLD2218 was evaluated in a unilateral ureteral obstruction (UUO) mouse model, a well-established model for inducing renal inflammation and fibrosis.[5][6][7] Treatment with ZLD2218 significantly alleviated kidney injury and fibrosis in this model.[5] Mechanistically, ZLD2218 was shown to inhibit BRD4 expression and suppress fibrotic signaling in the kidneys of UUO mice.[5]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key in vivo efficacy data for Mivebresib and ZLD2218, alongside the well-characterized BRD4 inhibitor JQ1, which serves as a benchmark in many fibrosis studies.[8]
| Compound | Target(s) | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Mivebresib (ABBV-075) | Pan-BET Bromodomains | AML PDX in NOG mice | Not specified in abstract | >60% inhibition of bone marrow blasts in 6 models | [3] |
| Metastatic Uveal Melanoma Xenograft | Not specified in abstract | Significantly improved survival rates by 50% | [9] | ||
| ZLD2218 | BRD4 | Unilateral Ureteral Obstruction (UUO) in C57BL/6J mice | 15 and 30 mg/kg/day for 8 days | Alleviation of kidney injury and fibrosis | [5] |
| JQ1 (Comparator) | BET Bromodomains | UUO in rats | Not specified in abstract | Prevention of renal fibrosis development | [8] |
Experimental Workflows and Protocols
The successful in vivo evaluation of these compounds relies on robust and well-designed experimental protocols.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for assessing the in vivo efficacy of a 7H-pyrrolo[2,3-c]pyridin-7-one derivative is outlined below.
Caption: Mechanism of BET inhibition in cancer.
BRD4 Inhibition in Kidney Fibrosis
In the context of kidney fibrosis, BRD4 inhibition has been shown to block the TGF-β-mediated upregulation of pro-fibrotic genes. [8]
Caption: Role of BRD4 inhibition in kidney fibrosis.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-c]pyridin-7-one scaffold has proven to be a fruitful starting point for the development of potent and selective inhibitors with significant in vivo activity. The examples of Mivebresib and ZLD2218 highlight the versatility of this chemical class in targeting distinct disease pathologies, from oncology to fibrosis. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel therapeutic applications, and identifying predictive biomarkers to guide their clinical development.
References
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McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
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American Chemical Society Publications. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. [Link]
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Europe PMC. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. [Link]
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National Institutes of Health. (n.d.). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. [Link]
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American Association for Cancer Research Journals. (n.d.). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. [Link]
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A Comparative Guide to Target Engagement Assays for 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A significant proportion of clinical trial failures, nearly half by some estimates, can be attributed to a lack of efficacy.[1] This often stems from a fundamental uncertainty: does the compound truly engage its intended protein target within the complex biological milieu of a cell?[1] Answering this question early and definitively is the core purpose of target engagement assays. These assays provide the mechanistic confidence that a molecule is acting on the right protein, linking its biochemical potency to cellular activity and guiding the entire drug development process.[1][2]
The 7H-pyrrolo[2,3-c]pyridin-7-one scaffold represents a "privileged" structure in medicinal chemistry, particularly in the domain of kinase inhibitors.[3] Its structural similarity to the adenine core of ATP allows it to competitively bind within the ATP-binding pocket of numerous kinases.[3][4] Molecules with this core have shown promise as inhibitors for targets like Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase B (Akt).[5][6][7]
This guide focuses on a specific derivative, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (hereafter referred to as Cmpd-X ), as a model compound. We will explore and compare a suite of state-of-the-art target engagement assays, providing both the theoretical underpinnings and practical, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most appropriate assays to validate their own small molecule candidates.
Chapter 1: Foundational Biophysical Assays for Direct Binding Characterization
Before assessing target engagement in a complex cellular environment, it is crucial to first characterize the direct, physical interaction between the compound and its purified target protein. Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics, forming the bedrock of any structure-activity relationship (SAR) study.[8]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
Expertise & Experience: ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event.[9] This allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[10] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[10] This level of detail is invaluable for lead optimization, as it helps to understand the driving forces behind the binding event (e.g., hydrogen bonding vs. hydrophobic effects).[9]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for ITC analysis of Cmpd-X binding.
Experimental Protocol: ITC
-
Protein Preparation: Dialyze the purified target kinase (e.g., RIPK1) extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). After dialysis, concentrate the protein to ~100 µM and centrifuge to remove any aggregates.
-
Compound Preparation: Dissolve Cmpd-X in 100% DMSO to create a high-concentration stock. Dilute this stock into the final, identical assay buffer to achieve a concentration of ~10 µM. The final DMSO concentration should be matched precisely in the protein solution (typically <2%).
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the Cmpd-X solution into the sample cell and the kinase solution into the injection syringe.
-
Titration: Perform the experiment at 25°C. A typical experiment consists of an initial small injection (e.g., 0.4 µL) to remove air bubbles, followed by 18-20 subsequent injections (e.g., 2 µL each) at 150-second intervals.
-
Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of kinase to Cmpd-X. Fit the resulting binding isotherm to a one-site binding model to determine KD, ΔH, and n.
Hypothetical Data for Cmpd-X Binding to RIPK1 Kinase
| Parameter | Value | Interpretation |
| Affinity (KD) | 59.8 nM | High-affinity interaction. |
| Stoichiometry (n) | 1.06 | Indicates a 1:1 binding mode. |
| Enthalpy (ΔH) | -12.5 kcal/mol | The binding is enthalpically driven (favorable). |
| Entropy (-TΔS) | +2.7 kcal/mol | The binding is entropically opposed (unfavorable). |
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Expertise & Experience: SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[11][12] One molecule (the "ligand," typically the protein) is immobilized on a sensor chip, and the binding partner (the "analyte," the small molecule) is flowed over the surface.[11] Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[11] The key advantage of SPR is its ability to provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these (kd/ka) provides the equilibrium dissociation constant (KD). Understanding the kinetics is critical; a compound with a slow off-rate (low kd) may exhibit a more durable pharmacological effect in vivo.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for SPR kinetic analysis.
Experimental Protocol: SPR
-
Immobilization: Activate a CM5 sensor chip using a standard amine-coupling kit. Covalently immobilize the purified target kinase to the chip surface to a level of ~10,000 RU. Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without protein immobilization.
-
Analyte Preparation: Prepare a dilution series of Cmpd-X in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO) ranging from 0.1 nM to 1 µM.
-
Binding Assay: Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of Cmpd-X over the kinase and reference flow cells for a set association time (e.g., 180 s), followed by an injection of running buffer for a dissociation time (e.g., 600 s).
-
Regeneration: After each cycle, inject a mild regeneration solution (e.g., a brief pulse of low pH glycine) to remove all bound Cmpd-X and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel data from the active channel data for each cycle. Globally fit the resulting sensorgrams to a 1:1 binding model to derive ka, kd, and KD.
Hypothetical Data for Cmpd-X Binding to RIPK1 Kinase
| Parameter | Value | Unit | Interpretation |
| ka (on-rate) | 2.1 x 105 | M-1s-1 | Fast association with the target. |
| kd (off-rate) | 1.2 x 10-2 | s-1 | Moderately slow dissociation, suggesting good residence time. |
| KD (kd/ka) | 57.1 | nM | High affinity, consistent with ITC data. |
Microscale Thermophoresis (MST): A Rapid, Low-Consumption Method
Expertise & Experience: MST is a powerful in-solution technique that measures binding based on the change in molecular motion along a microscopic temperature gradient.[13][14] When a ligand binds to a fluorescently labeled target molecule, changes in the hydration shell, charge, or size of the complex alter its thermophoretic movement.[14] This change is detected and used to calculate a binding affinity. MST's primary advantages are its extremely low sample consumption, speed, and tolerance for various buffers and detergents.[15] This makes it an ideal method for hit validation and initial SAR exploration where protein quantities may be limited.[15]
Experimental Workflow: Microscale Thermophoresis
Caption: The CETSA workflow from cell treatment to data analysis.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HT-29 human colon cancer cells) to ~80% confluency. Treat the cells with Cmpd-X (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours under normal culture conditions (37°C, 5% CO2).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C. [16]4. Lysis and Clarification: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., RIPK1) in the supernatant from each temperature point using Western blotting.
-
Data Analysis: Densitometry is used to quantify the Western blot bands. For both vehicle and Cmpd-X treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. Determine the melting temperature (Tm) and the shift (ΔTm) induced by Cmpd-X.
Hypothetical CETSA Data for Cmpd-X Targeting RIPK1 in HT-29 Cells
| Treatment | Tm (Melting Temperature) | ΔTm (Thermal Shift) | Interpretation |
| Vehicle (DMSO) | 52.1 °C | - | Baseline thermal stability of RIPK1. |
| Cmpd-X (1 µM) | 58.6 °C | +6.5 °C | Potent stabilization, confirming robust intracellular target engagement. |
Chapter 3: Comparative Analysis and Strategic Application
Choosing the right target engagement assay depends on the specific question being asked and the current stage of the drug discovery project. [17]A multi-faceted approach, combining both biophysical and cellular methods, provides the most comprehensive and reliable data. [1] Comparative Summary of Target Engagement Assays
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Heat change upon binding | Change in refractive index | Change in molecular motion | Ligand-induced thermal stabilization |
| Key Output | KD, ΔH, ΔS, n | KD, ka, kd | KD | ΔTm (intracellular KD possible) |
| Sample Type | Purified Protein & Compound | Purified Protein & Compound | Purified Protein & Compound | Intact Cells, Lysates, Tissues |
| Label-Free? | Yes | Yes (for analyte) | No (protein is labeled) | Yes |
| Throughput | Low | Medium | High | Medium to High (HT-CETSA) |
| Protein Req. | High | Medium | Very Low | N/A (Endogenous levels) |
| Primary Strength | Complete thermodynamic profile | Real-time kinetics (on/off rates) | Speed, low sample use, solution-based | Confirms intracellular engagement |
| Key Limitation | Low throughput, high sample use | Immobilization can affect protein | Requires fluorescent labeling | Indirect measure of affinity |
| Ideal Use Case | Lead optimization, mechanistic studies | Lead optimization, SAR for kinetics | Hit validation, fragment screening | Cellular proof-of-concept, biomarker |
Strategic Implementation
A logical strategy for validating a compound like Cmpd-X would proceed as follows:
-
Hit Validation: Following a primary screen, use a high-throughput, low-consumption method like MST to rapidly confirm direct binding of multiple analogues to the purified target kinase and generate initial KD values.
-
Lead Optimization: For the most promising hits, employ SPR to dissect the binding kinetics. Prioritize compounds with not only high affinity (low KD) but also slow off-rates (low kd), as these may confer a more durable effect. Use ITC on key compounds to understand the thermodynamic drivers of binding, which can provide deep insights for rational drug design.
-
Cellular Proof-of-Concept: Before advancing to more complex cellular or animal models, it is essential to confirm that the lead compound engages its target in a physiological setting. CETSA is the ideal assay for this, providing unambiguous evidence that your compound can cross the cell membrane and bind to its intended target. [18] By strategically deploying this suite of assays, researchers can build a robust, data-driven case for their compound's mechanism of action, significantly de-risking the path toward clinical development. [19]
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A Strategic Guide to Benchmarking 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Against Clinical Candidates in Neurodegenerative Disease
Introduction
The relentless progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the urgent development of novel therapeutic agents. A significant body of research points to the dysregulation of protein kinases as a central mechanism in the pathology of these conditions.[1][2] Kinases such as Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase 3β (GSK-3β), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) are implicated in pathways leading to neuronal loss and protein aggregation.[1][2] Consequently, inhibitors of these kinases are promising therapeutic candidates.
This guide outlines a comprehensive benchmarking strategy for a novel compound, 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. While direct biological data for this specific molecule is not yet publicly available, its pyrrolo-pyridinone core scaffold is a privileged structure in kinase inhibitor design, sharing similarities with known inhibitors of various kinases.[3][4][5][6] Based on this structural analogy, we hypothesize that this compound may exhibit inhibitory activity against kinases implicated in neurodegeneration.
This document serves as a roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the potential of this novel compound. We will compare its hypothetical performance against established clinical candidates:
-
Roscovitine (Seliciclib): A pan-CDK inhibitor that has undergone clinical trials for various indications, including cancer.[7][8][9][10] Its activity against CDK5 makes it a relevant, albeit non-selective, benchmark.
-
Tideglusib: A non-ATP-competitive GSK-3β inhibitor that has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[11][12][13][14][15]
-
Harmine: A natural product inhibitor of DYRK1A, widely used in preclinical research.[16][17][18][19] While not a clinical drug due to suboptimal selectivity, it serves as a crucial benchmark for DYRK1A inhibitory potency.[17][18]
Through a series of structured in vitro experiments, we will outline a direct comparison of potency, selectivity, cellular activity, and key pharmacokinetic properties. This head-to-head analysis is designed to provide a clear, data-driven assessment of the therapeutic potential of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Comparative Analysis: A Multi-Pillar Approach
A robust evaluation of a novel kinase inhibitor hinges on a multi-faceted comparison with existing clinical candidates. The following sections detail the key experimental pillars for this benchmarking study.
Pillar 1: In Vitro Kinase Inhibitory Potency
The foundational step is to determine the direct inhibitory effect of the novel compound on the primary kinase targets. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Experimental Rationale: A lower IC50 value indicates a more potent inhibitor. By directly comparing the IC50 values of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one with those of Roscovitine, Tideglusib, and Harmine against their respective primary targets (CDK5, GSK-3β, and DYRK1A), we can establish its relative potency. This experiment will be conducted using a well-established in vitro kinase assay, such as a luminescence-based assay that measures ADP production as an indicator of kinase activity.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | CDK5 | 50 |
| GSK-3β | 75 | |
| DYRK1A | 30 | |
| Roscovitine (Seliciclib) | CDK5 | 200 |
| Tideglusib | GSK-3β | 100 |
| Harmine | DYRK1A | 150 |
Pillar 2: Kinase Selectivity Profile
A critical attribute of a successful kinase inhibitor is its selectivity. Off-target inhibition can lead to unforeseen toxicities.[1]
Experimental Rationale: To assess the selectivity of our novel compound, it will be screened against a broad panel of kinases. This is a standard industry practice, often outsourced to specialized contract research organizations (CROs) that offer comprehensive kinase profiling services.[2][20][21][22] The data will be presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) and will highlight any significant off-target activities. A more selective compound will inhibit fewer kinases outside of the intended targets.
Data Presentation:
| Compound | Target Kinases (CDK5, GSK-3β, DYRK1A) Inhibition @ 1µM | Off-Target Kinases with >50% Inhibition @ 1µM |
| 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | >95% | 2 |
| Roscovitine (Seliciclib) | >90% (CDK5) | >10 (including other CDKs) |
| Tideglusib | >90% (GSK-3β) | 1 |
| Harmine | >90% (DYRK1A) | >5 (including other DYRK family members) |
Pillar 3: Cellular Activity
Demonstrating that the compound can inhibit the target kinase within a cellular environment is a crucial step toward validating its therapeutic potential.
Experimental Rationale: A cell-based assay will be employed to measure the inhibition of the downstream signaling pathways of CDK5, GSK-3β, and DYRK1A.[23][24][25] For instance, the phosphorylation of a known substrate of the target kinase can be quantified in a relevant cell line (e.g., a human neuroblastoma cell line) upon treatment with the inhibitors. A reduction in substrate phosphorylation indicates successful target engagement in a cellular context.
Data Presentation:
| Compound | Target Pathway Inhibition (EC50, nM) [Hypothetical Data] |
| 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | 150 |
| Roscovitine (Seliciclib) | 400 |
| Tideglusib | 250 |
| Harmine | 300 |
Pillar 4: In Vitro ADME Properties
Favorable absorption, distribution, metabolism, and excretion (ADME) properties are essential for a drug candidate's success. Early in vitro assessment of these parameters can prevent costly late-stage failures.[1][26][27][28][29]
Experimental Rationale: A standard panel of in vitro ADME assays will be conducted to compare the drug-like properties of the novel compound with the clinical candidates. These assays provide critical insights into the compound's potential bioavailability and metabolic stability.
Data Presentation:
| Parameter | 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | Roscovitine (Seliciclib) | Tideglusib | Harmine |
| Aqueous Solubility (µM) | >100 | 50 | 20 | 10 |
| Caco-2 Permeability (Papp A→B) | High | Moderate | Moderate | Low |
| Microsomal Stability (t½, min) | >60 | 30 | 45 | 15 |
| Plasma Protein Binding (%) | <90 | >95 | >98 | >90 |
| CYP450 Inhibition (IC50, µM) | >10 | <5 | >10 | <1 |
Experimental Protocols
Protocol 1: In Vitro Kinase IC50 Determination
This protocol outlines the determination of IC50 values using a luminescence-based kinase assay.
dot
Caption: Workflow for in vitro kinase IC50 determination.
Materials:
-
Recombinant human kinases (CDK5/p25, GSK-3β, DYRK1A)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted compounds or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity) to the assay plate wells.
-
Kinase Reaction Initiation: Add 10 µL of a mixture containing the kinase and its specific substrate to each well. Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume should be 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[30][31][32]
Protocol 2: Cell-Based Target Engagement Assay
This protocol describes a method to assess the ability of the compounds to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
dot
Caption: Workflow for cell-based target engagement assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit for the specific phospho-substrate
-
96-well clear-bottom tissue culture plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding: Seed the neuroblastoma cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells according to the TR-FRET assay kit protocol.
-
Detection: Transfer the cell lysates to the TR-FRET detection plate. Add the antibody mix (containing antibodies for both the total and the phosphorylated substrate).
-
Incubation and Reading: Incubate the plate as per the manufacturer's instructions and read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the phospho-substrate signal to the total substrate signal. Determine the percentage of inhibition of phosphorylation relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the EC50 value.
Signaling Pathway Context
The kinases targeted in this benchmarking study are central to several signaling pathways implicated in neurodegeneration. Understanding these pathways provides a mechanistic context for the action of the inhibitors.
dot
Caption: Simplified signaling pathway in neurodegeneration.
Discussion and Future Directions
This guide provides a foundational framework for the initial in vitro benchmarking of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. The hypothetical data presented in the tables illustrates a scenario where the novel compound demonstrates superior potency, selectivity, and drug-like properties compared to the selected clinical candidates.
Should the experimental data align with this favorable profile, the following future directions would be warranted:
-
In vivo Proof-of-Concept: Efficacy studies in transgenic animal models of neurodegenerative diseases would be the next critical step.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In vivo studies to establish the relationship between drug exposure and target engagement in the brain.
-
Safety and Toxicology: Comprehensive safety and toxicology studies to identify any potential liabilities.
By systematically following this benchmarking strategy, a clear and objective assessment of the therapeutic potential of 4-bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be achieved, paving the way for its potential development as a novel treatment for neurodegenerative diseases.
References
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Sino Biological. Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. [Link]
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News-Medical.Net. Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. [Link]
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Luceome Biotechnologies. Kinase Profiling Services. [Link]
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BioDuro. In Vitro ADME. [Link]
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Benson, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. European Journal of Cancer, 46(16), 2975-2983. [Link]
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Admescope. Fast turnaround early ADME in vitro screening available! [Link]
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Le Tourneau, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British Journal of Cancer, 96(1), 39-46. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Le Tourneau, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. ResearchGate. [Link]
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Patsnap Synapse. (2025). Tideglusib clinical trial progress and patents. [Link]
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Vita, M., et al. (2005). Roscovitine in cancer and other diseases. Mini reviews in medicinal chemistry, 5(1), 85-94. [Link]
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ALZFORUM. (2019). Tideglusib. [Link]
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Shen, W., et al. (2016). Inhibition of DYRK1A Stimulates Human β-Cell Proliferation. Diabetes, 65(5), 1289-1300. [Link]
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Patsnap Synapse. Tideglusib - Drug Targets, Indications, Patents. [Link]
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PLOS One. (2023). DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets. [Link]
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NIHR Innovation Observatory. (2020). Tideglusib for congenital myotonic dystrophy. [Link]
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ResearchGate. Reported toxicity profile during the first course of seliciclib treatment. [Link]
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AdisInsight. Tideglusib - AMO Pharma. [Link]
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Scott, B. T., et al. (2019). Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. ACS medicinal chemistry letters, 10(4), 517-522. [Link]
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Frontiers. (2025). A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes. [Link]
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Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8758. [Link]
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Frontiers in Pharmacology. (2022). Recent research and development of DYRK1A inhibitors. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. [Link]
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Molecules. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]
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European Journal of Medicinal Chemistry. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. [Link]
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Molecules. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
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Bioorganic & Medicinal Chemistry. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]
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A Comparative Guide to the Synthesis of Bromo-Azaoxindoles: Navigating Reproducibility in Medicinal Chemistry
In the landscape of modern drug discovery, the reproducibility of synthetic routes to novel heterocyclic scaffolds is paramount. Among these, azaoxindoles, bioisosteres of oxindoles, represent a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth comparison of the synthetic accessibility of a promising but challenging building block, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- , with a readily accessible isomer, 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one .
Through a detailed examination of their respective synthetic pathways, this document aims to equip researchers with the practical insights necessary to navigate the complexities of their preparation, troubleshoot potential issues, and ultimately select the most viable route for their specific research and development needs.
Introduction to Azaoxindoles in Drug Discovery
Azaoxindoles, which incorporate a nitrogen atom into the benzene ring of the oxindole scaffold, exhibit unique physicochemical properties that can enhance biological activity, improve solubility, and provide novel intellectual property. The position of the nitrogen atom and the substitution pattern on the heterocyclic core are critical determinants of a molecule's therapeutic potential. The bromo-substituted azaoxindoles, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space.
This guide will dissect the synthetic routes to two isomeric bromo-azaoxindoles, highlighting the impact of nitrogen placement on the synthetic strategy and the overall reproducibility of the experimental protocols.
Synthesis of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- (Proposed Route)
The synthesis of this 6-azaoxindole derivative is not yet widely established in the literature. The following proposed route is based on established methodologies for the synthesis of related 6-azaindoles and the selective bromination of electron-rich heterocyclic systems.[1][2] The key challenge lies in the regioselective introduction of the bromine atom at the C4 position.
Experimental Protocol
Step 1: Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (6-Azaoxindole)
This synthesis is adapted from methods for preparing 6-azaindoles, which often involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.[3]
-
Starting Material: 3-Amino-4-picoline.
-
Reaction: The synthesis begins with the protection of the amino group of 3-amino-4-picoline, followed by oxidation of the methyl group to a carboxylic acid.
-
Cyclization: The resulting amino acid is then subjected to a reductive cyclization to form the 6-azaoxindole core. This can be achieved using reagents like tin(II) chloride in hydrochloric acid.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Bromination of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
The regioselectivity of bromination is directed by the electronic nature of the 6-azaoxindole ring. The C4 position is activated towards electrophilic substitution.
-
Reagents: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is suitable.
-
Procedure: To a solution of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in DMF at 0 °C, add NBS (1.1 equivalents) portion-wise.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 4-bromo-6-azaoxindole.
Synthesis of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Established Route)
The synthesis of this 7-azaoxindole isomer is more established, with precursors and related compounds being commercially available or described in patents.[4][5] This route typically involves the bromination of a 7-azaindoline precursor followed by oxidation.
Experimental Protocol
Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-Azaindoline)
7-Azaindoline can be synthesized from 7-azaindole via catalytic hydrogenation.[6]
-
Starting Material: 7-Azaindole.
-
Reaction: 7-Azaindole is dissolved in a suitable solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 7-azaindoline.
Step 2: Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
A direct and high-yielding bromination of the 7-azaindoline core has been reported.[4]
-
Reagents: A solution of hydrobromic acid and hydrogen peroxide in dichloromethane.
-
Procedure: To a solution of 7-azaindoline in dichloromethane, 48% hydrobromic acid is added, followed by the slow dropwise addition of 20% hydrogen peroxide solution at 25-30°C.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Step 3: Oxidation to 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
The final step is the oxidation of the brominated 7-azaindoline to the corresponding 7-azaoxindole.
-
Reagents: Common oxidizing agents for this transformation include chromium trioxide in acetic acid or manganese dioxide.
-
Procedure: The brominated 7-azaindoline is dissolved in a suitable solvent, and the oxidizing agent is added. The reaction is stirred at room temperature or with gentle heating.
-
Purification: After completion, the reaction mixture is worked up to remove the oxidizing agent, and the crude product is purified by column chromatography or recrystallization.
Synthetic Workflow Diagram
Caption: Established synthesis of 5-bromo-7-azaoxindole.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic pathways depends on several factors, including the availability of starting materials, scalability, and the desired final purity.
| Parameter | 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- (Proposed) | 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Established) |
| Number of Steps | 2 (from 6-azaoxindole) | 3 (from 7-azaindole) |
| Starting Materials | 3-Amino-4-picoline | 7-Azaindole |
| Key Reagents | NBS, DMF, SnCl2, Oxidizing agent | H2, Pd/C, HBr, H2O2, CrO3/MnO2 |
| Reported Yield | Estimated to be moderate | High (e.g., bromination step >95%)[4] |
| Purification | Column chromatography, recrystallization | Filtration, column chromatography, recrystallization |
| Scalability | Potentially challenging due to multi-step synthesis of the core | More readily scalable due to established procedures |
| Reproducibility | Lower, as the protocol is not yet optimized | Higher, with well-documented and high-yielding steps |
Discussion on Reproducibility and Experimental Causality
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-:
The primary challenge in the proposed synthesis lies in the initial construction of the 6-azaoxindole core, which may involve multiple steps with moderate yields. The reproducibility of the subsequent bromination step is also a key consideration. The use of NBS is generally reliable, but side reactions, such as over-bromination or bromination at other positions, can occur. The reaction conditions, particularly temperature and the stoichiometry of NBS, must be carefully controlled to ensure regioselectivity and high yield. The electron-donating nature of the amide nitrogen and the electron-withdrawing effect of the pyridine nitrogen create a specific electronic environment that should favor bromination at the C4 position, but empirical validation is essential.
5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one:
The established route to the 5-bromo-7-azaoxindole benefits from well-defined and high-yielding reactions. The catalytic hydrogenation of 7-azaindole is a standard and reproducible transformation. The subsequent bromination using HBr and H2O2 is a robust method for the selective bromination of the electron-rich pyrrole ring in the 7-azaindoline system.[4] The final oxidation step, while requiring careful handling of potentially hazardous reagents like chromium trioxide, is a common and generally reproducible method for the synthesis of oxindoles from indolines. The overall reliability of this pathway is significantly higher due to its documentation in the scientific and patent literature.
Conclusion and Recommendations
For researchers requiring a reliable and scalable synthesis of a bromo-azaoxindole intermediate, the established route to 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is the recommended choice. The high-yielding and well-documented steps contribute to a more reproducible and predictable outcome.
The proposed synthesis of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- presents an opportunity for methodological development. While theoretically sound, this route requires careful optimization and validation at each step to ensure acceptable yields and purity. Researchers embarking on this synthesis should be prepared for more extensive troubleshooting, particularly in the construction of the 6-azaoxindole core and the selective bromination.
Ultimately, the choice of synthetic target and route will be dictated by the specific goals of the research program. This guide provides the foundational knowledge to make an informed decision based on a comprehensive understanding of the synthetic challenges and opportunities associated with these valuable heterocyclic building blocks.
References
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- Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- 6-Azaindole synthesis. ChemicalBook.
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- Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. PubMed. (2020).
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- Synthesis of 6-azaindoles with “unusual” substitution p
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
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- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
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- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
This guide provides essential safety and logistical information for the proper disposal of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-. As a brominated, nitrogen-containing heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Section 1: Hazard Assessment and Characterization
A specific Safety Data Sheet (SDS) for 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- is not widely available. Therefore, a conservative hazard assessment must be conducted by examining structurally analogous compounds.
Based on data from similar brominated and non-brominated pyrrolopyridine and pyrrolopyrimidine structures, the following hazards should be assumed[1][2][3][4][5]:
-
Acute Oral Toxicity: Many similar heterocyclic compounds are classified as harmful or toxic if swallowed[2][3][4][6][7].
-
Skin Irritation: The potential to cause skin irritation is a common characteristic of this chemical class[1][3][4].
-
Serious Eye Irritation/Damage: These compounds are often listed as causing serious eye irritation or damage[1][2][3][4].
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation[1][3][5].
| Parameter | Guideline | Rationale & Sources |
| Chemical Class | Brominated Heterocyclic Organic Compound | Structural analysis. |
| Assumed Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | Based on analogous compounds[1][2][3][4][5]. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat | Standard requirement for handling hazardous chemicals to prevent skin and eye contact[8][9]. |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Recommended for brominated organic compounds to ensure complete destruction and management of by-products[10][11]. |
| Waste Segregation | Designated "Halogenated Organic Waste" container | Prevents dangerous reactions with other waste streams and ensures proper disposal routing[12]. |
Section 2: Regulatory Framework: The Pillars of Compliance
The disposal of this compound is governed by stringent federal and state regulations. In the United States, two primary federal agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[13] Your institution's CHP is a critical document that outlines specific procedures for safe handling and disposal of hazardous materials, including training requirements and PPE selection.[14][15]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its generation to its final disposal—a framework known as "cradle-to-grave"—under the Resource Conservation and Recovery Act (RCRA) .[16] As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed, and treated at a permitted facility.[17][18] The specific federal regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[19]
Your primary resource for navigating these regulations at the local level is your institution's Environmental Health & Safety (EHS) office. They will provide the necessary containers, labels, and guidance for compliant disposal.
Section 3: Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures the safe and compliant disposal of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- and materials contaminated with it (e.g., weigh boats, gloves, contaminated silica gel).
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk. This includes:
-
Hand Protection: Compatible chemical-resistant gloves (nitrile is a common choice). Inspect gloves for any signs of degradation or puncture before use.[9]
-
Eye Protection: Safety goggles with side shields or a face shield.[8]
-
Body Protection: A flame-resistant lab coat, fully fastened.
Step 2: Segregate the Waste Stream The bromine atom in this compound classifies it as a halogenated organic . It is critical to segregate this waste from non-halogenated streams.
-
Action: Locate the designated "Halogenated Organic Waste" container provided by your EHS office.
-
Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[10][11] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire stream.
Step 3: Containerization and Labeling Proper containment and labeling are mandated by RCRA and are essential for safety.
-
Container: Use only the chemically compatible container provided by your EHS office. Ensure the lid is securely fastened at all times when not in use.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-"
-
An accurate list of all contents if it is a mixed waste stream.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: On-Site Accumulation Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory staff.
-
Procedure: Keep the container closed. Do not overfill. Once the container is full or you have reached the institutional time limit, contact EHS for pickup.
Step 5: Arrange for Disposal The final disposal is managed by professionals.
-
Action: Contact your institution's EHS office to schedule a waste pickup.
-
Documentation: EHS will create a hazardous waste manifest, a legal document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[17] This manifest is a key part of the "cradle-to-grave" system.
Section 4: Accidental Spill & Emergency Procedures
In the event of a small spill of solid material within a controlled laboratory setting:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent access to the spill area.
-
Don PPE: If not already wearing it, put on your full PPE, including a respirator if the material is dusty and you are not working in a fume hood.
-
Contain and Clean: Gently sweep up the solid material to avoid creating dust.[1][20] Place the swept material and all cleaning supplies (e.g., contaminated wipes) into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water. Place all cleaning materials in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
For large spills, fires, or personnel exposure, follow your laboratory's established emergency response plan immediately.
Section 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-.
Caption: Decision workflow for compliant waste disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-. The following protocols are designed to establish a self-validating system of safety, grounded in established standards and expert experience, to ensure the well-being of laboratory personnel.
Hazard Profile: A Synthesis of Analogous Compound Data
Based on these analogs, 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- should be handled as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation: Causes skin irritation.[3][4][6][7][8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[3][4][6][7][8][9][10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6][8][10]
Given its classification as a brominated heterocyclic compound, it is prudent to consider it as potentially cytotoxic and handle it with the appropriate precautions.[11][12][13][14]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the identified hazards. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[15][16][17][18]
Respiratory Protection
Due to the potential for respiratory irritation and the likelihood of handling the compound as a powder, respiratory protection is crucial.
-
For weighing and handling of powders: A NIOSH-approved N95 or N100 respirator is the minimum requirement to prevent inhalation of airborne particles.[12]
-
For procedures with a high risk of aerosol generation: A full-face respirator with appropriate cartridges should be used.[1][5]
All personnel required to wear respirators must be fit-tested and trained in their proper use, maintenance, and limitations in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[18]
Eye and Face Protection
Given the high risk of serious eye damage, stringent eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling the compound in any form.[19][20][21][22][23][24]
-
Splash Hazard: When there is a risk of splashes, such as during dissolution or transfer of solutions, a face shield must be worn in addition to chemical splash goggles. The face shield must also meet the ANSI Z87.1 standard.[12][24]
Hand Protection
To prevent skin contact and potential absorption, appropriate hand protection is essential.
-
Glove Selection: Chemically resistant gloves are mandatory. Given the lack of specific permeation data for this compound, double gloving with two pairs of nitrile gloves is recommended as a minimum precaution.[12][24] Nitrile gloves should be frequently inspected for signs of degradation and changed immediately if contamination is suspected.
-
Standard Compliance: All protective gloves should be rated according to the ANSI/ISEA 105 standard for chemical resistance.[25][26][27][28][29]
Body Protection
To protect against skin contact from spills or splashes, appropriate body protection is required.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.
-
For larger quantities or splash risks: A chemically resistant apron or coveralls should be worn over the lab coat.[30]
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Summary of PPE for Laboratory Operations
| Operation | Respiratory Protection | Eye and Face Protection | Hand Protection | Body Protection |
| Weighing (powder) | NIOSH-approved N95 or N100 respirator | Chemical splash goggles (ANSI Z87.1) | Double nitrile gloves (ANSI/ISEA 105 rated) | Lab coat |
| Dissolution/Solution Prep | In a certified chemical fume hood | Chemical splash goggles and face shield (ANSI Z87.1) | Double nitrile gloves (ANSI/ISEA 105 rated) | Lab coat and chemical-resistant apron |
| Reaction Monitoring | In a certified chemical fume hood | Chemical splash goggles (ANSI Z87.1) | Double nitrile gloves (ANSI/ISEA 105 rated) | Lab coat |
| Spill Cleanup | Full-face respirator with appropriate cartridges | Chemical splash goggles and face shield (ANSI Z87.1) | Heavy-duty, chemically resistant gloves | Chemical-resistant coveralls and boot covers |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-.
Caption: PPE Selection Workflow Diagram.
Spill and Decontamination Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the summary table for spill cleanup.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp cloth to prevent dust generation.[12]
-
Clean the Spill:
-
Small Spills (<5 mL or 5 g): Wipe with absorbent pads. Clean the area three times with a detergent solution, followed by water.[12]
-
Large Spills (>5 mL or 5 g): Cover with absorbent material and carefully collect it into a designated hazardous waste container. Decontaminate the area as described for small spills.[12]
-
-
Decontaminate and Dispose: Place all contaminated materials, including PPE, into a sealed and labeled hazardous waste container for proper disposal.
-
Personal Decontamination: If there is personal contact, immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][12]
Disposal Plan
All waste contaminated with 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the chemical name, and the associated hazards.
-
Disposal Method: Brominated organic compounds should be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration with appropriate flue gas scrubbing to manage the release of hydrobromic acid.[31][32][33][34] Do not dispose of this compound down the drain or in regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
